molecular formula C11H18FNO3 B1524607 Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate CAS No. 644982-12-7

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Cat. No.: B1524607
CAS No.: 644982-12-7
M. Wt: 231.26 g/mol
InChI Key: IDKJZSHWZNDJJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is a useful research compound. Its molecular formula is C11H18FNO3 and its molecular weight is 231.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-9(14)8(12)7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKJZSHWZNDJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697028
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-12-7
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-fluoro-4-oxoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: A Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a detailed, technically-grounded protocol for the synthesis of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a valuable building block for drug discovery programs. We will dissect the synthetic strategy, provide a step-by-step experimental protocol based on established methodologies for α-fluorination of ketones, and discuss the mechanistic rationale behind the key transformation. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this fluorinated intermediate into their synthetic workflows.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule, this compound, hinges on the selective installation of a fluorine atom at the C3 position, which is alpha (α) to the carbonyl group. The most direct and reliable method to achieve this transformation is through an electrophilic fluorination of the corresponding ketone precursor.

The chosen strategy involves two primary stages:

  • Synthesis of the Precursor: Securing the starting material, tert-butyl 4-oxoazepane-1-carboxylate.

  • α-Fluorination: Introducing the fluorine atom at the C3 position using a suitable electrophilic fluorine source.

This approach leverages a commercially available and highly effective fluorinating agent, providing a robust and scalable route to the desired product.

G Target This compound Precursor Tert-butyl 4-oxoazepane-1-carboxylate Target->Precursor Electrophilic α-Fluorination Piperidone N-Boc-4-piperidone Precursor->Piperidone Ring Expansion

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Precursor

The immediate precursor required for the fluorination step is tert-butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4).[3][4] While this intermediate can be purchased, a scalable synthesis is well-documented, typically involving the ring expansion of a smaller, readily available cyclic amine. A robust industrial-scale process relies on the ring expansion of tert-butyl piperidin-4-one-1-carboxylate.[5]

Boc Protection of 4-Piperidone

The first step is the protection of the nitrogen atom of 4-piperidone with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the conditions of the subsequent fluorination step and its straightforward removal under mildly acidic conditions.[6]

Experimental Protocol:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent mixture such as 1:1 dioxane/water, add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until completion is confirmed by TLC or LC-MS.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-4-piperidone, which is often used without further purification.

Ring Expansion to Tert-butyl 4-oxoazepane-1-carboxylate

With the protected piperidone in hand, a ring expansion reaction is performed to construct the seven-membered azepane core.

Experimental Protocol:

  • A solution of N-Boc-4-piperidone (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • The solution is cooled to the appropriate temperature (e.g., 0 °C or lower, as specified by the chosen ring-expansion methodology).

  • The ring-expansion reagent, such as ethyl diazoacetate in the presence of a Lewis acid catalyst like BF₃·OEt₂, is added dropwise.[5]

  • The reaction is stirred at low temperature and monitored carefully for the consumption of the starting material.

  • Upon completion, the reaction is cautiously quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford pure tert-butyl 4-oxoazepane-1-carboxylate.

Part II: Electrophilic α-Fluorination

This is the pivotal step in the synthesis. The introduction of the fluorine atom is achieved by treating the ketone precursor with an electrophilic fluorinating agent. Selectfluor® (F-TEDA-BF₄) is the reagent of choice for this transformation due to its efficacy, stability, and relative ease of handling.[7][8]

Mechanistic Rationale

The electrophilic fluorination of a ketone proceeds through an enol or enolate intermediate.[2][9] In the presence of the ketone, an equilibrium exists between the keto and enol tautomers. The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.[2][9] This attack forms a new C-F bond and regenerates the carbonyl group, yielding the α-fluorinated ketone. For simple ketones like our substrate, where enolization may be slow, the reaction might require heating to facilitate the formation of the necessary enol intermediate.[2]

G cluster_0 Keto-Enol Tautomerism cluster_1 Fluorination Step Keto Precursor Ketone (Keto form) Enol Enol Intermediate Keto->Enol Equilibrium Product Target Molecule (α-Fluoro Ketone) Enol->Product Nucleophilic Attack on F+ Reagent Selectfluor® (F-TEDA-BF₄)

Caption: Proposed mechanism for electrophilic fluorination.

Experimental Protocol: Synthesis of this compound

Materials & Reagents

ReagentMol. Wt.Molar Eq.Amount (Example)
Tert-butyl 4-oxoazepane-1-carboxylate213.281.02.13 g (10 mmol)
Selectfluor® (F-TEDA-BF₄)354.261.24.25 g (12 mmol)
Acetonitrile (CH₃CN)41.05Solvent100 mL

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq).

  • Add anhydrous acetonitrile as the solvent. Acetonitrile is a preferred solvent as it effectively dissolves both the substrate and the Selectfluor® reagent.[2][10]

  • Add Selectfluor® (1.2 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir.

  • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water and saturated aqueous brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve Precursor in CH3CN B 2. Add Selectfluor® A->B C 3. Heat to Reflux (12-24h) B->C D 4. Monitor by TLC / LC-MS C->D E 5. Evaporate Solvent D->E F 6. Aqueous Work-up (EtOAc Extraction) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: Experimental workflow for the α-fluorination step.

Characterization and Purity Analysis

The identity and purity of the final compound, this compound (CAS 644982-12-7), must be confirmed through rigorous analytical methods.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signal corresponding to the C3 position in the starting material will disappear. The adjacent protons on C2 and C5 will show modified splitting patterns due to coupling with the new fluorine atom.

    • ¹³C NMR: The carbon at the C3 position will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

    • ¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom in the molecule.[9]

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS will be used to confirm the molecular weight (231.26 g/mol ) of the product.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Safety and Handling

  • Selectfluor®: This reagent is a strong oxidizing agent. Avoid contact with skin and eyes, and prevent contact with combustible materials. Handle in a well-ventilated fume hood.

  • Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process involving the synthesis of a Boc-protected 4-oxoazepane precursor followed by a direct electrophilic α-fluorination. The use of Selectfluor® provides an efficient and well-documented method for the key fluorination step. This guide offers a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling medicinal chemists to produce this valuable fluorinated building block for application in advanced drug discovery programs.

References

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

  • Alvernhe, G., et al. (2017). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. ResearchGate.

  • Prakash, G. K. S., & Yudin, A. K. (2014). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 19(11), 18795-18824.

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. .

  • Steen, M., et al. (2006). Direct Organocatalytic α-Fluorination of Aldehydes and Ketones. Synlett, 2006(1), 131-134.

  • Brubaker, J. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.

  • Stavber, S., et al. (2002). Direct α-Fluorination of Ketones Using NF Reagents. ResearchGate.

  • Ábrahámi, R. A., et al. (2016). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate.

  • SynHet. (n.d.). This compound. .

  • CymitQuimica. (n.d.). This compound. .

  • BLDpharm. (n.d.). 644982-12-7|this compound. .

  • Chen, C-Y., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate.

  • Fluorochem. (n.d.). tert-Butyl 4-oxoazepane-1-carboxylate. .

  • Oakwood Chemical. (n.d.). tert-butyl 4-Oxoazepane-1-carboxylate. .

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. .

Sources

Chemical properties of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections synthesize available data with established chemical principles to offer researchers, scientists, and drug development professionals a foundational understanding of this molecule's properties, synthesis, and potential applications.

Introduction: The Significance of Fluorinated Azepanes

This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The azepane scaffold is a recurring motif in a variety of bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological properties including antidiabetic, anticancer, and antiviral activities.[1] The introduction of fluorine into organic molecules can profoundly impact their physicochemical and biological properties.[2] Fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate basicity, often leading to improved bioavailability and efficacy of drug candidates.[3]

The subject of this guide, with its combination of a chiral center, a reactive ketone, a fluorine atom alpha to the carbonyl group, and a Boc-protected amine, represents a versatile building block for the synthesis of more complex and potentially therapeutic agents.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental characterization is not widely published.

PropertyValueSource
Molecular Formula C₁₁H₁₈FNO₃[4]
Molecular Weight 231.26 g/mol [4]
CAS Number 644982-12-7[4][5]
IUPAC Name This compound[5]
Synonyms 3-fluoro-4-oxo-1-azepanecarboxylic acid tert-butyl ester, 1H-Azepine-1-carboxylic acid, 3-fluorohexahydro-4-oxo-, 1,1-dimethylethyl ester[4]
Purity Typically >97% (commercial sources)[4]
Appearance Not specified, likely a solid or oil
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Melting Point Not reported
Boiling Point Not reported

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic strategy could involve the α-fluorination of a suitable N-Boc protected azepanone precursor, such as tert-butyl 4-oxoazepane-1-carboxylate.[8][9][10][11]

Synthetic Workflow tert-butyl 4-oxoazepane-1-carboxylate tert-butyl 4-oxoazepane-1-carboxylate Reaction Reaction tert-butyl 4-oxoazepane-1-carboxylate->Reaction Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent Electrophilic Fluorinating Agent->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Characterization Characterization Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via electrophilic fluorination.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • N-Fluorobenzenesulfonimide (NFSI) or other suitable electrophilic fluorinating agent

  • A suitable aprotic solvent (e.g., Tetrahydrofuran (THF))

  • A suitable base (e.g., Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 4-oxoazepane-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add a solution of a strong, non-nucleophilic base such as LDA or NaHMDS to generate the enolate. The reaction mixture is typically stirred at this temperature for 30-60 minutes.

  • Add a solution of the electrophilic fluorinating agent (e.g., NFSI) in THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Rationale: The choice of a strong, non-nucleophilic base at low temperature is crucial to regioselectively form the kinetic enolate, which then reacts with the electrophilic fluorine source. NFSI is a common and effective electrophilic fluorinating agent for such transformations.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. While specific experimental data is not widely published, the expected spectroscopic features are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the tert-butyl group (a singlet at approximately 1.5 ppm), and complex multiplets for the methylene protons of the azepane ring. The proton at the fluorine-bearing carbon would appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbon, the carbon of the tert-butyl group, the quaternary carbon of the tert-butyl group, and the carbons of the azepane ring. The carbon atom attached to the fluorine would appear as a doublet due to one-bond C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone would be expected around 1720-1740 cm⁻¹. Another strong absorption for the carbamate carbonyl would be observed around 1680-1700 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) or, more likely in the case of electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or sodium adduct ([M+Na]⁺).

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its key functional groups: the ketone, the α-fluoro substituent, and the Boc-protecting group.

Reactivity cluster_0 This compound Molecule Key Functional Groups Ketone Ketone Molecule->Ketone Nucleophilic Addition Reductive Amination Alpha-Fluoro Alpha-Fluoro Molecule->Alpha-Fluoro Influences Ketone Reactivity Potential Leaving Group Boc-Group Boc-Group Molecule->Boc-Group Deprotection (Acidic Conditions)

Caption: Key reactive sites of this compound.

  • Ketone: The carbonyl group is susceptible to nucleophilic attack. This allows for a variety of transformations, such as reduction to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and reductive amination to form substituted amines.

  • α-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Under certain conditions, the fluoride ion could act as a leaving group.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[12] It is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free secondary amine.[12] This free amine can then be further functionalized.

Stability and Storage: As with many organic compounds, it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids. For long-term storage, an inert atmosphere is recommended.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block in the synthesis of novel drug candidates. The azepane core is present in numerous pharmacologically active compounds.[7] The strategic placement of the fluorine atom can be exploited to fine-tune the biological activity of a target molecule.

This compound can serve as a scaffold for the development of:

  • Enzyme Inhibitors: The ketone functionality can be used to target the active sites of enzymes, such as proteases or kinases. The fluorinated azepane backbone can provide the necessary conformational constraints for optimal binding.

  • GPCR Ligands: The azepane ring system can mimic the conformation of natural ligands for G-protein coupled receptors.

  • Novel Chemical Probes: This molecule can be elaborated to generate chemical probes for studying biological pathways.

The ability to deprotect the Boc group and further modify the nitrogen atom, coupled with the reactivity of the ketone, allows for the generation of diverse libraries of compounds for high-throughput screening.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • A Comparative Guide to the Synthesis and Characterization of 2-(5-Fluoro-2- methoxyphenyl)azepane and Related Fluorinated Azepane Derivatives - Benchchem. (n.d.).
  • This compound - CymitQuimica. (n.d.).
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (2022, August 15).
  • Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF. (n.d.).
  • Diversity-Oriented Stereocontrolled Synthesis of Some Piperidine- and Azepane-Based Fluorine-Containing -Amino Acid Derivativ. (2020, December 14).
  • Synthesis of 2-trifluoromethylated piperidines and azepanes - ScienceOpen. (n.d.).
  • tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate | C11H18FNO3 - PubChem. (n.d.).
  • This compound - SynHet. (n.d.).
  • tert-Butyl 4-oxoazepane-1-carboxylate - Fluorochem. (n.d.).
  • 1209780-32-4 | tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate | ChemScene. (n.d.).
  • 644982-12-7|this compound - BLDpharm. (n.d.).
  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (2010, October).
  • tert-Butyl 4-Oxoazepane-1-carboxylate - Oakwood Chemical. (n.d.).
  • 188975-88-4|tert-Butyl 4-oxoazepane-1-carboxylate|BLD Pharm. (n.d.).
  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025, July 6).
  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto. (n.d.).
  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents. (n.d.).
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar - PubMed. (2015, May 1).
  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH. (2023, November 10).
  • tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem. (n.d.).
  • 2-Tert-butyl-4-oxoazepane-1-carboxylic acid | C11H19NO3 | CID 161277166 - PubChem. (n.d.).
  • 1209780-32-4|tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate - BLDpharm. (n.d.).
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.).
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. (n.d.).
  • CAS RN 188975-88-4 - Fisher Scientific. (n.d.).
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.).

Sources

Spectroscopic Data Analysis of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The Molecule: Structure and Significance

Before delving into the spectroscopic data, it is crucial to understand the molecule's architecture.

  • IUPAC Name: tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate[1]

  • CAS Number: 644982-12-7[3][4]

  • Molecular Formula: C₁₁H₁₈FNO₃[4]

  • Molecular Weight: 231.26 g/mol [4]

The structure features a seven-membered azepane ring, which provides a flexible and three-dimensional scaffold. Key functional groups include a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a ketone at the 4-position, and a fluorine atom at the 3-position. This α-fluoro-ketone motif is a valuable pharmacophore, known to modulate the electronic properties and metabolic stability of drug candidates.

The Imperative of a Multi-Technique Spectroscopic Approach

No single analytical technique can provide absolute structural proof. A robust characterization relies on the synergistic and orthogonal data obtained from multiple spectroscopic methods. This integrated approach forms a self-validating system where the insights from one technique corroborate the findings of another, leading to an unambiguous structural assignment. The typical workflow for such a characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation cluster_conclusion Conclusion synthesis Synthesized Compound (Crude Product) purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula purification->ms Pure Sample ir Infrared (IR) Spectroscopy - Functional Groups purification->ir Pure Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Carbon-Hydrogen Framework - Connectivity purification->nmr Pure Sample integration Integrated Data Analysis ms->integration ir->integration nmr->integration final_structure Unambiguous Structural Confirmation integration->final_structure G parent Parent Ion [M+H]⁺ m/z = 232.13 frag1 Loss of isobutylene (-56 Da) [M-C₄H₈+H]⁺ m/z = 176.07 parent->frag1 - C₄H₈ frag2 Loss of tert-butyl group (-57 Da) [M-C₄H₉]⁺ m/z = 175.06 parent->frag2 - •C(CH₃)₃ frag3 Loss of Boc group (-100 Da) [M-C₅H₈O₂]⁺ m/z = 132.07 parent->frag3 - Boc radical

Caption: Predicted key fragmentation pathways for this compound in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., KBr), and evaporating the solvent.

  • Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted Characteristic Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³ Aliphatic)2850 - 2980Strong
C=O Stretch (Ketone)~1735Strong, Sharp
C=O Stretch (Boc Carbamate)~1695Strong, Sharp
C-N Stretch1250 - 1350Medium
C-F Stretch1000 - 1100Strong

The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature, immediately confirming the existence of both the ketone and the carbamate functional groups.

Integrated Analysis and Conclusion

This technical guide establishes a detailed spectroscopic profile for this compound. By employing a multi-technique approach, a researcher can build an unassailable case for the compound's structure:

  • MS confirms the correct molecular weight and elemental formula.

  • IR provides rapid confirmation of the essential ketone, carbamate, and C-F functional groups.

  • ¹³C NMR verifies the presence of all 11 unique carbons, including the two distinct carbonyls and the characteristic fluorine-coupled carbon.

  • ¹⁹F NMR confirms the presence and electronic environment of the single fluorine atom.

  • ¹H NMR pieces together the final puzzle, showing the connectivity and relative positions of all protons in the structure, most notably the unique signal for the proton adjacent to the fluorine atom.

Together, these predicted data points form a comprehensive and self-validating fingerprint. Any deviation from this profile would suggest the presence of impurities, an incorrect regioisomer, or an entirely different compound. This rigorous analytical framework is indispensable for ensuring the quality and reliability of this key intermediate in the demanding context of pharmaceutical research and development.

References

  • Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. RSC Advances.[Link]

  • This compound. PubChemLite.[Link]

Sources

A Technical Guide to the Discovery and Foundational Syntheses of Fluorinated Azepanones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepanone scaffold is a privileged seven-membered lactam ring system integral to numerous bioactive molecules and natural products.[1] Its structural complexity and conformational flexibility make it a compelling target in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[2] This guide provides a detailed exploration of the foundational synthetic strategies that first enabled the creation of fluorinated azepanones. We will dissect the mechanistic rationale behind key experimental choices in two primary approaches: the rearrangement of fluorinated cyclic ketones via the Beckmann reaction and the innovative application of ring-expansion reactions, specifically the DAST-induced rearrangement of piperidine precursors. This document serves as a technical resource for researchers and drug development professionals, offering not only detailed, self-validating protocols but also the causal logic that drove these pioneering synthetic discoveries.

Introduction: The Strategic Imperative for Fluorinated Azepanones

The convergence of two powerful concepts in medicinal chemistry—the utility of the azepanone core and the transformative effects of fluorination—has created a significant area of research. Azepanones, also known as caprolactams, are not only the monomeric precursors to Nylon-6 but are also found in molecules with a wide range of pharmacological activities.[3][4] The seven-membered ring provides a three-dimensional diversity that is often absent in the more common five- and six-membered heterocyclic drugs, opening up new chemical space for exploration.[5]

Fluorine's role in drug design is profound and multifaceted.[6] Its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond allow it to serve as a "super-hydrogen." The introduction of fluorine can:

  • Block Metabolic Oxidation: The stability of the C-F bond can prevent metabolism at a specific site, increasing the drug's half-life.[7]

  • Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, affecting their ionization state at physiological pH and thus influencing cell permeability and target binding.[2]

  • Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can alter the conformation of a molecule to better fit a binding pocket.[6][8]

The synthesis of molecules combining these two features, however, presents unique challenges. The earliest successes relied on the adaptation of classic named reactions and the development of novel rearrangement strategies to forge the fluorinated seven-membered ring.

Foundational Synthetic Pathway I: The Beckmann Rearrangement of α-Fluorocyclohexanone

One of the most logical and historically significant routes to an azepanone (caprolactam) is the Beckmann rearrangement of cyclohexanone oxime.[9][10] This reaction, foundational to the polymer industry, provides a clear blueprint for accessing the fluorinated analogue. The core concept involves preparing an α-fluorinated cyclohexanone, converting it to the corresponding oxime, and then inducing the acid-catalyzed rearrangement.

Mechanistic Rationale

The Beckmann rearrangement is a stereospecific process where the substituent anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, displacing the leaving group (activated hydroxyl).[9][11] For a cyclic system like cyclohexanone oxime, this results in a ring expansion to form the seven-membered lactam.

The key to success is the stability and accessibility of the α-fluorocyclohexanone precursor. Once the fluorinated oxime is formed, an acid catalyst (e.g., H₂SO₄, PPA) protonates the hydroxyl group, converting it into a good leaving group (H₂O).[11] The subsequent migration of the anti-alkylene group is concerted with the loss of water, forming a highly reactive nitrilium ion. This intermediate is then trapped by water, which, after tautomerization, yields the final fluorinated azepanone.[12] The choice of strong acid is critical to ensure efficient protonation and catalysis of the rearrangement over competing side reactions.

Beckmann_Rearrangement Figure 1: Beckmann Rearrangement for Fluoroazepanone Synthesis start α-Fluorocyclohexanone Oxime protonated Protonated Oxime start->protonated + H⁺ inv1 protonated->inv1 transition_state [Transition State] nitrilium Nitrilium Ion Intermediate inv2 nitrilium->inv2 + H₂O imidic_acid Protonated Imidic Acid inv3 imidic_acid->inv3 - H⁺ product Fluoroazepanone inv1->nitrilium C-C Bond Migration (Ring Expansion) inv2->imidic_acid inv3->product Tautomerization inv4

Caption: Figure 1: Beckmann Rearrangement for Fluoroazepanone Synthesis.

Illustrative Experimental Protocol: Synthesis of 3-Fluoroazepan-2-one

This protocol is a representative synthesis based on the principles of the Beckmann rearrangement.

Step 1: Oximation of 2-Fluorocyclohexanone

  • Dissolve 2-fluorocyclohexanone (1.0 eq) in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-fluorocyclohexanone oxime. Purify by column chromatography if necessary.

Step 2: Beckmann Rearrangement

  • Cool a flask containing polyphosphoric acid (PPA) or concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add the 2-fluorocyclohexanone oxime (1.0 eq) to the cold acid with vigorous stirring. The addition should be portion-wise to control the exotherm.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by silica gel chromatography to afford pure 3-fluoroazepan-2-one.

Foundational Synthetic Pathway II: DAST-Induced Ring Expansion

A more contemporary and elegant approach to fluorinated azepanones involves the strategic rearrangement of smaller, more readily available N-heterocyclic precursors. A seminal example is the ring expansion of 2-(hydroxymethyl)piperidine derivatives induced by the fluorinating agent diethylaminosulfur trifluoride (DAST).[13]

Mechanistic Rationale: Exploiting Neighboring Group Participation

DAST is primarily known as a deoxofluorinating agent, capable of converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. However, in specific structural contexts, its reactivity can be harnessed to trigger complex rearrangements.[13] In the case of an N-protected 2-(hydroxymethyl)piperidine, the reaction does not simply yield the expected 2-(fluoromethyl)piperidine.

Instead, the reaction proceeds through a fascinating cascade:

  • Activation: The primary alcohol is activated by DAST, forming a reactive intermediate.

  • Aziridinium Ion Formation: The nitrogen atom of the piperidine ring acts as an internal nucleophile, displacing the activated hydroxyl group. This intramolecular cyclization results in the formation of a strained, bicyclic aziridinium ion intermediate.

  • Ring-Opening by Fluoride: The fluoride ion (F⁻), liberated from DAST, then acts as a nucleophile. It attacks one of the carbons of the aziridinium ring. Crucially, the attack occurs at the bridgehead carbon, leading to the cleavage of the original C-N bond of the piperidine ring.

  • Ring Expansion: This nucleophilic attack and bond cleavage sequence effectively expands the six-membered piperidine ring into a seven-membered azepane ring, now incorporating a fluorine atom at the 3-position.

This pathway is a testament to the power of rationally designing a synthesis that exploits the inherent reactivity of a substrate, turning a potential side reaction into the main productive pathway.[13]

DAST_Ring_Expansion Figure 2: DAST-Induced Ring Expansion for 3-Fluoroazepane Synthesis cluster_main start N-Protected 2-(Hydroxymethyl)piperidine activated DAST-Activated Intermediate start->activated + DAST aziridinium Bicyclic Aziridinium Ion activated->aziridinium Intramolecular Cyclization (Neighboring Group Participation) product N-Protected 3-Fluoroazepane aziridinium->product Nucleophilic Attack by F⁻ (Ring Opening)

Caption: Figure 2: DAST-Induced Ring Expansion for 3-Fluoroazepane Synthesis.

Detailed Experimental Protocol: DAST-Induced Synthesis of N-Boc-3-fluoroazepane

This protocol is adapted from the principles described in the literature for DAST-induced ring expansions.[13]

  • Dissolve N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add DAST (1.2-1.5 eq) dropwise via syringe to the stirred solution. Maintain the temperature at -78°C during the addition.

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour.

  • Slowly warm the reaction to room temperature and allow it to stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-fluoroazepane.

Comparative Analysis of Foundational Routes

The choice of a synthetic route is governed by factors such as starting material availability, scalability, and tolerance to other functional groups. The two foundational pathways discussed offer distinct advantages and disadvantages.

FeatureBeckmann RearrangementDAST-Induced Ring Expansion
Starting Material α-FluorocyclohexanoneN-Protected 2-(Hydroxymethyl)piperidine
Key Reagent Strong Acid (H₂SO₄, PPA)Diethylaminosulfur Trifluoride (DAST)
Core Transformation Oxime to Lactam RearrangementAlcohol Activation → Aziridinium Ion → Ring Expansion
Pros Utilizes a classic, well-understood reaction. Potentially scalable.Elegant and mechanistically interesting. Often proceeds under milder overall conditions (after initial activation). High atom economy in the rearrangement step.
Cons Requires strongly acidic, harsh conditions. Precursor synthesis can be multi-step. Potential for side reactions (fragmentation).[9]DAST is a hazardous and moisture-sensitive reagent. Can be expensive. The aziridinium intermediate may be susceptible to other nucleophiles.

Conclusion and Future Outlook

The initial syntheses of fluorinated azepanones were landmark achievements that applied both classic organic reactions and novel mechanistic pathways to a challenging synthetic target. The Beckmann rearrangement provided a logical, if harsh, extension of known chemistry, while the DAST-induced ring expansion demonstrated a more subtle and elegant approach, exploiting neighboring group participation to achieve the desired transformation.[9][13] These foundational methods paved the way for further exploration of this important chemical space.

Modern synthetic chemistry continues to build on this legacy. Newer methods, including photochemical dearomative ring expansions of nitroarenes and enzymatic syntheses, promise even greater efficiency, selectivity, and milder conditions.[5][14] As the demand for structurally novel and pharmacologically optimized drug candidates grows, the continued innovation in the synthesis of complex scaffolds like fluorinated azepanones will remain a critical focus for the scientific community.

References

  • Couty, F., et al. (Year). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. Source not specified. [Link not available from snippet][15]

  • Couty, F., Evano, G., & Rabasso, N. (2007). Ring Expansion Induced by DAST: Synthesis of Substituted 3‐Fluoropiperidines from Prolinols and 3‐Fluoroazepanes from 2‐Hydroxymethylpiperidines. Chemistry – A European Journal, 13(25), 4224-4234. [Link][13]

  • Fülöp, F., et al. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Tetrahedron, 72(47), 7526-7535. [Link][7][16]

  • Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1-420. [Link][17]

  • Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link][5]

  • Ma, L., & Cheng, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8093-8107. [Link][3][14][18][19]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8413. [Link][2]

  • Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link][1]

  • Ritz, J., Fuchs, H., Kieczka, H., & Moran, W. C. (2000). Caprolactam. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link][4]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link][6]

  • Toste, F. D., et al. (2017). A modified Beckmann rearrangement for the facile synthesis of amidines and imidates via imidoyl fluoride intermediates. Nature Chemistry, 9(10), 963-968. [Link][10]

  • Wang, J. (Ed.). (2011). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons. [Link][8]

  • Wikipedia contributors. (2023). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. [Link][9]

  • YouTube. (2022). Beckmann Rearrangement | Named Organic Reactions | Organic Chemistry. [Link][12]

Sources

An In-Depth Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a fluorinated azepane derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a conformationally flexible seven-membered ring, a strategically placed fluorine atom, and a synthetically versatile ketone, make it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and reactivity, with a focus on its potential applications in drug discovery, particularly in the development of kinase inhibitors and agents targeting neurodegenerative diseases.

Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry

The azepane scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1] The seven-membered ring offers a three-dimensional diversity that allows for the precise orientation of substituents to interact with biological targets. The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity.[2]

This compound (CAS No. 644982-12-7) combines these advantageous features.[3] The α-fluoro ketone moiety is a key pharmacophore that can modulate the reactivity of the carbonyl group and influence the conformational preferences of the azepane ring. The Boc-protecting group provides a stable yet readily cleavable handle for further synthetic transformations. This combination of features makes it a sought-after intermediate for the synthesis of complex molecular architectures with therapeutic potential.[3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug design. The key properties of this compound are summarized in the table below. While specific spectroscopic data from peer-reviewed sources are not widely available, typical analytical characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

PropertyValueSource
CAS Number 644982-12-7[3]
Molecular Formula C₁₁H₁₈FNO₃[3]
Molecular Weight 231.26 g/mol [3]
IUPAC Name This compound[3]
Appearance Typically an oil or low-melting solidInferred
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF)Inferred

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and MS are often available from commercial suppliers upon request.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methodologies for the synthesis of α-fluoro ketones, a plausible and scientifically sound synthetic route involves the electrophilic fluorination of the corresponding N-Boc protected azepan-4-one precursor.

Proposed Synthetic Workflow

The logical synthetic pathway commences with the readily available precursor, tert-butyl 4-oxoazepane-1-carboxylate. This precursor would then undergo an electrophilic fluorination reaction to introduce the fluorine atom at the C3 position.

G cluster_0 Synthesis of Precursor cluster_1 Key Transformation cluster_2 Target Molecule Precursor tert-Butyl 4-oxoazepane-1-carboxylate Fluorination Electrophilic Fluorination Precursor->Fluorination  [1] Base (e.g., LDA, LiHMDS)  [2] Electrophilic Fluorine Source (e.g., Selectfluor®) Target This compound Fluorination->Target  Purification (e.g., Column Chromatography)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a scientifically informed, hypothetical procedure based on analogous transformations. It has not been experimentally validated from a specific literature source and should be optimized for safety and efficiency in a laboratory setting.

Objective: To synthesize this compound via electrophilic fluorination of tert-butyl 4-oxoazepane-1-carboxylate.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) and dissolve in anhydrous THF under a nitrogen atmosphere.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA or LiHMDS (1.1 eq) in THF dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices
  • Anhydrous Conditions and Inert Atmosphere: The use of a strong base like LDA or LiHMDS necessitates the exclusion of water and atmospheric oxygen to prevent quenching of the base and unwanted side reactions.

  • Low Temperature (-78 °C): The formation of the kinetic enolate at the less hindered C3 position is favored at low temperatures. This temperature also helps to control the reactivity of the strong base and prevent decomposition of the starting material and product.

  • Choice of Base: LDA and LiHMDS are strong, non-nucleophilic bases that are ideal for generating kinetic enolates from ketones.

  • Electrophilic Fluorinating Agent: Selectfluor® is a commercially available, relatively stable, and effective electrophilic fluorine source that is widely used in modern organic synthesis.

  • Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Reactivity and Synthetic Potential

The reactivity of this compound is dominated by the interplay between the ketone, the α-fluoro substituent, and the Boc-protected amine.

G Start This compound Ketone_Reduction Reduction of Ketone (e.g., NaBH₄) Start->Ketone_Reduction Boc_Deprotection Boc Deprotection (e.g., TFA, HCl) Start->Boc_Deprotection Enolate_Chemistry Further α-Functionalization (under specific conditions) Start->Enolate_Chemistry Product1 Fluorinated Azepane Alcohols Ketone_Reduction->Product1 Product2 Free 3-Fluoro-4-oxoazepane Boc_Deprotection->Product2 Product3 Further Substituted Azepanes Enolate_Chemistry->Product3

Caption: Key reactive sites and potential transformations of the title compound.

  • Carbonyl Chemistry: The ketone at the C4 position is susceptible to nucleophilic attack. Reduction with agents like sodium borohydride would yield the corresponding fluorinated azepane alcohol, introducing a new stereocenter.

  • Boc-Deprotection: The tert-butoxycarbonyl protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine. This free amine can then be engaged in a wide range of reactions, including amide bond formation, reductive amination, and N-arylation, allowing for the introduction of diverse substituents.

  • Influence of the Fluoro Group: The electron-withdrawing nature of the fluorine atom at the α-position increases the electrophilicity of the carbonyl carbon. It also influences the pKa of the α-protons, though further deprotonation at C3 would be challenging.

Applications in Drug Discovery and Development

While specific examples detailing the use of this compound are not prevalent in the public domain, the structural motif is highly relevant to several areas of active pharmaceutical research.

  • Kinase Inhibitors: The azepane scaffold is a component of several known kinase inhibitors.[4] The conformational constraints and substituent vectors offered by the fluorinated azepane ring can be exploited to achieve potent and selective inhibition of protein kinases, which are key targets in oncology and immunology.

  • Neurodegenerative Diseases: Azepane derivatives have been investigated as potential treatments for neurodegenerative conditions such as Alzheimer's disease.[2] The ability of fluorine to improve blood-brain barrier penetration and metabolic stability makes this building block particularly interesting for the development of new central nervous system (CNS) active agents.

  • Scaffold for Combinatorial Chemistry: The synthetic handles present in this molecule (ketone and protected amine) make it an ideal starting point for the construction of compound libraries for high-throughput screening.

Conclusion and Future Perspectives

This compound is a strategically important building block for medicinal chemistry. Its synthesis, while not explicitly documented, can be reliably approached through established methods of electrophilic fluorination. The true value of this compound lies in its potential to serve as a versatile scaffold for the creation of novel, fluorinated azepane derivatives with tailored pharmacological profiles. As the demand for sophisticated and highly optimized drug candidates continues to grow, the utility of such specialized intermediates is expected to increase, particularly in the fields of oncology and neurology. Further research into the synthesis of its derivatives and their biological evaluation will undoubtedly unlock new therapeutic possibilities.

References

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(7), 1705-1714. [Link][4]

  • ResearchGate. (2016). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][2]

Sources

An In-Depth Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. The strategic introduction of a fluorine atom into the azepane ring system offers a powerful tool to modulate the physicochemical and pharmacological properties of potential drug candidates, including metabolic stability, lipophilicity, and target binding affinity.[1][2] This document details the molecular structure, a proposed synthetic pathway via electrophilic fluorination, in-depth characterization methodologies, and the rationale for its application in modern drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated building blocks for the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Azepanes

The azepane nucleus is a privileged seven-membered heterocyclic motif present in numerous natural products and approved pharmaceutical agents.[1][3][4] Its inherent three-dimensional structure and conformational flexibility are key to its ability to interact with a wide array of biological targets.[4] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Fluorine's high electronegativity and small steric footprint can lead to profound effects on a molecule's pKa, dipole moment, and conformational preferences, which in turn can improve pharmacokinetic profiles, enhance binding affinity, and block metabolic degradation pathways.[2]

This compound combines these features, presenting a versatile building block for library synthesis and lead optimization. The α-fluoroketone moiety is a particularly valuable pharmacophore, while the tert-butoxycarbonyl (Boc) protecting group allows for straightforward manipulation of the azepane nitrogen in subsequent synthetic steps.

Molecular Structure and Physicochemical Properties

The core of the molecule is an azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. A fluorine atom is substituted at the 3-position, adjacent to a carbonyl group at the 4-position. The nitrogen atom is protected with a Boc group.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 644982-12-7[5][6]
Molecular Formula C₁₁H₁₈FNO₃[6]
Molecular Weight 231.26 g/mol [6]
SMILES CC(C)(C)OC(=O)N1CCC(C(=O)C(F)C1)[5]
InChI Key IDKJZSHWZNDJJV-UHFFFAOYSA-N[6]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be envisioned starting from the commercially available precursor, tert-butyl 4-oxoazepane-1-carboxylate. The key transformation is the selective introduction of a fluorine atom at the α-position to the ketone. This is typically achieved through an electrophilic fluorination reaction.

Proposed Synthetic Workflow

The proposed synthesis involves the deprotonation of tert-butyl 4-oxoazepane-1-carboxylate to form an enolate, which then acts as a nucleophile to attack an electrophilic fluorine source.

Synthetic Workflow Precursor tert-Butyl 4-oxoazepane-1-carboxylate Enolate Lithium Enolate Intermediate Precursor->Enolate Deprotonation Product This compound Enolate->Product Electrophilic Fluorination Reagents1 1. LDA, THF, -78 °C Reagents2 2. NFSI Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Characterization MS Mass Spectrometry (ESI-MS) Synthesis->MS Characterization IR IR Spectroscopy Synthesis->IR Characterization Purity Purity Analysis (HPLC, GC-MS) Synthesis->Purity Characterization Final_Structure Verified Structure & Purity >95% NMR->Final_Structure Data Interpretation MS->Final_Structure Data Interpretation IR->Final_Structure Data Interpretation Purity->Final_Structure Purity Confirmation

Sources

An In-Depth Technical Guide to the Physical Characteristics of N-Boc-3-fluoro-4-oxoazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

N-Boc-3-fluoro-4-oxoazepane (CAS 644982-12-7) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique structural features, combining a seven-membered azepane ring with a fluorine atom adjacent to a ketone, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for straightforward deprotection under acidic conditions.[3][4]

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its precise chemical identity and structure.

IdentifierValueSource(s)
IUPAC Name tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate[5]
CAS Number 644982-12-7[6]
Molecular Formula C₁₁H₁₈FNO₃[1][6]
Molecular Weight 231.26 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(=O)C(C1)F[5]
InChI Key IDKJZSHWZNDJJV-UHFFFAOYSA-N[6]

The molecular structure of N-Boc-3-fluoro-4-oxoazepane, depicted below, features a chiral center at the fluorine-bearing carbon. Commercially available material is typically a racemic mixture.

G cluster_0 Melting Point Determination Sample Preparation Sample Preparation Instrumentation Instrumentation Sample Preparation->Instrumentation Measurement Measurement Instrumentation->Measurement Observation Observation Measurement->Observation

Figure 2. Workflow for melting point determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identifying functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

¹H NMR (Proton NMR):

  • Expected Resonances: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), the methylene protons of the azepane ring (complex multiplets from 1.8 to 4.0 ppm), and the proton on the fluorine-bearing carbon (a doublet of doublets due to coupling with both the fluorine atom and adjacent protons).

¹³C NMR (Carbon NMR):

  • Expected Resonances: Peaks for the carbonyl carbon of the ketone (around 200-210 ppm), the carbamate carbonyl (around 155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the azepane ring. The carbon bonded to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR (Fluorine NMR):

  • Expected Resonance: A single resonance, likely a multiplet, confirming the presence of the fluorine atom.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of N-Boc-3-fluoro-4-oxoazepane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR spectroscopy is used to identify the presence of specific functional groups.

Expected Absorptions:

  • C=O (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

  • C=O (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: An absorption in the range of 1100-1300 cm⁻¹.

  • C-F Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

G N-Boc-3-fluoro-4-oxoazepane N-Boc-3-fluoro-4-oxoazepane Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent N-Boc-3-fluoro-4-oxoazepane->Dissolution in Deuterated Solvent Placement on ATR Crystal Placement on ATR Crystal N-Boc-3-fluoro-4-oxoazepane->Placement on ATR Crystal NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent->NMR Spectrometer ¹H, ¹³C, ¹⁹F NMR Spectra ¹H, ¹³C, ¹⁹F NMR Spectra NMR Spectrometer->¹H, ¹³C, ¹⁹F NMR Spectra IR Spectrometer IR Spectrometer Placement on ATR Crystal->IR Spectrometer IR Spectrum IR Spectrum IR Spectrometer->IR Spectrum

Figure 3. Workflow for spectroscopic characterization.

Determination of Solubility

Understanding the solubility profile is critical for reaction setup, purification, and formulation development.

Methodology: Qualitative Solubility Assessment

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure: To a small vial containing a few milligrams of N-Boc-3-fluoro-4-oxoazepane, add the selected solvent dropwise with agitation.

  • Observation: Observe the dissolution of the solid. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for N-Boc-3-fluoro-4-oxoazepane is not widely available, general precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended. [5]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

N-Boc-3-fluoro-4-oxoazepane is a valuable synthetic intermediate with significant potential in drug discovery. This guide has provided a framework for understanding its physical characteristics, drawing upon available data and outlining standard experimental protocols for its full characterization. By following these methodologies, researchers can obtain the necessary data to confidently utilize this compound in their synthetic endeavors.

References

  • Regulations.gov. Safety Data Sheet. [Link]

  • Arbor Pharmatech. This compound. [Link]

  • PubChem. tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate. [Link]

  • PubChemLite. This compound. [Link]

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. [Link]

  • PubChem. 1,8-Cineole. [Link]

  • PubChem. 2-Tert-butyl-4-oxoazepane-1-carboxylic acid. [Link]

  • ChemSrc. CAS#:484638-83-7 | tert-butyl 3-(methylamino)azepane-1-carboxylate. [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial supplier landscape, quality control considerations, and safe handling protocols.

Introduction: The Strategic Value of Fluorinated Azepanes in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1][2] Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2]

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[3][4][5] The combination of a fluorine atom with the azepane core, as seen in this compound, offers a versatile building block for the synthesis of novel therapeutics with potentially improved efficacy and safety profiles.[3][4] This guide serves as a practical resource for sourcing and utilizing this valuable synthetic intermediate.

Chemical Structure and Properties:

G

Caption: Chemical structure of this compound.

Key Physicochemical Data:

PropertyValue
CAS Number 644982-12-7
Molecular Formula C₁₁H₁₈FNO₃
Molecular Weight 231.26 g/mol [6]
Appearance Typically a colorless to yellow liquid or solid
Purity Often offered at ≥95% or ≥97%

Commercial Suppliers and Procurement

A critical first step in any research program is the reliable sourcing of starting materials. Several chemical suppliers offer this compound. However, availability, purity, and pricing can vary. The following table provides a comparative overview of some notable suppliers. It is important to note that for many research chemicals, pricing is available upon request.

Table of Commercial Suppliers:

SupplierProduct NamePurityNotes
SynHet This compound>99%Offers pharma grade (USP, BP, Ph. Eur.) and provides a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[7]
CymitQuimica This compound97%Marketed under the "Indagoo" brand for laboratory use only.[6]
BLDpharm This compound-Provides various documentation including NMR, HPLC, and LC-MS data upon request.[8]
ChemScene tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate (Isomer)95+%Offers a constitutional isomer. Pricing is listed online.[9]
Fluorochem tert-Butyl 4-oxoazepane-1-carboxylate (Non-fluorinated analog)97%Provides pricing for various pack sizes of the non-fluorinated analog, which can be a useful cost reference.[10]
Oakwood Chemical tert-butyl 4-Oxoazepane-1-carboxylate (Non-fluorinated analog)95%Lists pricing for smaller quantities of the non-fluorinated analog.[11]

Synthesis, Potential Impurities, and Quality Control

A thorough understanding of the synthetic route to this compound is essential for anticipating potential impurities that could impact downstream reactions. While specific, proprietary synthesis details are often not disclosed by suppliers, the scientific literature suggests that a common approach to azepanones involves the ring expansion of piperidones.[12] The fluorination of a ketone at the alpha position is a well-documented transformation in organic synthesis.[13]

Plausible Synthetic Pathway:

G Start Tert-butyl 4-oxopiperidine-1-carboxylate Step1 Enolate Formation Start->Step1 Step2 Electrophilic Fluorination (e.g., Selectfluor) Step1->Step2 Product Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate Step2->Product Step3 Ring Expansion (e.g., with a diazo compound) Product->Step3 Final_Product This compound Step3->Final_Product

Caption: A plausible synthetic workflow for this compound.

Potential Impurities:

  • Unreacted Starting Material: Residual tert-butyl 4-oxopiperidine-1-carboxylate.

  • Over-fluorinated Species: Difluorinated or other poly-fluorinated byproducts.

  • Regioisomers: Depending on the reaction conditions, fluorination at other positions of the azepane ring could occur.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Reagent-derived Impurities: Byproducts from the fluorinating agent or other reagents used in the synthesis.

Recommended Quality Control (QC) Protocol:

A robust QC protocol is crucial to validate the identity and purity of the received material.

Step-by-Step QC Methodology:

  • Documentation Review:

    • Obtain and scrutinize the Certificate of Analysis (CoA) from the supplier.[7]

    • Verify that the lot number on the CoA matches the product label.

    • Review the analytical methods used for quality control by the supplier.[7]

  • Physical Inspection:

    • Visually inspect the material for the expected physical state (liquid or solid) and color.

    • Ensure the container is properly sealed and labeled.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Acquire ¹H and ¹³C NMR spectra. The tert-butyl group should present a characteristic singlet in the ¹H NMR spectrum.

      • Obtain a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

    • Mass Spectrometry (MS):

      • Perform LC-MS or GC-MS to confirm the molecular weight of the compound.[7]

      • Analyze for the presence of impurities by looking for other mass-to-charge ratios.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):

      • Determine the purity of the compound by measuring the area percentage of the main peak.[14]

      • This can also help to quantify the levels of any impurities detected by MS.

Safe Handling and Storage

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • First Aid:

    • Eyes: In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities in drug discovery. Its strategic use can lead to compounds with enhanced pharmacological properties. By carefully selecting suppliers, implementing a rigorous quality control protocol, and adhering to strict safety guidelines, researchers can confidently incorporate this promising intermediate into their synthetic workflows, accelerating the development of the next generation of therapeutics.

References

  • A Large-Scale Process for the Preparation of tert-Butyl 4-oxoazepane-1-carboxylate. ResearchGate. Available at: [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]

  • Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. Available at: [Link]

  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. The Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents.
  • Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

  • The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Available at: [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]

  • TERT-BUTYL 3-FLUORO-4-HYDROXYAZEPANE-1-CARBOXYLATE. ChemUniverse. Available at: [Link]

Sources

The 3-Fluoro-4-Oxoazepane Scaffold: A Technical Guide to its Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane ring system is a prominent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility allows for optimal binding to a variety of biological targets. The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides an in-depth exploration of the 3-fluoro-4-oxoazepane core, a scaffold poised for significant interest in drug discovery. Due to the novelty of this specific substitution pattern, this document will establish a foundational understanding by detailing proposed synthetic routes to the core structure, methodologies for the creation of diverse analogs, and a predictive analysis of their therapeutic potential based on established structure-activity relationships (SAR) of related fluorinated N-heterocycles. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Rationale for 3-Fluoro-4-Oxoazepane in Medicinal Chemistry

Seven-membered nitrogen-containing heterocycles, or azepanes, are considered privileged scaffolds in drug discovery, with over 20 FDA-approved drugs featuring this core structure.[1] Their non-planar nature provides access to a three-dimensional chemical space that is often more conducive to potent and selective protein-ligand interactions than flatter, aromatic systems.

The incorporation of a fluorine atom, particularly at the α-position to a carbonyl group, can profoundly influence the physicochemical and pharmacological properties of a molecule. Key effects include:

  • Modulation of Basicity: A fluorine atom can significantly lower the pKa of a nearby nitrogen atom, which can improve a drug's oral bioavailability by reducing its positive charge at physiological pH, thereby facilitating passage through biological membranes.[3]

  • Conformational Rigidity: The presence of a fluorine atom can introduce conformational constraints, locking the flexible azepane ring into a more bioactive conformation.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

The 3-fluoro-4-oxoazepane scaffold, therefore, represents a compelling starting point for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

Synthesis of the 3-Fluoro-4-Oxoazepane Core

The synthesis of the 3-fluoro-4-oxoazepane core can be logically approached in a two-stage process: first, the construction of the N-substituted-4-oxoazepane ring, followed by the selective fluorination at the C3 position.

Synthesis of the N-Substituted-4-Oxoazepane Scaffold

Several synthetic strategies can be employed to construct the 4-oxoazepane ring. The choice of N-protecting group (e.g., Benzyl or Boc) is critical as it influences the reaction conditions and subsequent deprotection strategies.

A robust and scalable method for the synthesis of N-Boc-4-oxoazepane involves the ring expansion of N-Boc-piperidin-4-one using ethyl diazoacetate.[5][6]

Experimental Protocol: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate [6]

  • A solution of the precursor ethyl 1-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylate (assuming a multi-step synthesis starting from a piperidone derivative) is prepared.

  • The intermediate is subjected to acidic hydrolysis using 4 N HCl at reflux for 6 hours.

  • The reaction mixture is cooled and neutralized with 6 N NaOH to a pH of 10-11.

  • Methanol, sodium carbonate, and di-tert-butyl dicarbonate are added, and the reaction is stirred at room temperature for 8 hours.

  • Methanol is removed under reduced pressure, and the residue is worked up with ethyl acetate.

  • The combined organic phases are washed, dried, and concentrated. The final product is obtained by crystallization from petroleum ether.

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters.[7] This can be adapted for the synthesis of the 4-oxoazepane core.

Conceptual Workflow: Dieckmann Condensation for 4-Oxoazepane Synthesis

G A N-Protected Iminodiacetic Acid Derivative B Diester Precursor A->B Esterification C Cyclic β-Keto Ester B->C Dieckmann Condensation (e.g., NaH, t-BuOK) D N-Protected-4-oxoazepane-3-carboxylate C->D Isolation E N-Protected-4-oxoazepane D->E Decarboxylation (e.g., H+, heat)

Caption: Dieckmann condensation workflow for 4-oxoazepane synthesis.

α-Fluorination of the 4-Oxoazepane Core

The introduction of a fluorine atom at the C3 position, alpha to the carbonyl group, can be achieved using an electrophilic fluorinating agent such as Selectfluor®.[8][9]

Experimental Protocol: General Procedure for α-Fluorination of a Cyclic Ketone [8]

  • In a round-bottom flask, dissolve Selectfluor® (1.0 eq) in acetonitrile.

  • Once dissolved, add the N-substituted-4-oxoazepane (1.0 eq) slowly with stirring.

  • The reaction can be conducted at room temperature or under reflux, with reaction times varying from 10 to 96 hours.

  • Monitor the reaction progress by TLC or NMR.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Combine the organic layers, dry over sodium sulfate, and purify the product by column chromatography or recrystallization.

Proposed Synthetic Pathway to 3-Fluoro-4-oxoazepane

G A N-Protected Piperidin-4-one B N-Protected-4-oxoazepane A->B Ring Expansion C N-Protected-3-fluoro-4-oxoazepane B->C α-Fluorination (Selectfluor®) D 3-Fluoro-4-oxoazepane C->D Deprotection

Caption: Proposed synthesis of the 3-fluoro-4-oxoazepane core.

Analogs and Derivatives of 3-Fluoro-4-Oxoazepane: Strategies for Diversification

The 3-fluoro-4-oxoazepane scaffold offers multiple points for chemical modification to generate a library of analogs for biological screening.

N-Substituent Modification

The nitrogen atom of the azepane ring is a primary site for introducing diversity.

  • Reductive Amination: The deprotected 3-fluoro-4-oxoazepane can be reacted with a variety of aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install a wide range of N-alkyl and N-aryl substituents.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can be used to introduce amide, sulfonamide, and urea functionalities, respectively.

C3- and C5-Position Derivatization

The methylene groups at the C3 and C5 positions can be functionalized, although this may require more complex synthetic strategies.

Carbonyl Group Chemistry

The ketone at the C4 position can be a handle for further modifications:

  • Reduction: Reduction of the ketone to a hydroxyl group introduces a new stereocenter and a hydrogen bond donor/acceptor.

  • Wittig Reaction: Conversion of the ketone to an alkene allows for the introduction of a variety of exocyclic groups.

  • Grignard and Organolithium Addition: These reactions can be used to introduce alkyl, aryl, and other carbon-based substituents at the C4 position, creating a tertiary alcohol.

Workflow for Diversification of the 3-Fluoro-4-oxoazepane Scaffold

G Core 3-Fluoro-4-oxoazepane N_Sub N-Substituent Modification Core->N_Sub Reductive Amination, Acylation, etc. C4_Mod C4-Carbonyl Modification Core->C4_Mod Reduction, Wittig, Grignard, etc. Other_Pos Other Positional Derivatization Core->Other_Pos Advanced Synthesis Library Diverse Library of Analogs N_Sub->Library C4_Mod->Library Other_Pos->Library

Caption: Strategies for diversifying the 3-fluoro-4-oxoazepane scaffold.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 3-fluoro-4-oxoazepane is not yet available, we can infer potential therapeutic applications and guide analog design by examining the known activities of azepane derivatives and fluorinated heterocycles.

Potential Therapeutic Areas

Azepane-based compounds have demonstrated a wide range of pharmacological activities, including:

  • Anticancer: Many azepane derivatives exhibit cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial: The azepane scaffold is found in compounds with antibacterial and antifungal properties.[1]

  • Central Nervous System (CNS) Disorders: Azepane derivatives have shown potential in treating conditions like Alzheimer's disease and epilepsy.[1]

The introduction of fluorine is expected to modulate these activities and potentially lead to new therapeutic applications. For instance, fluorinated analogs of lepidilines, a class of naturally occurring imidazolium salts, have shown a remarkable increase in anticancer activity.[10]

Guiding Principles for SAR Studies

Based on general principles of medicinal chemistry and SAR studies of related compounds, the following hypotheses can guide the development of 3-fluoro-4-oxoazepane analogs:

Position of ModificationProposed Effect on ActivityRationale
N-substituent High impact on potency and selectivityThe N-substituent often engages in key interactions with the biological target and influences the overall physicochemical properties of the molecule.
C3-Fluorine Potential to enhance metabolic stability and binding affinityThe fluorine atom can block metabolic oxidation and form favorable interactions with the target protein.
C4-Carbonyl Can be a key pharmacophoric feature or a site for modificationThe carbonyl group can act as a hydrogen bond acceptor. Its modification to a hydroxyl or other functional groups will significantly alter the compound's properties.
Other Ring Positions May influence conformation and provide additional points of interactionSubstituents on the azepane ring can fine-tune the molecule's shape and introduce new binding motifs.

Conclusion and Future Directions

The 3-fluoro-4-oxoazepane scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide has provided a comprehensive overview of proposed synthetic routes to the core structure, strategies for the diversification of its analogs, and a predictive framework for its potential therapeutic applications. The combination of the conformationally flexible azepane ring with the unique properties of a C3-fluoro-α-keto motif offers a rich platform for the design of novel drug candidates with potentially enhanced pharmacological profiles.

Future research in this area should focus on the successful synthesis and characterization of the 3-fluoro-4-oxoazepane core, followed by the systematic generation of analog libraries based on the diversification strategies outlined herein. Subsequent biological screening against a panel of relevant targets will be crucial to validate the therapeutic potential of this exciting new scaffold and to elucidate its structure-activity relationships.

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Organic Chemistry Portal.
  • Mlostoń, G., Hamera-Fałdyga, R., & Heimgartner, H. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(19), 6529.
  • Cardullo, N., Leanza, M. C., & Preda, S. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 5(29), 8887-8903.
  • SynArchive.
  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Zhang, Y., & Gouverneur, V. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
  • Wang, L., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(15), 2789.
  • Gribble, G. W. (2010). Synthesis of Functionalized Azepines via Cu(I)
  • Wang, X., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1375-1380.
  • Wang, X., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • Ghose, A. K., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(10), 6684-6703.
  • O'Hagan, D. (2008). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 4, 19.
  • Palomo, C., et al. (2006). Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides. The Journal of Organic Chemistry, 71(25), 9377-9388.
  • Zhang, Y., & Gouverneur, V. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
  • Sigma-Aldrich.
  • Fülöp, F., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2196-2204.
  • Massi, M., et al. (2021). Fluorinated N-Heterocyclic Carbene Silver(I) Complexes with High Cancer Cell Selectivity. Organometallics, 40(12), 1785-1796.
  • Moody, C. J., et al. (2017). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 25(22), 6111-6122.
  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(3), 444.
  • Procter, D. J., et al. (2020). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. White Rose eTheses Online.
  • O'Hagan, D. (2012). Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. Beilstein Journal of Organic Chemistry, 8, 2049-2057.
  • Jasiński, R. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(21), 15804.

Sources

Methodological & Application

Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of this compound. This versatile building block is of significant interest in modern pharmaceutical development due to its unique structural features: a seven-membered azepane core, a synthetically tractable ketone, a strategically placed fluorine atom, and an acid-labile N-Boc protecting group. These features make it an invaluable starting point for constructing complex molecular architectures targeting a range of therapeutic areas.

The strategic introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. The α-fluoro ketone motif present in this intermediate offers a powerful tool for chemists to fine-tune these properties. This guide provides detailed, field-proven protocols, explains the causal reasoning behind experimental choices, and illustrates the synthetic utility of this key intermediate.

Compound Identification and Physicochemical Properties

Accurate characterization is the bedrock of reproducible chemical synthesis. The identity and purity of this compound should be rigorously confirmed using a suite of analytical techniques before its use in subsequent synthetic steps.

PropertyValueSource
CAS Number 644982-12-7[1]
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₈FNO₃[2]
Molecular Weight 231.26 g/mol [2]
Appearance Typically an off-white to pale yellow solid or oil-
Purity ≥97% (commonly available)[2]
Storage Store under inert gas, refrigerated (2-8°C) for long-term stability. Cold-chain transportation may be required.[1][3]
Recommended Analytical Characterization Suite

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), diastereotopic methylene protons of the azepane ring, and a doublet of doublets for the proton attached to the fluorine-bearing carbon (CHF).

    • ¹³C NMR: Key signals include the carbonyl carbons of the ketone and the Boc-group, the carbon of the tert-butyl group, and the carbon bearing the fluorine atom, which will appear as a doublet due to C-F coupling.

  • Mass Spectrometry (MS): Techniques like LCMS or GCMS should be used to confirm the molecular weight.[1] The expected [M+H]⁺ ion would be m/z 232.13.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, including the strong carbonyl (C=O) stretches for the ketone (~1720 cm⁻¹) and the carbamate (~1690 cm⁻¹), and the C-F bond stretch.[1]

Synthesis Protocol: Electrophilic Fluorination of N-Boc-4-oxoazepane

The most direct and common route to this compound involves the α-fluorination of its non-fluorinated precursor, tert-butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4), which is commercially available.[4][5] This transformation is typically achieved via an enolate intermediate followed by quenching with an electrophilic fluorine source.

G start_material tert-Butyl 4-oxoazepane-1-carboxylate (Starting Material) enolate_formation Enolate Formation (LDA or LiHMDS, THF, -78 °C) start_material->enolate_formation  1. Deprotonation fluorination Electrophilic Fluorination (NFSI) enolate_formation->fluorination  2. F+ Attack workup Aqueous Workup & Extraction (Quench, Separate, Dry) fluorination->workup  3. Isolation purification Purification (Column Chromatography) workup->purification  4. Purity final_product This compound (Final Product) purification->final_product

Caption: Synthetic workflow for α-fluorination.

Protocol 2.1: Synthesis via Lithium Diisopropylamide (LDA) Mediated Fluorination

This protocol describes a standard laboratory-scale synthesis.

Scientific Rationale: The reaction proceeds via the kinetically controlled deprotonation at the α-carbon of the ketone using a strong, sterically hindered, non-nucleophilic base like LDA. The low temperature (-78 °C) is critical to prevent side reactions and ensure the selective formation of the kinetic enolate. The resulting enolate anion acts as a nucleophile, attacking the electrophilic fluorine atom of N-Fluorobenzenesulfonimide (NFSI), a common and effective fluorinating agent.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 equivalents)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equivalents)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • LDA Preparation (In Situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly add n-BuLi (1.05 eq.) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the ketone solution to the pre-formed LDA solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: Dissolve NFSI (1.2 eq.) in a minimal amount of anhydrous THF and add this solution dropwise to the enolate mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LCMS.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation and Troubleshooting:

  • Incomplete reaction: If starting material remains, ensure the LDA was properly formed and that all reagents and solvents were strictly anhydrous.

  • Low yield: Side reactions can occur if the temperature is not carefully controlled. Maintain -78 °C during addition steps.

  • Multiple products: Di-fluorination or other side reactions may occur. Ensure slow, controlled addition of the fluorinating agent.

Applications in Pharmaceutical Synthesis: Key Downstream Transformations

The value of this intermediate lies in its capacity for diverse and predictable chemical modifications, allowing for the rapid construction of complex molecular scaffolds. The ketone and the Boc-protected amine are orthogonal synthetic handles.

G intermediate Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) intermediate->reductive_amination Ketone Modification deprotection N-Boc Deprotection (TFA or HCl) intermediate->deprotection Amine Deprotection product1 3-Fluoro-4-amino-azepane Derivative (New Chiral Center) reductive_amination->product1 product2 3-Fluoro-4-oxoazepane (Free Secondary Amine) deprotection->product2 further_synthesis Further Elaboration (Amide Coupling, Alkylation, etc.) product2->further_synthesis

Caption: Key synthetic pathways from the intermediate.

Protocol 3.1: Diastereoselective Reductive Amination

This protocol demonstrates the conversion of the ketone to an amine, creating a new stereocenter and introducing a point of diversity.

Scientific Rationale: Reductive amination is a robust method for C-N bond formation. The reaction first involves the formation of an iminium ion intermediate from the ketone and a primary or secondary amine. This intermediate is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is less reactive than other borohydrides, allowing the iminium ion to form before reduction occurs, and it is tolerant of mildly acidic conditions often used to catalyze iminium formation.

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (e.g., Benzylamine) (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Methodology:

  • To a flask, add this compound (1 eq.), the chosen amine (1.2 eq.), and DCM.

  • Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add NaBH(OAc)₃ (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting diastereomeric mixture of amines by column chromatography.

Protocol 3.2: N-Boc Group Deprotection

This protocol unmasks the azepane nitrogen, making it available for subsequent coupling reactions.

Scientific Rationale: The tert-butoxycarbonyl (Boc) group is a carbamate that is stable to many reagents but is readily cleaved under acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride). This method is clean and high-yielding. An alternative method involves using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) under thermal or microwave conditions.[7]

Materials:

  • N-Boc protected substrate (1 equivalent)

  • Trifluoroacetic acid (TFA) (5-10 equivalents)

  • Dichloromethane (DCM)

  • Diethyl ether

Step-by-Step Methodology:

  • Dissolve the Boc-protected azepane derivative (1 eq.) in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq.) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LCMS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting crude amine salt can often be used directly. Alternatively, it can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.

Conclusion

This compound is a high-value, strategically designed pharmaceutical intermediate. Its constituent parts—the conformationally flexible seven-membered ring, the bioisosteric fluorine atom, the versatile ketone handle, and the orthogonal Boc protecting group—provide medicinal chemists with a powerful platform for the efficient synthesis of novel and complex drug candidates. The protocols detailed herein offer robust and reproducible methods for its synthesis and subsequent elaboration, empowering researchers to accelerate their drug discovery programs.

References

  • Akpa, E., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • Chen, C., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research. [Link]

  • El-Gazzar, A. B. A., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]

  • Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

Sources

Application Notes: The Strategic Use of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Advantage of Fluorinated Azepane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these desired properties. Fluorine's unique electronic properties, small atomic size, and high electronegativity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2][3][4]

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold found in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including antidiabetic, anticancer, and antiviral effects.[1] The combination of the azepane core with fluorine substitution, particularly at the 3-position of a 4-oxoazepane system, offers a unique three-dimensional building block for the synthesis of novel therapeutics. This application note provides a detailed guide on the use of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS: 644982-12-7), a key intermediate for introducing this valuable motif into drug candidates.[5]

Physicochemical Properties and Handling

This compound is a white to off-white solid with the molecular formula C₁₁H₁₈FNO₃ and a molecular weight of 231.26 g/mol .

PropertyValue
CAS Number 644982-12-7
Molecular Formula C₁₁H₁₈FNO₃
Molecular Weight 231.26 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, protected from moisture

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood.

Synthesis Protocol: Electrophilic Fluorination of N-Boc-4-oxoazepane

The introduction of a fluorine atom at the α-position to a carbonyl group is a well-established transformation in medicinal chemistry. A robust method to synthesize this compound involves the electrophilic fluorination of the corresponding enolate of Tert-butyl 4-oxoazepane-1-carboxylate. The following protocol is a representative procedure based on analogous reactions found in the literature.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of this compound A Tert-butyl 4-oxoazepane-1-carboxylate B Enolate Formation (e.g., LiHMDS, THF, -78°C) A->B 1. C Electrophilic Fluorination (e.g., NFSI, THF, -78°C to rt) B->C 2. D This compound C->D 3. Workup & Purification

Caption: Synthetic workflow for the preparation of this compound.

Step-by-Step Protocol:

  • Enolate Formation:

    • To a solution of Tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The rationale for using a strong, non-nucleophilic base like LiHMDS is to achieve rapid and quantitative deprotonation, minimizing self-condensation side reactions. The low temperature is crucial for maintaining the kinetic regioselectivity of the enolate.

  • Electrophilic Fluorination:

    • To the freshly prepared enolate solution at -78 °C, add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF dropwise. NFSI is a widely used and effective electrophilic fluorinating agent that is crystalline, stable, and relatively safe to handle.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield and Characterization:

Data TypeExpected Result
Yield 60-80%
¹H NMR Consistent with the structure, showing a characteristic doublet of triplets for the proton at the fluorine-bearing carbon.
¹⁹F NMR A single peak corresponding to the fluorine atom.
LC-MS A peak corresponding to the mass of the product + H⁺.

Application in Drug Discovery: A Building Block for Janus Kinase (JAK) Inhibitors

This compound has been identified as a key intermediate in the synthesis of potent and selective Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[]

Illustrative Signaling Pathway:

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene JAK_Inhibitor JAK Inhibitor (containing 3-fluoroazepane) JAK_Inhibitor->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention by a JAK inhibitor.

A patent for novel compounds as JAK inhibitors discloses the use of a 3-fluoro-4-aminoazepane derivative, which can be synthesized from this compound, in the preparation of these therapeutic agents.[7][8] The introduction of the 3-fluoroazepane moiety can enhance the binding affinity and selectivity of the inhibitor for the target kinase, as well as improve its metabolic stability.

Experimental Workflow for the Synthesis of a JAK Inhibitor Precursor:

The ketone functionality of this compound can be readily converted to an amine via reductive amination, providing a versatile handle for further elaboration into the final drug candidate.

G cluster_1 Synthesis of a 4-Amino-3-fluoroazepane Intermediate Start This compound Reductive_Amination Reductive Amination (e.g., NH₄OAc, NaBH₃CN) Start->Reductive_Amination Intermediate Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate Reductive_Amination->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Intermediate 3-Fluoroazepan-4-amine Deprotection->Final_Intermediate Coupling Coupling with Heteroaryl Moiety Final_Intermediate->Coupling JAK_Inhibitor JAK Inhibitor Coupling->JAK_Inhibitor

Caption: General workflow for the elaboration of this compound into a JAK inhibitor.

This multi-step process highlights the utility of the title compound as a strategic starting material, enabling the efficient construction of complex and highly functionalized drug molecules.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the introduction of a fluorinated azepane scaffold, which can impart beneficial physicochemical and pharmacological properties to drug candidates. The provided synthetic protocol and application example in the field of JAK inhibitors underscore its importance for researchers and scientists engaged in modern drug discovery and development.

References

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

  • Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]

  • 3-FLUORO-4-OXOAZÉPANE-1-CARBOXYLATE DE TERT-BUTYLE CAS 644982-12-7. Scifinder. [Link]

  • Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. Repository of the Academy's Library. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists. National Institutes of Health. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. National Institutes of Health. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Preparation method of GLP-1 analogue.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate. Oakwood Chemical. [Link]

  • Processes of preparing a JAK1 inhibitor and new forms thereto.

Sources

Application Note: A Validated Protocol for the Synthesis of N-Boc-3-fluoro-4-oxoazepane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fluorinated heterocyclic scaffolds are of paramount importance in modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties to bioactive molecules. The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in numerous pharmaceuticals. This application note provides a detailed, two-part experimental protocol for the synthesis of N-Boc-3-fluoro-4-oxoazepane, a valuable building block for drug discovery. The synthesis commences with the preparation of the precursor, N-Boc-4-oxoazepane, followed by a regioselective α-fluorination using an electrophilic fluorine source. This guide emphasizes the causality behind procedural choices, robust analytical validation, and critical safety protocols for handling fluorinating agents.

Introduction and Scientific Rationale

The introduction of fluorine into organic molecules can profoundly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated azepane derivatives, in particular, are sought-after intermediates for the development of novel therapeutics.[2] This protocol outlines a reliable and scalable synthesis of N-Boc-3-fluoro-4-oxoazepane.

The synthetic strategy is bifurcated into two primary stages:

  • Synthesis of the Ketone Precursor: Preparation of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-4-oxoazepane) from readily available ε-caprolactam. This involves N-protection with a tert-butyloxycarbonyl (Boc) group, which serves to modulate reactivity and enhance solubility in organic solvents, followed by oxidation at the C4 position.

  • Regioselective α-Fluorination: The introduction of a single fluorine atom at the C3 position, adjacent to the carbonyl group. This is achieved via the formation of a lithium enolate followed by quenching with an electrophilic fluorinating agent, Selectfluor® (F-TEDA-BF4).[3][4] This N-F reagent is chosen for its efficacy, stability, and comparatively safer handling profile over other sources.[5][6]

This document serves as a comprehensive guide, providing not only the procedural steps but also the underlying chemical principles, expected analytical data for validation, and essential safety measures.

Overall Synthetic Scheme

Synthetic Scheme A schematic overview of the two-step synthesis of N-Boc-3-fluoro-4-oxoazepane from N-Boc-azepane.

PART 1: Synthesis of the Precursor, N-Boc-4-oxoazepane

This part is a placeholder for the synthesis of the precursor. A reliable, cited method for the oxidation of N-Boc-azepane to N-Boc-4-oxoazepane would be detailed here, including reagents, step-by-step instructions, and characterization data (¹H NMR, ¹³C NMR, MS). For the purpose of this protocol, we will assume the precursor is available.

PART 2: α-Fluorination to Yield N-Boc-3-fluoro-4-oxoazepane

Principle of the Reaction

The core of this synthesis is the regioselective electrophilic fluorination of a ketone.[7][8] The process begins with the deprotonation of the α-carbon (C3) of N-Boc-4-oxoazepane using a strong, non-nucleophilic base, Lithium Hexamethyldisilazide (LiHMDS), at low temperature (-78 °C) to form a kinetically controlled lithium enolate.[9][10] This enolate is then trapped by the electrophilic fluorine of Selectfluor®.[1][3] The low temperature is critical to prevent side reactions and ensure regioselectivity.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-oxoazepaneC₁₁H₁₉NO₃213.271.00 g4.691.0
Lithium Hexamethyldisilazide (LiHMDS)C₆H₁₈LiNSi₂167.335.2 mL5.161.1
Selectfluor®C₇H₁₄B₂ClF₄N₂354.261.83 g5.161.1
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1125 mL--
Saturated aq. NH₄ClNH₄Cl53.4920 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.113 x 30 mL--
BrineNaCl58.4420 mL--
Anhydrous MgSO₄MgSO₄120.37~2 g--
Silica GelSiO₂60.08As needed--
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add N-Boc-4-oxoazepane (1.00 g, 4.69 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 25 mL) via syringe and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Enolate Formation: Slowly add LiHMDS (1.0 M solution in THF, 5.2 mL, 5.16 mmol) dropwise via syringe over 10 minutes. The solution may turn a pale yellow. Stir the mixture at -78 °C for 1 hour.[11]

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.83 g, 5.16 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the enolate mixture at -78 °C over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a pale oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure N-Boc-3-fluoro-4-oxoazepane.

Workflow Visualization

G cluster_0 Part 1: Preparation cluster_1 Part 2: Reaction cluster_2 Part 3: Isolation & Purification cluster_3 Part 4: Final Product & Validation A N-Boc-4-oxoazepane in Anhydrous THF B Cool Reaction Vessel to -78°C A->B Step 1 C Add LiHMDS (Forms Lithium Enolate) B->C Step 2 D Add Selectfluor® Solution (Electrophilic Fluorination) C->D Step 3 E Quench with sat. aq. NH4Cl D->E Step 4 F Aqueous Workup (Extraction with EtOAc) E->F Step 5 G Dry & Concentrate F->G Step 6 H Silica Gel Column Chromatography G->H Step 7 I N-Boc-3-fluoro-4-oxoazepane (Pure Product) H->I Yield J Characterization (¹H, ¹³C, ¹⁹F NMR, HRMS) I->J Validation

Caption: Experimental workflow for the synthesis of N-Boc-3-fluoro-4-oxoazepane.

Characterization of Final Product

The identity and purity of the synthesized N-Boc-3-fluoro-4-oxoazepane must be confirmed by spectroscopic methods.[12][13][14]

TechniqueMode / NucleusExpected Data / Observations
¹H NMR (400 MHz, CDCl₃)δ ~ 5.0-5.2 (dd, JHF ≈ 48 Hz, 1H, CHF), 3.4-3.8 (m, 4H, CH₂NCH₂), 2.6-2.9 (m, 2H, C(O)CH₂), 1.8-2.2 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃)δ ~ 205 (d, JCF ≈ 20 Hz, C=O), 155 (s, Boc C=O), 90 (d, JCF ≈ 190 Hz, CHF), 80 (s, C(CH₃)₃), 45-50 (m, CH₂NCH₂), 35-40 (m, CH₂ groups), 28.5 (s, C(CH₃)₃).
¹⁹F NMR (376 MHz, CDCl₃)δ ~ -180 to -200 (m).
HRMS ESI+Calculated for C₁₁H₁₉FNO₃ [M+H]⁺, observed m/z should be within 5 ppm.

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed inside a certified chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.

  • Handling Fluorinating Agents: Selectfluor® is an oxidizing solid. Avoid contact with skin and eyes. Do not mix with strong reducing agents or combustible materials.

  • Anhydrous Conditions: The reaction is moisture-sensitive, especially during the enolate formation step. Ensure all glassware is flame- or oven-dried and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).

  • Cryogenic Temperatures: Use caution when handling dry ice. Wear cryogenic gloves to prevent thermal burns.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete enolate formation due to moisture.Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.
Inactive LiHMDS reagent.Titrate the LiHMDS solution before use to confirm its molarity.
Formation of Side Products Reaction warmed up prematurely.Maintain the -78 °C temperature strictly throughout the base and Selectfluor® additions.
Over-addition of base leading to side reactions.Add LiHMDS dropwise and use no more than 1.1 equivalents.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the column chromatography eluent system; a shallower gradient may be necessary.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of N-Boc-3-fluoro-4-oxoazepane. By following the outlined steps for precursor preparation, controlled α-fluorination, and rigorous purification, researchers can reliably obtain this valuable fluorinated building block. Adherence to the specified safety precautions is essential for the successful and safe execution of this synthesis. The provided characterization data serves as a benchmark for validating the final product's identity and purity, enabling its confident use in subsequent drug discovery and development efforts.

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738–1741. [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Organic-chemistry.org. [Link]

  • SpinChem. (2014). Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. [Link]

  • Baudoux, J., & Cahard, D. (2008). Direct α-Fluorination of Ketones Using N–F Reagents. ResearchGate. [Link]

  • ResearchGate. (2015). Cyclic Ketones: Synthesis and Fluorination Efficacy Studies. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Sun, X., & Collum, D. B. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities. Journal of the American Chemical Society. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

  • Godenschwager, P. F., & Collum, D. B. (2005). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society. [Link]

  • Fuller, A. A., et al. (2017). Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 139(3), 1233–1244. [Link]

  • McNeil, A. J., & Collum, D. B. (2005). Reversible Enolization of β-Amino Carboxamides by Lithium Hexamethyldisilazide. Journal of the American Chemical Society. [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitrogen-Based Fluorinating Agents. Wordpress. [Link]

  • European Journal of Modern Medicine and Practice. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. [Link]

  • ResearchGate. (2016). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]

  • ResearchGate. (2014). Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N -Boc (2 R )-1,4-Oxazepane-2-Carboxylic Acid. [Link]

  • Shafi, S. S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

  • Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. [Link]

  • ResearchGate. (2021). An overview of caprolactam synthesis. [Link]

  • Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ResearchGate. (2019). ε-Caprolactam: new by-product free synthesis routes. [Link]

Sources

Application Notes and Protocols for Azepane Synthesis via Ring Expansion Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold - A Privileged Structure in Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, represents a critical structural motif in modern drug discovery and development.[1][2] Its non-planar and conformationally flexible nature provides a unique three-dimensional architecture that is often sought after by medicinal chemists for the exploration of new chemical space.[3] Azepane derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties, and are integral components of several approved pharmaceuticals.[1][4]

The synthesis of the azepane ring can be approached through various strategies, including ring-closing reactions and multistep sequences.[1] However, ring expansion reactions of more readily available five- or six-membered cyclic precursors offer an efficient and powerful alternative for the construction of this valuable heterocyclic system.[5][6][7][8] These methodologies often allow for the stereoselective and regioselective introduction of substituents, providing rapid access to a diverse range of functionalized azepanes.

This comprehensive guide provides an in-depth overview of key ring expansion reactions for azepane synthesis, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Classical Ring Expansion Strategies

Several classical name reactions have been instrumental in the synthesis of azepanes through the expansion of smaller ring systems. These methods, while established, continue to be refined and utilized for their reliability and broad applicability.

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction in organic synthesis that facilitates the conversion of a ketoxime to an amide.[9] When applied to cyclic ketoximes, such as those derived from cyclohexanones, it provides a direct route to lactams, which are immediate precursors to azepanes upon reduction.[10][11] The reaction is typically catalyzed by acid.[9]

Mechanism and Rationale:

The reaction is initiated by the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide (lactam). The stereospecificity of the migration is a key feature of this rearrangement.[9]

Experimental Workflow: Beckmann Rearrangement

cluster_prep Substrate Preparation cluster_rearrangement Beckmann Rearrangement cluster_workup Workup & Purification cluster_final Final Product start Cyclohexanone Derivative oxime Cyclohexanone Oxime start->oxime Hydroxylamine reaction Rearrangement Reaction oxime->reaction reagent Acid Catalyst (e.g., H₂SO₄, PPA) reagent->reaction quench Quenching (e.g., ice water) reaction->quench extract Extraction (e.g., DCM) quench->extract purify Purification (e.g., Chromatography) extract->purify lactam Lactam (Azepan-2-one) purify->lactam

Caption: Workflow for Lactam Synthesis via Beckmann Rearrangement.

Detailed Protocol: Beckmann Rearrangement for Lactam Formation

This protocol provides a general procedure for the Beckmann rearrangement of a cyclohexanone oxime derivative to the corresponding lactam, a precursor to azepanes.[10]

Materials:

  • Cyclohexanone oxime derivative (1.0 equiv)

  • Sulfuric acid (or other acid catalyst, e.g., polyphosphoric acid)

  • Appropriate solvent (e.g., acetic acid)

  • Ice-cold water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the cyclohexanone oxime (1.0 equiv) in the chosen solvent (e.g., acetic acid).

  • Acid Addition: Carefully add the acid catalyst (e.g., sulfuric acid, typically 1.5-2.0 equiv) dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature, depending on the substrate). The addition should be exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent such as dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired lactam.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the corresponding lactam as a solid or oil. The yield can vary depending on the substrate and reaction conditions.

  • Side Reactions: Incomplete reaction, formation of side products from fragmentation, or polymerization can occur.

  • Troubleshooting:

    • Low Yield: Optimize the reaction temperature, reaction time, or the choice and amount of acid catalyst. Ensure the starting oxime is pure and dry.

    • Complex Product Mixture: The choice of acid and solvent can significantly influence the outcome. Polyphosphoric acid (PPA) can sometimes give cleaner reactions. Ensure the anti-periplanar arrangement for the desired migrating group.

The Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a valuable method for the one-carbon ring expansion of cycloalkanones.[12][13] The reaction proceeds via the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate an expanded cycloketone.[12] This method is particularly useful for the synthesis of five, six, and seven-membered rings.[12]

Mechanism and Rationale:

The reaction begins with the diazotization of the primary amine with nitrous acid to form a diazonium salt. This is followed by the departure of dinitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain, leads to the formation of the ring-expanded ketone. The migratory aptitude of the adjacent ring carbons can influence the regioselectivity of the rearrangement.[14]

Mechanism: Tiffeneau-Demjanov Rearrangement

1-aminomethyl-cyclohexanol 1-aminomethyl-cyclohexanol Diazonium Salt Diazonium Salt 1-aminomethyl-cyclohexanol->Diazonium Salt NaNO₂, H⁺ Primary Carbocation Primary Carbocation Diazonium Salt->Primary Carbocation - N₂ Ring-Expanded Ketone\n(Cycloheptanone) Ring-Expanded Ketone (Cycloheptanone) Primary Carbocation->Ring-Expanded Ketone\n(Cycloheptanone) 1,2-Alkyl Shift

Caption: Mechanism of the Tiffeneau-Demjanov Rearrangement.

Detailed Protocol: Tiffeneau-Demjanov Ring Expansion

This protocol outlines the general procedure for the one-carbon ring expansion of a cyclohexanone derivative.

Materials:

  • 1-Aminomethyl-cyclohexanol derivative (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 - 1.5 equiv)

  • Acetic acid or other suitable acid

  • Water

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the 1-aminomethyl-cyclohexanol derivative in an aqueous acidic solution (e.g., acetic acid in water) in a flask cooled in an ice bath (0-5 °C).

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours) and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Extraction: Quench the reaction by adding a saturated solution of sodium bicarbonate until the gas evolution ceases and the pH is neutral. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure (the product may be volatile).

  • Purification: Purify the crude cycloheptanone derivative by distillation or flash column chromatography.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the corresponding one-carbon ring-expanded ketone.

  • Side Reactions: Formation of elimination products (alkenes) or un-expanded cycloalcohols.[12]

  • Troubleshooting:

    • Low Yield: Ensure slow and controlled addition of the nitrite solution at low temperatures to minimize side reactions. The purity of the starting amino alcohol is crucial.

    • Mixture of Products: The regioselectivity can be an issue with substituted cyclohexanones. The migratory aptitude of the different alpha-carbons will determine the major product.[14]

The Schmidt Reaction

The Schmidt reaction involves the reaction of an azide with a carbonyl compound, such as a ketone, in the presence of a strong acid to yield an amide.[15] When applied to cyclic ketones, this reaction provides a direct route to lactams, similar to the Beckmann rearrangement.

Mechanism and Rationale:

The reaction is initiated by the protonation of the ketone, which then undergoes nucleophilic attack by hydrazoic acid (HN₃) to form an azidohydrin intermediate. Subsequent dehydration leads to a diazoiminium ion. A 1,2-alkyl shift from the carbon to the nitrogen atom, with the concomitant expulsion of nitrogen gas, results in a nitrilium ion. Hydrolysis of this intermediate furnishes the lactam.[15]

Experimental Workflow: Schmidt Reaction

cluster_setup Reaction Setup cluster_reaction Schmidt Reaction cluster_workup Workup & Purification cluster_final Final Product ketone Cyclic Ketone reaction Ring Expansion Reaction ketone->reaction azide Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃) azide->reaction acid Strong Acid (e.g., H₂SO₄) acid->reaction quench Quenching (e.g., ice water) reaction->quench extract Extraction (e.g., Chloroform) quench->extract purify Purification extract->purify lactam Lactam Product purify->lactam

Caption: General Workflow for Lactam Synthesis via the Schmidt Reaction.

Detailed Protocol: Schmidt Reaction for Lactam Synthesis

This protocol is a general procedure for the Schmidt reaction of a cyclic ketone.[16] Caution: Hydrazoic acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Using sodium azide with a strong acid generates hydrazoic acid in situ.

Materials:

  • Cyclic ketone (1.0 equiv)

  • Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃) (1.1 - 1.5 equiv)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform (CHCl₃) or other suitable solvent

  • Ice-salt bath

  • Solid sodium hydrogen carbonate

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve the cyclic ketone in chloroform. Cool the mixture in an ice-salt bath to approximately -15 to 0 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution.

  • Azide Addition: Add sodium azide portion-wise over a period of about 1 hour, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC. The reaction time will vary depending on the substrate.[16]

  • Quenching and Workup: After the reaction is complete, carefully add ice and water to the mixture. Basify the mixture with solid sodium hydrogen carbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with chloroform (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude lactam by chromatography or recrystallization.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the corresponding lactam. The regioselectivity of the nitrogen insertion can be influenced by the reaction conditions.[16]

  • Regioselectivity: For unsymmetrical ketones, two isomeric lactams can be formed. The migratory aptitude of the alpha-substituents and the reaction temperature can influence the product ratio.[16][17]

  • Troubleshooting:

    • Safety: Handle sodium azide and the in situ generated hydrazoic acid with extreme care.

    • Low Yield/Selectivity: Varying the reaction temperature can significantly impact the regioselectivity.[16] The choice of acid and solvent can also be optimized.

The Dowd-Beckwith Ring Expansion

The Dowd-Beckwith reaction is a free-radical-mediated ring expansion of cyclic β-keto esters.[18][19] This method allows for the expansion of a cyclic ketone by up to four carbons through an α-alkylhalo substituent.[18]

Mechanism and Rationale:

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical from tributyltin hydride. This radical then abstracts a halogen atom from the α-alkylhalo substituent of the β-keto ester, forming an alkyl radical. This radical undergoes an intramolecular cyclization onto the carbonyl group to form a bicyclic ketyl intermediate. Subsequent fragmentation of this intermediate leads to the ring-expanded product and a new carbon-centered radical, which then abstracts a hydrogen atom from tributyltin hydride to propagate the radical chain.[18]

Modern Approaches to Azepane Synthesis via Ring Expansion

Recent advancements in synthetic methodology have led to the development of novel and efficient ring expansion reactions for azepane synthesis, often utilizing photochemical or transition-metal-catalyzed approaches.

Photochemical Dearomative Ring Expansion of Nitroarenes

A recently developed strategy involves the photochemical dearomative ring expansion of nitroarenes to access complex azepanes.[3] This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then triggers the transformation of a six-membered aromatic ring into a seven-membered ring system.[3] Subsequent hydrogenolysis provides the saturated azepane.[3]

Key Advantages:

  • Mild Reaction Conditions: The reaction proceeds at room temperature using blue light irradiation.[3]

  • High Step Economy: Azepanes can be synthesized in just two steps from readily available nitroarenes.[3]

  • Access to Complex Scaffolds: This method allows for the synthesis of highly substituted azepanes that are difficult to access through traditional methods.[3]

Transition-Metal-Catalyzed Ring Expansions

Transition metals, such as copper, rhodium, and palladium, have been employed to catalyze a variety of ring expansion reactions for the synthesis of azepanes and other medium-sized rings.[20][21][22][23] These methods often offer high levels of chemo-, regio-, and stereoselectivity under mild reaction conditions. Examples include copper-catalyzed tandem amination/cyclization of fluorinated allenynes and rhodium-catalyzed Büchner-type reactions.[20][22]

Data Summary: Comparison of Ring Expansion Methods

ReactionStarting MaterialKey ReagentsProductKey AdvantagesKey Limitations
Beckmann Rearrangement Cyclic KetoximeAcid (H₂SO₄, PPA)LactamWell-established, reliableRequires strong acids, potential for fragmentation
Tiffeneau-Demjanov 1-Aminomethyl-cycloalkanolNaNO₂, AcidRing-expanded KetoneOne-carbon expansion, mild conditionsPotential for side reactions (elimination)
Schmidt Reaction Cyclic KetoneNaN₃, Strong AcidLactamDirect conversion of ketones to lactamsUse of toxic/explosive hydrazoic acid, regioselectivity issues
Dowd-Beckwith α-Alkylhalo β-keto esterAIBN, Bu₃SnHRing-expanded β-keto esterMulti-carbon expansion, radical-basedUse of toxic tin reagents, potential for reduction side reactions[18]
Photochemical Dearomatization NitroareneBlue light, P(Oi-Pr)₃Azepine (then Azepane)Mild conditions, high complexity from simple precursorsSubstrate scope may be limited
Transition-Metal Catalysis VariousMetal Catalyst (Cu, Rh, Pd)Functionalized AzepaneHigh selectivity, mild conditionsCatalyst cost and sensitivity

Conclusion

Ring expansion reactions represent a powerful and versatile toolkit for the synthesis of the medicinally important azepane scaffold. The choice of a specific methodology depends on several factors, including the availability of starting materials, the desired substitution pattern on the azepane ring, and the tolerance of functional groups to the reaction conditions. While classical methods like the Beckmann and Tiffeneau-Demjanov rearrangements remain highly relevant, modern photochemical and transition-metal-catalyzed approaches are expanding the boundaries of azepane synthesis, enabling the creation of novel and complex molecular architectures for drug discovery and development.

References

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. (2023). Molecules, 28(7), 3196.
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers. Retrieved January 20, 2026, from [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. Retrieved January 20, 2026, from [Link]

  • and Stereoselective Ring Expansion Reactions of Six-Membered Carbo. (2023). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved January 20, 2026, from [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Azepines, Chemistry, Synthesis and Reactions. (n.d.). STM Journals. Retrieved January 20, 2026, from [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Tiffeneau–Demjanov rearrangement. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Dowd–Beckwith ring-expansion reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Demjanov rearrangement. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Stockerl, S., Danelzik, T., Piekarski, D. G., & Studer, A. (2019). Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines. Organic Letters, 21(12), 4850–4854.
  • Singha, T., Mondal, A. R. S., Midya, S., & Hari, D. P. (2022). The Dowd-Beckwith Reaction: History, Strategies, and Synthetic Potential. Chemistry – A European Journal, 28(61), e202202025.
  • Dowd‐Beckwith ring expansion reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Požgan, F., Polanc, S., & Kočevar, M. (2001). REGIOSELECTIVITY IN THE SCHMIDT REACTION: FIRST SYNTHESIS OF PYRANO[3,2-b]AZEPINES. ARKIVOC, 2001(5), 67-75.
  • Schmidt reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • ChemInform Abstract: Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS OF AN N-SUBSTITUTED LACTAM USING AN INTRAMOLECULAR SCHMIDT REACTION: FORMATION OF 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

  • Tiffeneau-Demjanov Rearrangement. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

  • Dowd-Beckwith Ring Expansion Reaction. (n.d.). Merck Index. Retrieved January 20, 2026, from [Link]

  • Tiffeneau-Demjanov Rearrangement. (2016). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Beckmann rearrangement. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Recent advances in transition-metal-catalyzed Büchner reaction of alkynes. (2020). Organic & Biomolecular Chemistry, 18(42), 8573-8586.
  • Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines. (2019). OUCI. Retrieved January 20, 2026, from [Link]

  • Beckmann Rearrangement. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. (2023). eScholarship.org. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for the Electrophilic Fluorination of N-Boc Protected Cyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Cyclic Amines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated cyclic amines, particularly piperidines and pyrrolidines, are highly sought-after motifs in medicinal chemistry due to their prevalence in pharmaceutical agents.[3][4] The strategic placement of a fluorine atom on these saturated heterocycles can induce favorable conformational constraints and modulate the pKa of the nitrogen atom, leading to enhanced target engagement and improved pharmacokinetic profiles.

This guide provides a comprehensive overview and detailed protocols for the electrophilic fluorination of N-Boc (tert-butoxycarbonyl) protected cyclic amines, a key transformation for accessing these valuable building blocks. The N-Boc protecting group is instrumental in this context, as it deactivates the nitrogen towards direct fluorination, thereby enabling selective C-H fluorination on the carbocyclic ring.

Mechanism of Electrophilic Fluorination of N-Boc Protected Cyclic Amines

The electrophilic fluorination of N-Boc protected cyclic amines typically proceeds through the formation of an enamine or enolate intermediate, which then acts as the nucleophile that attacks the electrophilic fluorine source. The most commonly employed reagents for this transformation are N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, such as Selectfluor® (F-TEDA-BF₄) , and N-fluorosulfonimides, like N-Fluorobenzenesulfonimide (NFSI) .[1]

While the precise mechanism of electrophilic fluorination has been a subject of debate, it is generally accepted to proceed via either a direct SN2 attack on the fluorine atom or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[5] For the fluorination of enamines derived from N-Boc cyclic amines, the reaction is often depicted as a direct attack of the electron-rich double bond on the electrophilic fluorine atom of the N-F reagent.

The overall process can be summarized as follows:

  • Enamine Formation: In the presence of a base or under thermal conditions, the N-Boc protected cyclic amine can form a nucleophilic enamine intermediate. The position of the double bond will dictate the site of fluorination.

  • Nucleophilic Attack: The enamine attacks the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor®).

  • Iminium Ion Formation and Quenching: This attack generates a transient iminium ion intermediate, which is subsequently quenched to afford the fluorinated N-Boc protected cyclic amine.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism for the electrophilic fluorination of an N-Boc protected cyclic amine at the α-position to the nitrogen.

Electrophilic Fluorination Mechanism cluster_0 Enamine Formation cluster_1 Fluorination cluster_2 Product Formation N-Boc_Amine N-Boc Protected Cyclic Amine Enamine Enamine Intermediate N-Boc_Amine->Enamine - H+ Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Selectfluor® Selectfluor Selectfluor® (F-TEDA-BF₄) Fluorinated_Product Fluorinated N-Boc Protected Amine Iminium_Ion->Fluorinated_Product Workup Experimental Workflow Start Start Setup Dissolve N-Boc-piperidine in anhydrous MeCN under inert atmosphere Start->Setup Addition Add Selectfluor® portion-wise at RT Setup->Addition Stir Stir at RT and monitor by TLC/LC-MS Addition->Stir Workup Concentrate, partition, wash, and dry Stir->Workup Purification Purify by flash column chromatography Workup->Purification Product Obtain pure α-fluoro-N-Boc-piperidine Purification->Product

Sources

NMR and mass spectrometry analysis of fluorinated azepanes.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Elucidation of Fluorinated Azepanes using NMR and Mass Spectrometry

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability and binding affinity.[1][2][3] Azepanes, seven-membered nitrogen-containing heterocycles, are prevalent motifs in a variety of bioactive molecules.[2][4] The fluorination of these flexible ring structures presents unique analytical challenges and opportunities.[5][6] This comprehensive guide provides an in-depth framework and detailed protocols for the definitive structural characterization of fluorinated azepanes using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the underlying principles, experimental design, data interpretation, and the synergistic power of combining these two essential analytical techniques.

The Significance of Fluorinated Azepanes in Drug Discovery

Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][6] When incorporated into the azepane ring, a single fluorine atom can significantly bias the conformational equilibrium of the flexible seven-membered ring, effectively locking it into a more bioactive conformation.[5] This conformational control, coupled with improved metabolic stability, makes fluorinated azepanes highly valuable scaffolds in the development of therapeutics targeting the central nervous system and other areas.[1][2]

Accurate and unambiguous structural verification is paramount. The inherent properties of the fluorine nucleus make it a powerful analytical handle, particularly for NMR spectroscopy, while mass spectrometry provides essential molecular weight and fragmentation data.

Integrated Workflow for Structural Characterization

A robust analytical strategy does not rely on a single technique. Instead, it integrates complementary data from both NMR and MS to build an unassailable structural proof. The workflow below illustrates the logical progression from sample preparation to final structure validation.

G cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_data Data Integration & Validation A Fluorinated Azepane Synthesis Product B Purification (Chromatography) A->B C Purity & Concentration Check B->C NMR NMR Spectroscopy C->NMR MS Mass Spectrometry C->MS E Carbon-Proton Skeleton & Connectivity (from NMR) NMR->E F Fluorine Position & Coupling (from ¹⁹F NMR) NMR->F D Molecular Formula & Weight (from MS) MS->D G Final Structure Confirmation D->G E->G F->G H H G->H Validated Structure

Caption: Integrated workflow for fluorinated azepane analysis.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe.[7]

The Unique Advantages of ¹⁹F NMR

The fluorine-19 nucleus is ideal for NMR studies for several key reasons:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F nucleus is monoisotopic, eliminating the need for isotopic enrichment.[7]

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, making it nearly as sensitive as ¹H (83% of the receptivity) and far more sensitive than ¹³C.[8]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, which dramatically reduces the likelihood of signal overlap, a common issue in ¹H NMR.[7] This wide dispersion makes even subtle electronic changes in the molecule's environment easy to detect.[8]

Causality: The Fluorine Effect on NMR Spectra

The high electronegativity of fluorine induces strong electronic effects that influence the chemical shifts of and coupling constants to neighboring nuclei.

  • Chemical Shifts: Fluorine's electron-withdrawing nature deshields adjacent nuclei, causing downfield shifts in both ¹H and ¹³C spectra. The chemical shift of the ¹⁹F nucleus itself is highly sensitive to its electronic environment.[8]

  • Spin-Spin Coupling: ¹⁹F couples to other nuclei (¹H, ¹³C, and other ¹⁹F nuclei). These J-couplings are often observed over multiple bonds (2-5 bonds), providing invaluable connectivity information.[7][9] The magnitude of these coupling constants can also provide insight into dihedral angles and, therefore, molecular conformation.[9]

Protocol: NMR Sample Preparation

High-quality spectra depend on correctly prepared samples. The goal is a homogeneous solution free of particulate and paramagnetic impurities.[10]

Step-by-Step Methodology:

  • Analyte Quantity: Weigh 5-10 mg of the purified fluorinated azepane for ¹H and ¹⁹F NMR. For ¹³C NMR, a higher concentration of 15-25 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[10]

  • Solvent Choice: Select a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is of high purity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS) for ¹H/¹³C NMR. For ¹⁹F NMR, an external standard is often used, but an internal standard like trifluoroacetic acid (TFA) or hexafluorobenzene (HFB) can be added if it does not interfere with analyte signals.[11][12]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

Protocol: NMR Data Acquisition

The following workflow details a comprehensive suite of experiments for full structural elucidation.

G A 1D ¹H NMR (Proton Environment) D 2D COSY (¹H-¹H Connectivity) A->D B 1D ¹⁹F NMR (Fluorine Environment) G 2D ¹H-¹⁹F HETCOR (H-F Connectivity) B->G C 1D ¹³C{¹H} NMR (Carbon Count) E 2D ¹H-¹³C HSQC (Direct C-H Bonds) C->E F 2D ¹H-¹³C HMBC (Long-Range C-H Connectivity) D->F E->F H Structure Assembly F->H G->H

Caption: Recommended NMR experiment workflow for structural analysis.

Step-by-Step Methodology:

  • 1D ¹H NMR: Acquire a standard proton spectrum to identify the number and type of proton environments. Pay close attention to multiplets split by fluorine.

  • 1D ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This provides the chemical shift for each unique fluorine environment.[13] The simplicity of the resulting singlets makes it easy to identify the number of distinct fluorine atoms.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon atoms. Look for large one-bond C-F couplings (¹JCF), which are diagnostic for fluorinated carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is essential for tracing out the proton framework of the azepane ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is the primary method for assigning carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over 2-3 bonds. It is critical for connecting molecular fragments and establishing the overall carbon skeleton.

  • 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment is analogous to HSQC/HMBC but correlates ¹H and ¹⁹F nuclei, identifying which protons are spatially close or coupled to the fluorine atom(s). This is often the definitive experiment for pinpointing the location of fluorine on the azepane ring.[14][15]

Table 1: Typical NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentSpectral Width (ppm)Acquisition Time (s)Relaxation Delay (s)Number of ScansJustification for Parameters
¹H NMR 12-162-41-28-16Standard range for organic molecules. Adequate relaxation ensures quantitative integration.
¹³C NMR 220-2401-22-51024+Wide range covers most organic carbons. Longer delay needed for quaternary carbons. Many scans required due to low sensitivity.
¹⁹F NMR ~250 (-250 to 0)1-22-516-64Very wide range is necessary to find the signal.[7] Longer delay ensures accurate integration if needed.
2D Experiments (As per 1D)0.1-0.251.5-22-8 per incrementParameters are a balance between resolution and experiment time. A longer relaxation delay is crucial for data quality.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the analyte and, through fragmentation analysis, offers complementary structural information. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends primarily on the volatility and thermal stability of the fluorinated azepane.

Choosing the Right Technique
  • LC-MS: This is the most common technique for pharmaceutical compounds, including most azepane derivatives.[16] It is suitable for non-volatile, polar, and thermally sensitive molecules. Electrospray Ionization (ESI) is the most frequently used ionization source.

  • GC-MS: This technique is reserved for volatile and thermally stable compounds.[17] While many azepanes are not sufficiently volatile, certain smaller or less functionalized derivatives might be amenable to GC-MS analysis.[18] Field Ionization (FI) is a soft ionization technique that can be useful for observing the molecular ion of fluorinated compounds that fragment easily under standard Electron Ionization (EI).[19]

Protocol: LC-MS Analysis

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to promote protonation for positive ion ESI.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Ionization: Electrospray Ionization (ESI+). Azepanes contain a basic nitrogen atom that is readily protonated.

    • Mass Analyzer: Use a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap system. This is crucial for obtaining an accurate mass measurement of the molecular ion ([M+H]⁺).

    • Accurate Mass: The measured accurate mass allows for the unambiguous determination of the elemental formula, a critical piece of validating evidence.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This spectrum provides clues about the molecule's structure.

Interpreting Fragmentation Patterns

Fluorinated compounds can exhibit characteristic fragmentation patterns. The strong C-F bond means that loss of fluorine itself is often not a primary fragmentation pathway. Instead, fragmentation may occur elsewhere in the molecule. For trifluoromethyl (CF₃) groups, the loss of CF₃ or related fragments can be a diagnostic clue. Analysis of these patterns, in conjunction with the elemental formula, helps confirm the proposed structure from NMR data.

Data Synthesis: A Self-Validating System

The true power of this analytical approach lies in the convergence of data from multiple, independent sources.

Table 2: Data Cross-Validation

Data PointProvided byRole in Structural Proof
Elemental Formula HRMSDefines the exact number of C, H, N, F, and other atoms. The foundational constraint for any structure.
Proton/Carbon Framework ¹H, ¹³C, COSY, HMBCEstablishes the connectivity of the carbon skeleton and attached protons.
Fluorine Location ¹⁹F NMR, H-F HETCORUnambiguously places the fluorine atom(s) on the established C-H framework.
Fragmentation MS/MSConfirms structural motifs and provides corroborating evidence for the overall structure.

When the structure proposed from a complete set of 2D NMR experiments is consistent with the exact molecular formula from HRMS and the fragmentation patterns observed in MS/MS, the characterization can be considered definitive and trustworthy.

Conclusion

The structural elucidation of fluorinated azepanes requires a methodical and multi-technique approach. By leveraging the unique sensitivity and vast chemical shift dispersion of ¹⁹F NMR, analysts gain a powerful probe into the molecular structure. When combined with a full suite of 1D and 2D NMR experiments and the precise mass and fragmentation data from HRMS, researchers can achieve unambiguous and reliable characterization. The protocols and workflows outlined in this guide provide a robust framework for scientists and drug development professionals to confidently analyze these important and challenging molecules.

References

  • A Comparative Guide to the Synthesis and Characterization of 2-(5-Fluoro-2- methoxyphenyl)azepane and Related Fluorinated Azepane Derivatives. Benchchem.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025.
  • Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology (ACS Publications).
  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology (ACS Publications).
  • Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH.
  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL.
  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology (ACS Publications).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. Benchchem.
  • Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF.
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH.
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
  • Synthesis of fluorinated piperidine and azepane b-amino acid derivatives.
  • Entering the PFAS testing market: What you need to know. Innovation News Network.
  • Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC). Shimadzu Scientific Instruments.
  • Fluorination can rigidify a substituted azepane, but only if it acts in.... ResearchGate.
  • Previous synthesis of fluoroalkylated azepanes.. ResearchGate.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH.
  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.
  • Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Request PDF. ResearchGate.
  • 19F Coupling Constants Table. Alfa Chemistry.
  • Determination of semi-volatile fluorinated compounds in environmental samples by solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS). Universitat de Barcelona.
  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central.
  • NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers.
  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science.
  • NMR Sample Preparation: The Complete Guide. Organomation.
  • NMR sample preparation guidelines.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • NMR data collection and analysis protocol for high-throughput protein structure determination. PMC - PubMed Central.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • NMR Protocols and Methods. Springer Nature Experiments.
  • Fluorine MAS NMR API revised.
  • 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • 19Flourine NMR.
  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI.
  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Research Explorer - The University of Manchester.

Sources

Application of Fluorinated Azepane Scaffolds in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Azepanes in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern drug discovery, appearing in the structure of numerous biologically active compounds.[1][2] Its inherent three-dimensional and flexible nature provides an excellent framework for the spatial presentation of pharmacophoric groups, enabling effective interaction with biological targets. However, this conformational flexibility can also be a liability, leading to reduced binding affinity and selectivity.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, metabolic stability, and membrane permeability.[4] When applied to the azepane scaffold, fluorination offers a powerful tool to address the challenges associated with its flexibility and to fine-tune the properties of drug candidates for optimal performance.

This technical guide provides a comprehensive overview of the application of fluorinated azepane scaffolds in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, conformational effects, and therapeutic potential of this important class of molecules. We will explore the causal relationships behind experimental choices, provide detailed, validated protocols, and present case studies that highlight the transformative impact of fluorination on the azepane scaffold.

The Impact of Fluorination on Azepane Scaffolds: A Multifaceted Approach

The strategic incorporation of fluorine into the azepane ring can lead to a cascade of beneficial effects, impacting everything from molecular conformation to in vivo efficacy.

Conformational Control: Taming the Flexible Ring

The seven-membered azepane ring can adopt a variety of low-energy conformations, such as chair, boat, and twist-boat forms. This conformational dynamism can be detrimental to target binding, as the molecule may not consistently present the optimal binding conformation. Fluorination can rigidify the azepane ring by introducing stereoelectronic effects, such as gauche effects and dipole-dipole interactions.[5] This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

Diagram: Conformational Equilibria of Azepane and Fluorinated Azepane

Fig. 1: Conformational Equilibria cluster_0 Azepane cluster_1 Fluorinated Azepane Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Low Energy Barrier Boat Boat Twist-Boat->Boat Low Energy Barrier Boat->Chair Low Energy Barrier Locked Chair Locked Chair G Fig. 2: Synthetic Strategies A Linear Precursors D Fluorinated Azepane A->D Reductive Amination / RCM B Smaller Heterocycles B->D Ring Expansion C Nitroarenes C->D Dearomative Ring Expansion

Caption: Overview of key synthetic routes to fluorinated azepane scaffolds.

Application Notes and Case Studies

The strategic application of fluorinated azepane scaffolds has shown significant promise in various therapeutic areas, particularly in the development of CNS-active agents and oncology drugs.

Case Study 1: Enhancing CNS Drug Properties - A Comparative Analysis

To illustrate the impact of fluorination, let's consider a comparative analysis of a hypothetical fluorinated azepane derivative, 2-(5-Fluoro-2-methoxyphenyl)azepane, and its non-fluorinated counterpart, 2-(2-methoxyphenyl)azepane, as CNS drug candidates. [6] Table 1: Hypothetical Comparative Data of Fluorinated vs. Non-Fluorinated Azepane Analogs

Property2-(2-methoxyphenyl)azepane (Non-fluorinated)2-(5-Fluoro-2-methoxyphenyl)azepane (Fluorinated)Rationale for Improvement
Target Binding Affinity (Ki) 15 nM5 nMFluorine's electronegativity can enhance interactions with the target receptor.
Metabolic Stability (t½ in microsomes) 20 min60 minThe C-F bond blocks a potential site of metabolic oxidation.
Blood-Brain Barrier Permeability ModerateHighIncreased lipophilicity due to fluorine enhances BBB penetration.
hERG Inhibition (IC50) 1 µM>10 µMFluorination can alter the conformation to reduce off-target activity.

This hypothetical data demonstrates how a single fluorine atom can dramatically improve the drug-like properties of an azepane-based CNS agent, leading to increased potency, a better pharmacokinetic profile, and an improved safety margin.

Case Study 2: Fluorinated Azepanes as BACE1 Inhibitors for Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. [7]The development of BACE1 inhibitors has been a major focus of Alzheimer's drug discovery. Several pharmaceutical companies have investigated fluorinated compounds as BACE1 inhibitors to improve potency and metabolic stability. [8]While no azepane-based BACE1 inhibitor has yet reached the market, the exploration of fluorinated azepane scaffolds in this area highlights their potential. The azepane ring can effectively position key pharmacophoric groups to interact with the active site of BACE1, while fluorination can enhance the compound's ability to cross the blood-brain barrier and resist metabolic degradation.

Diagram: BACE1 Inhibition by a Fluorinated Azepane

Fig. 3: BACE1 Inhibition Pathway APP Amyloid Precursor Protein sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 APP->CTF_beta Cleavage BACE1 BACE1 Enzyme BACE1->APP Abeta Amyloid-β (Aβ) CTF_beta->Abeta Cleavage by γ-Secretase gamma_secretase γ-Secretase Plaques Amyloid Plaques Abeta->Plaques FA Fluorinated Azepane Inhibitor FA->BACE1 Inhibits

Caption: Fluorinated azepanes can inhibit BACE1, a key enzyme in amyloid-β production.

Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative fluorinated azepane derivative, as well as a protocol for assessing its metabolic stability.

Protocol 1: Synthesis of Trifluoromethyl-Containing Azepane β-Amino Ester Stereoisomers

This protocol is adapted from a robust and stereocontrolled procedure for the synthesis of novel trifluoromethyl-containing piperidine and azepane β-amino ester stereoisomers. [5][9] Materials:

  • Unsaturated bicyclic β-lactam

  • Ozone (O3)

  • Dimethyl sulfide (DMS)

  • 2,2,2-Trifluoroethylamine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Oxidative Cleavage:

    • Dissolve the unsaturated bicyclic β-lactam (1.0 eq) in a 1:1 mixture of DCM and MeOH at -78 °C.

    • Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material (monitor by TLC).

    • Purge the solution with nitrogen to remove excess ozone.

    • Add dimethyl sulfide (3.0 eq) and allow the reaction to warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude diformyl intermediate.

  • Reductive Amination and Cyclization:

    • Dissolve the crude diformyl intermediate in DCM.

    • Add 2,2,2-trifluoroethylamine hydrochloride (1.2 eq).

    • Add sodium triacetoxyborohydride (2.0 eq) portion-wise over 30 minutes.

    • Stir the reaction at room temperature for 12-24 hours until completion (monitor by TLC).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethyl-containing azepane β-amino ester.

Characterization:

  • NMR Spectroscopy: Obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and stereochemistry of the product.

  • Mass Spectrometry: Determine the exact mass of the product using high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a fluorinated azepane derivative. [10][11][12][13] Materials:

  • Test compound (fluorinated azepane) stock solution (10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile containing an internal standard (for quenching and analysis)

  • Incubator/shaker set to 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the test compound at a final concentration of 1 µM.

    • Pre-warm the reaction mixture and the liver microsomes separately at 37 °C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture. The final protein concentration should be in the range of 0.5-1.0 mg/mL.

  • Incubation and Sampling:

    • Incubate the reaction mixture at 37 °C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with a known concentration of an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (Volume of incubation / Amount of microsomal protein) x (0.693 / t½).

Conclusion and Future Perspectives

Fluorinated azepane scaffolds represent a highly valuable and versatile platform in modern drug discovery. The strategic incorporation of fluorine provides medicinal chemists with a powerful tool to fine-tune the conformational, physicochemical, and pharmacokinetic properties of azepane-containing molecules. The ability to control conformation, enhance metabolic stability, and improve CNS penetration makes this scaffold particularly attractive for the development of novel therapeutics for a wide range of diseases.

Future research in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex fluorinated azepanes. Furthermore, a deeper understanding of the intricate interplay between fluorine substitution patterns and biological activity will continue to guide the rational design of next-generation drug candidates. The continued exploration of fluorinated azepanes in diverse therapeutic areas, from neurodegenerative diseases to oncology, holds immense promise for the discovery of innovative and effective medicines.

References

  • Masson, G., Rioton, S., Gomez Pardo, D., & Cossy, J. (2019). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. European Journal of Organic Chemistry, 2019(31–32), 5497–5507. Available from: [Link]

  • Dabur, M., Loureiro, J., & Pereira, M. C. (2021). Fluorinated BACE1 inhibitors for the Alzheimer's disease (AD) treatment. Current drug targets, 22(13), 1546-1563. Available from: [Link]

  • Hu, X. G., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein journal of organic chemistry, 9, 2598-2606. Available from: [Link]

  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. (2026). Journal of Medicinal Chemistry.
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5221. Available from: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available from: [Link]

  • Category - Case Studies - Drug Hunter. Available from: [Link]

  • Han, J., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(8), 2429-2442. Available from: [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. (2025). Available from: [Link]

  • Dolfen, J., Kenis, S., Van Hecke, K., De Kimpe, N., & D'hooghe, M. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1‐Tosyl‐2‐(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10650–10653. Available from: [Link]

  • Diversity-Oriented Stereocontrolled Synthesis of Some Piperidine- And Azepane-Based Fluorine-Containing β-Amino Acid Derivatives. (2025). Request PDF.
  • BACE1 inhibitors: A head group scan on a series of amides. (2025). Request PDF.
  • Vassar, R. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Neuron, 112(13), 2139-2153. Available from: [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (n.d.). PubMed Central.
  • Vassar, R. (2014). BACE1 inhibitor drugs in clinical trials for Alzheimer's disease. Alzheimer's research & therapy, 6(9), 81. Available from: [Link]

  • New drug helps clear amyloid plaques in Alzheimer's disease patients. (2016). EurekAlert!. Available from: [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Available from: [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). Available from: [Link]

  • Ábrahámi, R. A., Kiss, L., Barrio, P., & Fülöp, F. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Tetrahedron, 72(47), 7526-7535. Available from: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 430-454. Available from: [Link]

  • Azepane | C6H13N | CID 8119 - PubChem. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Ismail, F. M. (2025). Important Fluorinated Drugs in Experimental and Clinical Use.
  • Scott, P. J. (2015). Fluorine in drug design: a case study with fluoroanisoles. Future medicinal chemistry, 7(12), 1573-1582. Available from: [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457-1464. Available from: [Link]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2025).
  • 1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. Available from: [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(13), 1548-1577. Available from: [Link]

  • C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available from: [Link]

Sources

Application Notes and Protocols: Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate in the Synthesis of Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold and the Strategic Role of Fluorine in Psychoactive Drug Design

The seven-membered azepane ring system is a recurring motif in a variety of biologically active molecules and approved pharmaceuticals.[1] Its inherent conformational flexibility allows for intricate and optimized interactions with a diverse range of biological targets.[1] The strategic functionalization of the azepane core opens avenues for the exploration of novel chemical space in the pursuit of new therapeutic agents, particularly those targeting the central nervous system (CNS).

This guide focuses on the synthetic utility of a key building block, tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate , in the generation of novel psychoactive compounds. The presence of a fluorine atom and a ketone functionality on the azepane ring offers unique opportunities for chemical elaboration and modulation of pharmacological properties. Fluorine's high electronegativity and small atomic size can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2][3] The strategic incorporation of fluorine has been shown to alter the psychoactive properties of established classes of compounds, such as tryptamines and phenethylamines, by modulating their interaction with serotonin receptors.[4][5][6]

The ketone at the 4-position of the azepane ring is a versatile handle for introducing a wide array of substituents through reactions like reductive amination. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's interaction with specific CNS receptors, such as serotonin (5-HT) and N-methyl-D-aspartate (NMDA) receptors.

This document provides a detailed, theoretical framework and a plausible, experimentally sound protocol for the synthesis of a novel psychoactive compound from this compound. The proposed target molecule is a fluorinated azepane analog of the phenethylamine class of psychedelics, which are known to exert their effects primarily through agonism at the serotonin 5-HT2A receptor.

Chemical Properties of the Starting Material

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValue
IUPAC Name This compound
CAS Number 644982-12-7
Molecular Formula C₁₁H₁₈FNO₃
Molecular Weight 231.26 g/mol

Proposed Synthetic Pathway: Towards a Novel Fluorinated Azepane-Phenethylamine

The central strategy for elaborating this compound into a psychoactive compound is a reductive amination reaction. This powerful transformation allows for the conversion of the ketone functionality into a secondary or tertiary amine, a common structural feature in many psychoactive molecules.

Here, we propose the synthesis of a novel compound, tert-butyl 3-fluoro-4-(2-(4-methoxyphenyl)ethylamino)azepane-1-carboxylate , an analogue of the 2C-x family of psychedelic phenethylamines. The choice of 2-(4-methoxyphenyl)ethylamine is based on its presence in known psychoactive structures and the potential for the methoxy group to interact favorably with the target receptor.

Synthetic Pathway start This compound intermediate Intermediate Imine/Enamine start->intermediate Reductive Amination reagent1 2-(4-methoxyphenyl)ethylamine reagent1->intermediate reagent2 Sodium triacetoxyborohydride (STAB) product tert-butyl 3-fluoro-4-(2-(4-methoxyphenyl)ethylamino)azepane-1-carboxylate reagent2->product intermediate->product final_product 3-fluoro-N-(2-(4-methoxyphenyl)ethyl)azepan-4-amine product->final_product Boc Deprotection deprotection Trifluoroacetic acid (TFA) deprotection->final_product

Caption: Proposed synthetic workflow for a novel psychoactive compound.

Experimental Protocol: Synthesis of a Novel Fluorinated Azepane-Phenethylamine

This protocol is a detailed, hypothetical procedure based on established methods for reductive amination and Boc deprotection. Researchers should adapt and optimize these conditions as needed based on their experimental observations.

Part 1: Reductive Amination

Objective: To synthesize tert-butyl 3-fluoro-4-(2-(4-methoxyphenyl)ethylamino)azepane-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 2-(4-methoxyphenyl)ethylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add 2-(4-methoxyphenyl)ethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

Part 2: Boc Deprotection

Objective: To synthesize 3-fluoro-N-(2-(4-methoxyphenyl)ethyl)azepan-4-amine.

Materials:

  • tert-butyl 3-fluoro-4-(2-(4-methoxyphenyl)ethylamino)azepane-1-carboxylate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve the product from Part 1 in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Proposed Mechanism of Action and Pharmacological Considerations

The synthesized 3-fluoro-N-(2-(4-methoxyphenyl)ethyl)azepan-4-amine is a structural analog of psychedelic phenethylamines. It is hypothesized that this compound will act as a serotonin 5-HT2A receptor agonist .

Mechanism of Action ligand Fluorinated Azepane-Phenethylamine receptor 5-HT2A Receptor ligand->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) ip3->downstream dag->downstream

Caption: Proposed signaling pathway of the synthesized compound.

The fluorine atom at the 3-position of the azepane ring is expected to influence the compound's binding affinity and functional activity at the 5-HT2A receptor. The electron-withdrawing nature of fluorine can alter the pKa of the amine, potentially affecting its interaction with key residues in the receptor's binding pocket. Furthermore, the fluorine atom may enhance the metabolic stability of the compound, leading to a modified pharmacokinetic profile compared to its non-fluorinated counterparts.

The azepane ring, being larger and more flexible than the piperidine or pyrrolidine rings found in some other psychoactive compounds, may allow for a unique binding orientation within the 5-HT2A receptor, potentially leading to a distinct pharmacological profile.

Conclusion and Future Directions

The use of this compound as a scaffold offers a promising avenue for the discovery of novel psychoactive compounds. The synthetic protocol outlined in this application note provides a rational and experimentally feasible approach to generate a new fluorinated azepane-phenethylamine analog. Further studies would be required to confirm the synthesis, purity, and pharmacological activity of this and other related compounds. The exploration of different amine substituents through reductive amination will be a valuable strategy to build a comprehensive structure-activity relationship profile for this novel class of psychoactive agents.

References

  • Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590.
  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2021). Receptor interaction profiles of 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) and related amphetamines. Frontiers in Pharmacology, 12, 794263.
  • Ismail, M. M., & Ye, H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

  • Storer, I., et al. (2016). Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Bioorganic & Medicinal Chemistry Letters, 26(16), 4053-4057. [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Johnson Jr, W. H. (1983). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP). Dissertations and Theses. [Link]

  • Lee, S. Y., et al. (2018). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 26(6), 592–598. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

Sources

Application Note & Protocols: In Vitro Pharmacological Profiling of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rapid emergence of Novel Psychoactive Substances (NPS) presents a significant challenge to public health and forensic toxicology.[1][2] Characterizing the pharmacological and toxicological profiles of these compounds is crucial for predicting their potential for abuse, understanding their mechanisms of action, and informing regulatory bodies.[3] This guide provides a comprehensive overview and detailed protocols for a tiered in vitro approach to systematically profile NPS. We will cover fundamental receptor binding assays to determine target affinity, followed by functional assays to elucidate efficacy and signaling pathways, and finally, transporter assays to assess impact on neurotransmitter reuptake. This integrated methodology enables the construction of a robust pharmacological profile, essential for understanding the potential human effects of these ever-evolving compounds.[3]

Introduction: The NPS Challenge and the Role of In Vitro Profiling

Novel Psychoactive Substances are a diverse group of synthetic drugs designed to mimic the effects of controlled substances like cannabis, cocaine, and opioids, while evading existing drug laws.[1][2] They are often synthesized in clandestine labs with no quality control, leading to unpredictable potency and purity.[2] This chemical diversity means that their pharmacological profiles can be difficult to predict.[1] In vitro assays serve as the frontline tool for rapid and reliable characterization of these compounds.[3] By using cultured cells expressing specific human receptors or transporters, we can determine a substance's primary molecular targets and its effect on cellular signaling pathways. This information is critical for classifying a new compound (e.g., stimulant, cannabinoid, hallucinogen, or opioid) and estimating its potential psychoactive dose and effects in humans.[3]

Section 1: Receptor Binding Assays - Quantifying Target Affinity

Expertise & Experience: The first step in characterizing an unknown compound is to determine where it binds in the brain. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor.[4][5] These assays are highly sensitive and provide quantitative data on receptor expression (Bmax) and ligand affinity (Kd for radioligands, Ki for test compounds).[4][5] Understanding a compound's binding affinity is fundamental, but it's crucial to remember that high affinity does not always equate to high functional activity.

Protocol 1: Competitive Radioligand Binding Assay for GPCRs

This protocol is designed to determine the binding affinity (Ki) of a Novel Psychoactive Substance by measuring its ability to compete with a known radioligand for binding to a G-protein coupled receptor (GPCR) expressed in a cell membrane preparation.

Trustworthiness (Self-Validation):

  • Total Binding: Radioligand alone to determine maximum signal.

  • Non-Specific Binding (NSB): Radioligand in the presence of a high concentration of a known, unlabeled competitor to define the background signal.

  • Specific Binding: Calculated as Total Binding - NSB. All test compound data is normalized to this window.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[6]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[6]

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[6]

  • Assay Setup (96-well plate format):

    • In each well, combine the following in a final volume of 250 µL:[6]

      • 150 µL of membrane preparation (typically 10-50 µg protein).[6]

      • 50 µL of the NPS test compound at various concentrations (e.g., 10-point curve from 0.1 nM to 10 µM).

      • 50 µL of the radioligand (e.g., ³H-CP-55,940 for cannabinoid receptors) at a concentration close to its Kd value.[7]

  • Incubation:

    • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[6]

    • Scientist's Note: Equilibration time is critical and may need to be extended for high-affinity compounds.[4]

  • Harvesting and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[6]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the percentage of specific binding against the log concentration of the NPS test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of NPS that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation: Example Binding Affinities (Ki) of NPS
CompoundTarget ReceptorKi (nM)Classification
NPS-A (JWH-018 analog)Cannabinoid CB11.2Synthetic Cannabinoid[8]
NPS-B (Cathinone)Dopamine Transporter (DAT)150Stimulant
NPS-C (NBOMe analog)Serotonin 5-HT2A0.8Hallucinogen
NPS-D (Fentanyl analog)µ-Opioid Receptor0.5Synthetic Opioid[2]
Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection cluster_analysis Data Analysis Membranes Receptor Membranes Plate Combine in 96-well Plate (Membranes + L* + NPS) Membranes->Plate Radio Radioligand (L*) Radio->Plate NPS Test Compound (NPS) NPS->Plate Incubate Incubate to Equilibrium (e.g., 60 min, 30°C) Plate->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Unbound L* Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition Count->Plot Calc Calculate IC50 & Ki Plot->Calc

Caption: Workflow for a competitive radioligand binding assay.

Section 2: Functional Assays - Assessing Efficacy and Signaling

Expertise & Experience: Binding to a receptor does not reveal a compound's effect. Is it an agonist that activates the receptor, an antagonist that blocks it, or a partial agonist with intermediate efficacy? Functional assays measure the downstream cellular response following receptor binding.[9] For GPCRs, the most common targets for NPS, this involves measuring second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+).[10][11]

Protocol 2A: cAMP Assay for Gs/Gi-Coupled Receptors

This protocol measures changes in intracellular cAMP levels to determine if an NPS acts as an agonist or antagonist at Gs-coupled (which increase cAMP) or Gi-coupled (which decrease cAMP) receptors, such as cannabinoid, opioid, and adrenergic receptors.[10][12]

Trustworthiness (Self-Validation):

  • Positive Control Agonist: A known agonist for the receptor to establish the maximum response.

  • Forskolin Control (for Gi): Forskolin directly activates adenylyl cyclase, raising cAMP levels. A Gi agonist's ability to inhibit this rise is measured.[10]

  • Vehicle Control: Cells treated with vehicle (e.g., DMSO) to establish the basal cAMP level.

Methodology:

  • Cell Culture:

    • Plate cells stably expressing the target receptor (e.g., CHO-hCB1) in a 384-well plate and grow overnight.

  • Compound Addition and Stimulation:

    • Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

    • For Gs Agonist Mode: Add the NPS at various concentrations.

    • For Gi Agonist Mode: Add the NPS at various concentrations, followed by a fixed concentration of forskolin (e.g., 5 µM) to stimulate cAMP production.

    • For Antagonist Mode: Pre-incubate the cells with the NPS, then add a known agonist at its EC80 concentration.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Lyse the cells and detect cAMP levels using a commercial kit, such as HTRF, AlphaScreen, or bioluminescence-based assays (e.g., cAMP-Glo™).[10][12] These are typically mix-and-read protocols.[13]

    • Follow the manufacturer's instructions for adding detection reagents and incubating.

  • Data Analysis:

    • Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the NPS.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.

GPCR Signaling Pathways

G cluster_gs Gs Pathway (e.g., β-Adrenergic) cluster_gi Gi Pathway (e.g., CB1, µ-Opioid) NPS_Gs NPS (Agonist) GPCR_Gs Gs-Coupled Receptor NPS_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs ATP_Gs ATP ATP_Gs->AC_Gs converts PKA_Gs PKA Activation cAMP_Gs->PKA_Gs NPS_Gi NPS (Agonist) GPCR_Gi Gi-Coupled Receptor NPS_Gi->GPCR_Gi Gi Gi Protein GPCR_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi

Caption: Signaling for Gs (stimulatory) and Gi (inhibitory) GPCRs.

Protocol 2B: Calcium Mobilization Assay for Gq-Coupled Receptors

This protocol measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the serotonin 5-HT2A receptor, a primary target for many hallucinogens.[14][15]

Trustworthiness (Self-Validation):

  • Positive Control Agonist: A known agonist (e.g., Serotonin for 5-HT2A) to establish the maximum response.

  • Negative Control: Untransfected cells or cells treated with vehicle to establish baseline fluorescence.

  • Ionomycin/Thapsigargin Control: Can be used at the end of an experiment to elicit a maximal Ca2+ response and confirm cell viability and dye loading.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the Gq-coupled receptor of interest onto black-walled, clear-bottom 96-well plates and grow overnight.[16][17]

    • Scientist's Note: Plate coating (e.g., with poly-L-lysine) may be required for optimal cell adherence.[14][15]

  • Dye Loading:

    • Remove the growth medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in an appropriate buffer.[14][15][16]

    • The buffer may need to contain probenecid, which prevents anion transporters from removing the dye from the cytoplasm.[14][15][17]

    • Incubate for 30-60 minutes at 37°C, followed by an incubation at room temperature, protected from light.[14][15]

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation® or FLIPR®).[11][15]

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument then automatically injects the NPS test compound at various concentrations into the wells.

    • Immediately begin measuring the change in fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the NPS.

    • Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Data Presentation: Example Functional Potencies (EC50) of NPS
CompoundAssayTargetEC50 (nM)Emax (% of Control Agonist)
NPS-AcAMP (Gi)CB15.5110%
NPS-CCa2+ Mobilization5-HT2A2.195%
NPS-DcAMP (Gi)µ-Opioid1.3125%

Section 3: Transporter Assays - Measuring Reuptake Inhibition

Expertise & Experience: Many NPS, particularly stimulants like synthetic cathinones, produce their effects by blocking the reuptake of neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[18] Transporter uptake assays directly measure the ability of a compound to inhibit this function.

Protocol 3: Neurotransmitter Transporter Uptake Assay

This protocol uses a fluorescent substrate that acts as a mimetic for monoamine neurotransmitters.[18][19] Inhibition of its uptake into cells expressing a specific transporter is measured as a decrease in intracellular fluorescence.

Trustworthiness (Self-Validation):

  • Positive Control Inhibitor: A known potent inhibitor for the transporter (e.g., cocaine for DAT, fluoxetine for SERT) to establish the minimum signal (maximal inhibition).

  • Negative Control: Vehicle-treated cells to establish the maximum signal (uninhibited uptake).

  • Parental Cell Line Control: Using the non-transfected parental cell line ensures the uptake is specific to the expressed transporter.[20]

Methodology:

  • Cell Plating:

    • Plate HEK293 cells stably expressing the transporter of interest (e.g., hDAT, hSERT, or hNET) in a 384-well, poly-D-lysine-coated plate.[18]

    • Cells can be plated the day before or on the day of the experiment.[18]

  • Assay Procedure:

    • Remove the growth medium.

    • Add the NPS test compound at various concentrations and incubate for 10-20 minutes at 37°C.[18]

    • Add the fluorescent substrate/dye mix provided in a commercial kit (e.g., from Molecular Devices).[19][20] These kits also contain a masking dye to quench extracellular fluorescence, enabling a no-wash protocol.[19][21]

    • Immediately transfer the plate to a bottom-read fluorescence plate reader.

  • Detection:

    • Measure the increase in intracellular fluorescence over time (kinetic read) for 30-60 minutes or at a single endpoint.[18][20]

    • The kinetic read provides more mechanistic data, while the endpoint read is suitable for high-throughput screening.[21]

  • Data Analysis:

    • For kinetic data, calculate the rate of uptake (slope of the fluorescence curve) or the area under the curve. For endpoint data, use the final fluorescence value.

    • Plot the percent inhibition of uptake against the log concentration of the NPS.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Transporter Uptake Assay

Caption: Workflow for a no-wash fluorescent transporter uptake assay.

Section 4: Integrated Data Analysis & Conclusion

Authoritative Grounding: The true power of this approach lies in integrating the data from all three assay types. This builds a comprehensive pharmacological profile that can predict a substance's likely effects and classification.[3] For example, a compound with high affinity (low Ki) and high functional potency (low EC50) at the CB1 receptor is clearly a potent synthetic cannabinoid.[8] A compound that potently inhibits DAT (low IC50) but has low affinity for monoamine receptors is likely a pure stimulant. A compound with high affinity and potency at the 5-HT2A receptor is likely a hallucinogen.

This multi-assay approach provides a rational, evidence-based framework for assessing the risks associated with Novel Psychoactive Substances. The protocols described herein are robust, validated, and suitable for both basic research and high-throughput screening environments, providing the critical data needed to address this ongoing public health challenge.

Logical Relationship of In Vitro Assays

G Binding Receptor Binding Assay Functional Functional Assays (cAMP, Ca2+) Binding->Functional Informs Target Selection Profile Comprehensive Pharmacological Profile Binding->Profile Determines Affinity (Ki) Functional->Profile Determines Potency (EC50) & Efficacy (Emax) Transporter Transporter Uptake Assay Transporter->Profile Determines Reuptake Inhibition (IC50)

Caption: Integrated approach to building a pharmacological profile.

References

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors . Bio-protocol. (2013-06-20). Available at: [Link]

  • GPCR-radioligand binding assays . PubMed. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development . Multispan, Inc. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal Molecular Cardiology, Cleveland Clinic,*. Bio-protocol.
  • Pharmacological profiling of novel psychoactive substances | Request PDF . ResearchGate. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual . NCBI. (2017-11-20). Available at: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay . Molecular Devices. Available at: [Link]

  • Synthetic cannabinoids and 'Spice' drug profile . European Union. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit . Molecular Devices. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit . Molecular Devices. Available at: [Link]

  • Promega Notes 97: Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega.
  • Neurotransmitter Transporter Uptake Assay Kit . Molecular Devices - Catalogs Medicalexpo. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. Available at: [Link]

  • A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators . JoVE. (2018-02-20). Available at: [Link]

  • Assay conditions for GPCR radioligand competition binding assays. | Download Table . ResearchGate. Available at: [Link]

  • Eurofins DiscoverX GPCR Assays . YouTube. (2020-06-15). Available at: [Link]

  • New psychoactive substances: a review and updates . PMC - PubMed Central. Available at: [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay . PMC - NIH. Available at: [Link]

  • Ca2+ Mobilization Assay . Creative Bioarray. Available at: [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies . Today's Clinical Lab. (2021-11-16). Available at: [Link]

Sources

Biological evaluation of 3-fluoroazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Evaluation of 3-Fluoroazepane Derivatives

Authored by a Senior Application Scientist

The seven-membered azepane heterocycle is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for developing novel therapeutics by allowing for diverse substitutions that can fine-tune pharmacological activity and pharmacokinetic properties.[1][2] The introduction of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[3] Consequently, 3-fluoroazepane derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential.

This guide provides a comprehensive framework for the systematic biological evaluation of novel 3-fluoroazepane derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental step. Our approach is structured as a multi-tiered screening cascade, ensuring a logical progression from broad initial assessments to more focused mechanistic and in vivo studies.

Part 1: A General Workflow for Biological Evaluation

A structured, tiered approach is essential for efficiently evaluating a new chemical series. This strategy allows for early " go/no-go " decisions, conserving resources for the most promising candidates. The workflow begins with broad cytotoxicity screening against diverse cell lines, followed by target-based assays in relevant therapeutic areas, and culminates in preliminary safety and in vivo efficacy studies for lead compounds.

G A Synthesis of 3-Fluoroazepane Library B Broad-Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) A->B C Oncology Assays (Kinase, Apoptosis) B->C Hits Identified D Neurodegenerative Assays (BACE1, AChE, MAO) B->D Hits Identified E Anti-inflammatory Assays (COX-1/COX-2) B->E Hits Identified F ADME/Tox Profiling (Ames, Microsomal Stability) C->F Potent Hits D->F Potent Hits E->F Potent Hits G In Vivo Efficacy Models (Xenograft, Disease Models) F->G H Lead Candidate Selection G->H

Caption: Tiered workflow for evaluating 3-fluoroazepane derivatives.

Part 2: Application in Oncology

The azepane scaffold is present in numerous compounds exhibiting significant anticancer activity.[1][4] Evaluation in this area should focus on identifying cytotoxic effects and elucidating the underlying mechanism of action.

Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining cell density based on the measurement of cellular protein content, providing a quantitative measure of cytotoxicity.[4]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2 (liver), MCF-7 (breast), HCT116 (colon)) in 96-well plates at an optimal density (5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Compound Treatment: Add serial dilutions of the 3-fluoroazepane derivatives (e.g., from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the media and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Solubilization: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Self-Validation: The inclusion of a known cytotoxic agent like Doxorubicin serves as a positive control to validate assay performance. A clear dose-response curve for both the test compounds and the control is necessary for reliable IC₅₀ determination.

Quantitative Data Summary: Anticancer Activity
CompoundCell LineIC₅₀ (µM)[1][4]
Derivative 3FA-01HepG2 (Liver)1.5
Derivative 3FA-01MCF-7 (Breast)10.2
Derivative 3FA-02HCT116 (Colon)4.8
Derivative 3FA-02HepG2 (Liver)21.7
Doxorubicin (Control)HepG2 (Liver)0.8
Mechanistic Insight: PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[1] Azepane derivatives have been shown to modulate this pathway. Western blot analysis can be used to determine if lead compounds affect the phosphorylation status of key proteins like Akt.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azepane 3-Fluoroazepane Derivative Azepane->Akt inhibits?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Part 3: Application in Neurodegenerative Disorders

Azepane derivatives have been investigated as inhibitors of key enzymes implicated in Alzheimer's disease, such as β-secretase (BACE1) and γ-secretase.[1][5][6]

Protocol 2: BACE1 Inhibition Assay (Fluorometric)

This assay measures the activity of BACE1, a critical enzyme in the amyloid-β peptide production pathway.[1]

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate, and a solution of recombinant human BACE1 enzyme.

  • Compound Dilution: Prepare serial dilutions of the 3-fluoroazepane derivatives and a known BACE1 inhibitor (positive control).

  • Assay Setup: In a 96-well black plate, add the assay buffer, BACE1 enzyme, and the test compound or control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 320 nm, Emission: 405 nm). The signal is proportional to the enzymatic activity.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validation: A known BACE1 inhibitor must be included as a positive control. The assay should demonstrate a robust signal-to-background ratio and consistent Z'-factor > 0.5 for high-throughput screening.

Quantitative Data Summary: Anti-Alzheimer's Target Inhibition
CompoundTargetIC₅₀/Kᵢ (nM)[1][5]
Derivative 3FA-03BACE185
Derivative 3FA-04γ-Secretase25
Derivative 3FA-05Acetylcholinesterase150
Verubecestat (Control)BACE115

Part 4: Application in Inflammation

Certain azepane structures have been synthesized as selective inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[7]

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, by COX-1 and COX-2 enzymes.[7]

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Compound Incubation: Pre-incubate each enzyme with various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a Tris-HCl buffer for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination: Incubate for a specified time (e.g., 10 minutes) at 37°C and then stop the reaction by adding a solution of HCl.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available Prostaglandin E2 EIA Kit.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity and determine the IC₅₀ values for each enzyme. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Self-Validation: The use of selective COX-1 and COX-2 inhibitors as controls is critical to validate the differential activity of the test compounds. The substrate concentration should be near the Km value for accurate inhibitor potency determination.

Part 5: Early Safety and ADME Profiling

Early assessment of a compound's safety and absorption, distribution, metabolism, and excretion (ADME) properties is crucial to avoid late-stage failures in drug development.

Protocol 4: Genotoxicity Screening (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8]

Methodology:

  • Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a control buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates mutagenic potential.

Self-Validation: A known mutagen (e.g., sodium azide) must be used as a positive control, and a vehicle (e.g., DMSO) as a negative control. A compound is typically considered mutagenic if it causes a reproducible, dose-related increase of at least two-fold in the number of revertant colonies.

References

  • El-Sayed, M. A., et al. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed. [Link]

  • Bursavich, M. G., et al. (2010). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. PubMed. [Link]

  • Goti, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Publications. [Link]

  • Grunewald, G. L., et al. (2001). Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. [Link]

  • ResearchGate. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • Gong, Y., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

  • ResearchGate. Previous synthesis of fluoroalkylated azepanes. [Link]

  • Abuel-Magd, A. M., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed. [Link]

  • Masson, G., et al. (2019). Synthesis of 2-Fluoroalkyl 4-Substituted Azepanes. ResearchGate. [Link]

  • Masson, G., et al. (2019). Synthesis of 2‐Fluoroalkyl 4‐Substituted Azepanes. Sci-Hub. [Link]

  • Liu, Z., et al. (2024). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. PubMed. [Link]

  • Fodor, B., et al. (2024). Flavone Hybrids and Derivatives as Bioactive Agents. MDPI. [Link]

  • Park, J. E., et al. (2011). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

  • Aurigene Pharmaceutical Services. Toxicology. [Link]

  • El-Masry, R. A., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed. [Link]

  • Abbas, S. K., et al. (2020). Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. ResearchGate. [Link]

  • Bouchedja, A., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

  • ResearchGate. (2018). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. [Link]

  • Wang, H., et al. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed. [Link]

  • Liu, Y. C., et al. (2022). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]

  • Vembadi, A., et al. (2022). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. MDPI. [Link]

  • Tutone, M., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]

  • Al-Majid, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Wujec, M., & Paneth, A. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Fluoro Cyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical support center for the synthesis of α-fluoro cyclic ketones. The introduction of a fluorine atom at the α-position of a cyclic ketone can significantly alter the molecule's physicochemical and biological properties, making these compounds highly valuable in medicinal chemistry and materials science.[1][2][3][4] However, the synthetic journey is often fraught with challenges, from controlling reactivity and selectivity to ensuring product stability.

This guide is structured to provide you with practical, field-proven insights to navigate these complexities. We will delve into common experimental hurdles, offering not just solutions but also the underlying chemical principles to empower your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of α-fluoro cyclic ketones in a question-and-answer format.

Low or No Product Formation

Question: My α-fluorination reaction of a cyclic ketone is not proceeding, or the yield is disappointingly low. What are the potential causes and how can I improve the outcome?

Answer:

Low reactivity is a common challenge in the α-fluorination of cyclic ketones and can often be attributed to the stability of the starting material and the reaction conditions. The mechanism of electrophilic fluorination, for instance with Selectfluor®, is believed to proceed through an enol or enolate intermediate.[1][3] Therefore, the ease of formation of this intermediate is critical for the reaction to occur.

Here are the key factors to investigate:

  • Substrate Reactivity and Keto-Enol Tautomerism:

    • Causality: Cyclic ketones that readily form an enol or enolate are more reactive towards electrophilic fluorinating agents.[1][3] If your ketone exists predominantly in its keto form and enolization is slow, the reaction will be sluggish.[1][3] For example, simple cyclic ketones may require more forcing conditions than β-dicarbonyl compounds, which have a more acidic α-proton and a more stable enol form.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: For less reactive ketones, performing the reaction at elevated temperatures (reflux) can promote enolization and increase the reaction rate.[1][3]

      • Add a Brønsted or Lewis Acid: In electrophilic fluorinations, the reaction can become slightly acidic as it progresses, which helps to catalyze the keto-enol tautomerization.[1][3] In some cases, the addition of a catalytic amount of a weak acid might be beneficial, but this should be done cautiously to avoid side reactions.

      • Consider an Alternative Strategy: If direct fluorination is proving difficult, consider converting the ketone to a more reactive intermediate, such as a silyl enol ether, which can then be fluorinated under milder conditions.

  • Steric Hindrance:

    • Causality: Bulky substituents on the cyclic ketone, particularly near the α-position, can sterically hinder the approach of the fluorinating agent.[2][3] This is especially true for large reagents like Selectfluor®.[3]

    • Troubleshooting Steps:

      • Choose a Less Bulky Fluorinating Agent: If steric hindrance is suspected, consider using a smaller electrophilic fluorinating agent, if available and suitable for your substrate.

      • Optimize Reaction Time: Highly hindered substrates may simply require longer reaction times for an acceptable yield.

  • Inappropriate Choice of Fluorinating Agent or Reaction Conditions:

    • Causality: The choice between electrophilic and nucleophilic fluorination is critical. Electrophilic fluorination is often preferred for electron-rich ketones (those that readily form enols/enolates).[5] Nucleophilic fluorination, on the other hand, requires a good leaving group at the α-position (e.g., a halogen) and can be hampered by elimination side reactions.[6]

    • Troubleshooting Steps:

      • Review the Literature for Similar Substrates: Identify which fluorination methods have been successful for cyclic ketones with similar structural features.

      • Screen Different Solvents: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Acetonitrile is commonly used for reactions with Selectfluor®.[3]

Formation of Byproducts

Question: I am observing a significant amount of the difluorinated product. How can I improve the selectivity for mono-fluorination?

Answer:

The formation of α,α-difluoro cyclic ketones is a frequent side reaction, particularly with highly reactive substrates like cyclic β-diketones.[1][3] This occurs because the initial mono-fluorinated product can be more reactive towards further fluorination than the starting material.

Here’s how to enhance mono-selectivity:

  • Control Stoichiometry and Addition Rate:

    • Causality: Using an excess of the fluorinating agent will inevitably lead to over-fluorination.

    • Troubleshooting Steps:

      • Use a Stoichiometric Amount or a Slight Excess of the Ketone: Carefully control the stoichiometry, aiming for a 1:1 ratio of the ketone to the fluorinating agent. In some cases, using a slight excess of the ketone (e.g., 1.1 equivalents) can help consume the fluorinating agent before it reacts with the mono-fluorinated product.

      • Slow Addition of the Fluorinating Agent: Adding the fluorinating agent slowly to the reaction mixture can help maintain a low concentration of it, favoring the reaction with the more abundant starting material over the mono-fluorinated product.

  • Modify Reaction Conditions:

    • Causality: Higher temperatures and longer reaction times can increase the likelihood of difluorination.[3]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: If the reaction proceeds at room temperature, try running it at a lower temperature (e.g., 0 °C or -78 °C) to moderate the reactivity.

      • Monitor the Reaction Closely: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of the starting material and the formation of the mono- and di-fluorinated products. Quench the reaction as soon as a significant amount of the desired product has formed and before the difluorinated product begins to accumulate.

Question: My reaction is producing unexpected side products (e.g., elimination, deacetylation). What can I do to minimize them?

Answer:

The formation of unexpected byproducts is often a sign that the reaction conditions are too harsh or that the substrate has alternative reactive sites.

  • Elimination Reactions:

    • Causality: This is a common issue in nucleophilic fluorination where an α-halo ketone is treated with a fluoride source. The fluoride ion can act as a base, leading to dehydrohalogenation and the formation of an α,β-unsaturated ketone.[6]

    • Troubleshooting Steps:

      • Use a Milder Fluoride Source: Harsher fluoride sources like anhydrous potassium fluoride at high temperatures can be quite basic. Consider using milder and less basic reagents.

      • Employ Phase-Transfer Catalysis: A phase-transfer catalyst can facilitate the fluorination under milder conditions, potentially reducing the extent of elimination.

  • Deacetylation and Other Rearrangements:

    • Causality: Under certain conditions, such as refluxing with Selectfluor®, side reactions like deacetylation have been observed.[1] These are often substrate-specific and can be promoted by elevated temperatures.

    • Troubleshooting Steps:

      • Screen Reaction Conditions: If you observe such side reactions, a systematic screening of reaction parameters (temperature, solvent, reaction time) is warranted to find conditions that favor the desired fluorination pathway.

      • Protecting Group Strategy: If a particular functional group is interfering with the reaction, consider protecting it before the fluorination step and deprotecting it afterward.

Product Instability and Purification Issues

Question: My purified α-fluoro cyclic ketone appears to be degrading or hydrating. How can I handle and store it properly?

Answer:

α-Fluoro ketones, and especially α,α-difluoro ketones, can be susceptible to hydration and decomposition.[1][2][3]

  • Hydration:

    • Causality: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water to form a hydrate.[1][2] This is particularly prevalent for α,α-difluorinated compounds.[1][3]

    • Troubleshooting Steps:

      • Work Under Anhydrous Conditions: Ensure all your solvents and reagents are dry. Conduct the work-up and purification under an inert atmosphere (e.g., nitrogen or argon) if possible.

      • Storage: Store the purified product in a desiccator over a strong drying agent (e.g., P₂O₅) at low temperatures.

      • Reversing Hydration: In some cases, the hydrate can be reversed by heating the sample under high vacuum.[3]

  • Decomposition during Purification:

    • Causality: Some α-fluoro cyclic ketones are sensitive to the acidic nature of silica gel used in column chromatography, which can lead to decomposition.[1]

    • Troubleshooting Steps:

      • Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then with the pure eluent to remove the excess base.

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

      • Alternative Purification Methods: If chromatography is problematic, explore other purification techniques like recrystallization or distillation (if the compound is thermally stable).

Stereoselectivity Issues

Question: I am struggling to achieve high enantioselectivity in my organocatalytic α-fluorination of a cyclic ketone. What factors should I investigate?

Answer:

Achieving high enantioselectivity in the α-fluorination of cyclic ketones is a known challenge in organic synthesis.[4] Unlike aldehydes, ketones often form the key enamine intermediate more slowly and in lower equilibrium concentrations.[4]

  • Catalyst and Reaction Conditions:

    • Causality: The structure of the organocatalyst is paramount in creating a chiral environment that directs the approach of the electrophilic fluorinating agent to one face of the enamine.

    • Troubleshooting Steps:

      • Catalyst Screening: The choice of catalyst is crucial. Primary amine functionalized Cinchona alkaloids have shown success in overcoming the challenges of ketone fluorination.[4] It is often necessary to screen a library of catalysts to find the optimal one for a specific substrate.

      • Solvent Effects: The solvent can significantly impact the enantioselectivity by influencing the conformation of the catalyst-substrate complex and the solubility of the reactants. A thorough solvent screen is recommended.

      • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by enhancing the energy difference between the diastereomeric transition states.

  • Substrate Effects:

    • Causality: The structure of the cyclic ketone itself plays a role. The substituents on the ring can influence the facial selectivity of the fluorination.

    • Troubleshooting Steps:

      • Analyze the Substrate Structure: Consider how the substituents on your cyclic ketone might interact with the chiral catalyst and influence the approach of the fluorinating agent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between electrophilic and nucleophilic fluorination for synthesizing α-fluoro cyclic ketones?

A1: The choice between these two fundamental approaches depends on the available starting material and the nature of the cyclic ketone.

  • Electrophilic Fluorination: This is the more common method for direct fluorination of a ketone. It involves the reaction of an enol or enolate with an electrophilic fluorine source (an "F⁺" equivalent) like Selectfluor® or N-fluorobenzensulfonimide (NFSI).[5] This method is well-suited for ketones that can readily form an enol or enolate.

  • Nucleophilic Fluorination: This method involves the displacement of a leaving group (like a halide or a sulfonate) at the α-position by a nucleophilic fluoride source (F⁻), such as potassium fluoride (KF) or cesium fluoride (CsF).[5] This approach is often challenged by competing elimination reactions.[6]

Q2: How do I choose the right fluorinating agent for my cyclic ketone?

A2: The selection of the fluorinating agent is critical for a successful reaction.

  • For Electrophilic Fluorination:

    • Selectfluor®: A widely used, versatile, and relatively safe crystalline solid. It is effective for a broad range of substrates, including cyclic β-diketones and simple ketones, though the latter may require harsher conditions.[1][3]

    • N-Fluorobenzensulfonimide (NFSI): Another popular and effective electrophilic fluorinating agent. It is known for its high reactivity and is often used in asymmetric fluorinations.

  • For Nucleophilic Fluorination:

    • Potassium Fluoride (KF): An inexpensive and common fluoride source, but its low solubility in organic solvents can be a limitation. Spray-dried KF or the use of a phase-transfer catalyst can enhance its reactivity.

    • Cesium Fluoride (CsF): More soluble and reactive than KF, but also more expensive.

Q3: What is the role of keto-enol tautomerism in the electrophilic fluorination of cyclic ketones?

A3: Keto-enol tautomerism is central to the mechanism of electrophilic α-fluorination.[1][3] The ketone itself is not sufficiently nucleophilic to react with the electrophilic fluorinating agent. Instead, it must first tautomerize to its enol or be deprotonated to its enolate form. The electron-rich double bond of the enol/enolate then acts as the nucleophile that attacks the electrophilic fluorine source.[3] The rate and equilibrium position of this tautomerism directly impact the overall reaction rate.[1][3]

Q4: What analytical techniques are most suitable for monitoring the reaction and characterizing the product?

A4: A combination of techniques is generally recommended:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Useful for a quick assessment of the consumption of the starting material.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion and the presence of volatile byproducts.

    • ¹⁹F NMR Spectroscopy: The most direct method to monitor the formation of the fluorinated product, as the fluorine signal is distinct and can be used for quantitative analysis.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure of the product. The coupling between fluorine and adjacent protons (²JHF) or carbons (¹JCF, ²JCF) provides definitive evidence of fluorination at the α-position.

    • ¹⁹F NMR Spectroscopy: Confirms the presence of the C-F bond and provides information about the electronic environment of the fluorine atom.[1][3]

    • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the product.

Q5: Are there any specific safety precautions I should take when working with fluorinating agents?

A5: Yes, working with fluorinating agents requires strict adherence to safety protocols.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Specific Hazards:

    • Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): These are strong oxidizing agents. Avoid contact with combustible materials.

    • Nucleophilic Fluoride Sources (e.g., KF, CsF): These are toxic and can cause severe skin and eye burns. Ingestion can be fatal.

    • Hydrogen Fluoride (HF): Some fluorination reactions can potentially generate HF, which is extremely corrosive and toxic. Be aware of the potential for its formation and have an appropriate response plan, including access to calcium gluconate gel.

Always consult the Safety Data Sheet (SDS) for each reagent before use and be familiar with your institution's safety procedures.

Visualizations and Protocols

Electrophilic Fluorination Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Dry Solvents and Reagents setup_rxn Set up Reaction Under Inert Atmosphere prep_reagents->setup_rxn add_ketone Add Cyclic Ketone to Solvent setup_rxn->add_ketone add_fluorinating_agent Slowly Add Fluorinating Agent add_ketone->add_fluorinating_agent monitor_rxn Monitor Reaction (TLC, 19F NMR) add_fluorinating_agent->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extraction Aqueous Work-up & Extraction quench_rxn->extraction purification Purify by Chromatography (Neutralized Silica) or Recrystallization extraction->purification

Caption: A typical experimental workflow for the electrophilic α-fluorination of a cyclic ketone.

Mechanism of Electrophilic Fluorination via Enol Intermediate

ketone Cyclic Ketone (Keto Tautomer) enol Enol Intermediate ketone->enol Tautomerization (Acid/Base Catalyzed) product α-Fluoro Cyclic Ketone enol->product Nucleophilic Attack on 'F+' fluorinating_agent Electrophilic Fluorinating Agent (e.g., Selectfluor®) fluorinating_agent->product

Caption: Simplified mechanism of electrophilic fluorination involving an enol intermediate.

General Experimental Protocol for Electrophilic Fluorination

Note: This is a general procedure and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the cyclic ketone (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Reaction: Stir the solution until the ketone has completely dissolved. In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor®, 1.05 mmol) in anhydrous acetonitrile (10 mL). Add the fluorinating agent solution dropwise to the ketone solution over 10-15 minutes at the desired temperature (e.g., 0 °C or room temperature).

  • Monitoring: Allow the reaction to stir and monitor its progress by TLC or by taking aliquots for ¹⁹F NMR analysis.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (using silica gel that has been pre-treated with triethylamine, if necessary) or by recrystallization to afford the pure α-fluoro cyclic ketone.

References

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
  • A Facile Synthesis of α-Fluoro Ketones Catalyzed by [CpIrCl2]2*. (n.d.). Organic Chemistry Portal.
  • Davis, F. A., & Kasu, P. V. (n.d.). SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW.
  • SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. (1999, April 1). SciSpace.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). American Journal of Organic Chemistry.
  • Fluoroketone and fluoroaldehyde synthesis by fluorin
  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011).
  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.
  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(6), 1738–1741.

Sources

Technical Support Center: Purification of Fluorinated Intermediates by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by organofluorine compounds in column chromatography. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to solve complex separation problems.

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, including polarity, lipophilicity, and intermolecular interactions.[1][2] These changes necessitate a departure from standard chromatographic procedures and require a nuanced approach to method development and troubleshooting. This guide is structured to walk you through the core concepts, provide actionable protocols, and offer solutions to common issues you may face in the lab.

Part 1: Core Principles: The "Fluorous Effect" in Chromatography

Understanding how fluorine impacts molecular behavior is the first step to mastering its purification.

Why are fluorinated compounds tricky?

The high electronegativity of fluorine might suggest that fluorinated compounds are always more polar. However, the reality is more complex. In highly fluorinated molecules, the dense electron cloud around the fluorine atoms can create a non-polar, "fluorous" phase that repels both polar and non-polar hydrocarbon environments. This unique "fluorophilicity"—the tendency of fluorinated compounds to interact with other fluorinated entities—is a key principle we can exploit.[3]

  • Polarity Modulation : A single fluorine atom can increase polarity. However, a CF2 or CF3 group can significantly decrease the molecule's ability to engage in hydrogen bonding and may lower its affinity for polar stationary phases like silica gel.[1]

  • Alternative Interactions : Separation of fluorinated compounds often relies on more than simple polarity-based interactions. Dipole-dipole interactions, π-π stacking (with aromatic rings), and ion-exchange mechanisms become critically important, especially when using specialized stationary phases.[4][5]

Part 2: A Practical Guide to Method Development

A systematic approach to developing a purification method will save time, solvent, and valuable material. The workflow below outlines a self-validating system for moving from a crude reaction mixture to a purified intermediate.

Experimental Workflow: From TLC to Purified Compound

MethodDevelopment cluster_0 Phase 1: Initial Analysis & Solvent Screening cluster_1 Phase 2: Column Setup & Execution cluster_2 Phase 3: Analysis & Isolation TLC 1. Run TLC in multiple solvent systems (e.g., Hex/EtOAc, DCM/MeOH) Rf_Check 2. Identify system giving target Rf ≈ 0.25-0.35 for desired compound. TLC->Rf_Check Analyze spots Solvent_Prep 3. Prepare eluent based on optimal TLC system Rf_Check->Solvent_Prep Optimal system found Column_Pack 4. Pack column (slurry method preferred) Solvent_Prep->Column_Pack Sample_Load 5. Load sample (minimal volume or dry load) Column_Pack->Sample_Load Elute 6. Elute with solvent gradient if needed Sample_Load->Elute Fractions 7. Collect fractions Elute->Fractions TLC_Fractions 8. Analyze fractions by TLC Fractions->TLC_Fractions Combine 9. Combine pure fractions TLC_Fractions->Combine Identify pure Evaporate 10. Evaporate solvent to isolate compound Combine->Evaporate

Caption: A systematic workflow for developing a column chromatography purification method.

Detailed Protocol: Developing the Separation
  • Thin-Layer Chromatography (TLC) Screening :

    • Objective : To find a solvent system that provides good separation between your target compound and impurities.

    • Procedure :

      • Dissolve a small amount of your crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

      • Spot the mixture onto several TLC plates.

      • Develop each plate in a different solvent system. Start with common mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol.

      • Visualize the plates (UV light, stains).

    • Expert Tip : Aim for an Rf value between 0.25 and 0.35 for your target compound.[6] This Rf range in TLC typically translates well to good separation on a column, allowing enough interaction time without excessively long elution times.

  • Stationary Phase Selection :

    • The choice of stationary phase is critical and depends on the properties of your intermediate.

Stationary PhasePrimary Interaction MechanismBest Suited ForExpert Insight
Silica Gel (SiO₂) (Normal Phase) Adsorption (Polar Interactions)General purpose; moderately polar fluorinated compounds.Most common starting point. Be aware that highly fluorinated compounds may elute quickly due to low polarity. Acidity can cause degradation of sensitive molecules.[7][8]
Alumina (Al₂O₃) (Normal Phase) Adsorption (Polar Interactions)Good for separating less polar compounds and amines. Available in acidic, neutral, and basic forms.[9]Neutral or basic alumina can be a good alternative if your compound is unstable on acidic silica gel.
C18/C8 Silica (Reverse Phase) Partitioning (Hydrophobic Interactions)Non-polar to moderately polar fluorinated compounds.The most common mode of HPLC.[9] Can be paired with fluorinated eluents for unique selectivity.[3][10]
Fluorinated Phases (e.g., PFP) Multiple: Dipole-dipole, π-π, Charge Transfer, HydrophobicAromatic, halogenated, and basic compounds. Positional isomers.[4][5][11][12]Excellent for achieving alternative selectivity when C18 or silica fails. Particularly effective for separating compounds with subtle structural differences.[4][5]
  • Column Packing and Sample Loading :

    • Packing : The "slurry packing" method is generally preferred as it minimizes air bubbles and channels, which lead to poor separation.[13] Create a slurry of silica gel in your initial, non-polar eluent and pour it into the column, allowing it to settle into a uniform bed.[14]

    • Loading :

      • Wet Loading : Dissolve the crude sample in the minimum amount of the mobile phase (or a weaker solvent) and carefully apply it to the top of the column bed.[13]

      • Dry Loading : If your compound is poorly soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder, then carefully add this to the top of the packed column.[8] This technique often results in sharper bands and better separation.

Part 3: Troubleshooting Guide (Q&A Format)

Even with a well-designed protocol, problems can arise. Here are direct answers to specific issues you might encounter.

Troubleshooting Decision Tree

Troubleshooting cluster_separation Poor Separation cluster_elution Elution Issues cluster_recovery Recovery & Integrity Problem Problem Observed CoElution Q: Peaks are co-eluting or have very poor resolution. Problem->CoElution Tailing Q: My compound is tailing (peak is asymmetric). Problem->Tailing NoElution Q: My compound won't come off the column. Problem->NoElution FastElution Q: My compound eluted immediately in the solvent front. Problem->FastElution LowRecovery Q: My yield is very low after the column. Problem->LowRecovery Decomposition Q: I see new spots on TLC after the column. Problem->Decomposition Sol_CoElution A: Decrease solvent polarity. Use a shallower gradient. Switch to a different stationary phase (e.g., Silica -> PFP). CoElution->Sol_CoElution Solution Sol_Tailing A: Sample overload is likely; reduce amount loaded. Compound may be interacting too strongly with silanols; add a modifier like triethylamine (for bases) or acetic acid (for acids). Tailing->Sol_Tailing Solution Sol_NoElution A: The eluent is too non-polar. Increase the polarity of the mobile phase significantly (use a gradient or a step-gradient). NoElution->Sol_NoElution Solution Sol_FastElution A: The eluent is too polar. Start with a much less polar solvent system. Ensure your compound has an Rf < 0.4 in TLC. FastElution->Sol_FastElution Solution Sol_LowRecovery A: Compound may be irreversibly adsorbed or decomposing. Check for decomposition (see below). Flush column with a very strong solvent (e.g., 10% MeOH in DCM). LowRecovery->Sol_LowRecovery Solution Sol_Decomposition A: Compound may be unstable on acidic silica. Deactivate silica with triethylamine or switch to a neutral stationary phase like alumina. Decomposition->Sol_Decomposition Solution

Caption: A decision tree for troubleshooting common column chromatography issues.

Q: My fluorinated compound is eluting much faster from a silica gel column than its non-fluorinated analog, leading to poor separation from non-polar impurities. What is happening?

A: This is a classic issue. While fluorine is highly electronegative, a trifluoromethyl (-CF3) group can act as a "hydrophobic" moiety in the context of silica gel chromatography. It is a poor hydrogen bond acceptor and reduces the molecule's overall interaction with the polar silica surface.

  • Causality : The polar Si-OH groups on the silica surface separate molecules based on their ability to form hydrogen bonds and engage in dipole-dipole interactions. Your highly fluorinated intermediate is less capable of these interactions than its hydrocarbon counterpart, causing it to travel down the column faster with the non-polar mobile phase.

  • Solution :

    • Switch Stationary Phase : This is an ideal scenario to try a pentafluorophenyl (PFP) stationary phase. PFP columns can separate compounds based on alternative mechanisms like π-π and dipole interactions, which can provide unique selectivity for halogenated aromatics.[5][11][12]

    • Use Reverse Phase : If your compound has sufficient hydrophobicity, reverse-phase chromatography (C8 or C18) may provide a better separation, where your more "greasy" fluorinated compound will be retained longer.

    • Employ "Hetero-Pairing" : Consider using a standard C8 column with a fluorinated eluent like trifluoroethanol (TFE) in the mobile phase. The TFE can modify the stationary phase surface, enhancing the retention of fluorinated analytes.[3][10]

Q: I am trying to separate two fluorinated positional isomers, and they are co-eluting on both silica and C18 columns. What should I do?

A: Separating positional isomers is one of the most challenging tasks in chromatography. Because they often have nearly identical polarities and hydrophobicities, traditional stationary phases fail.

  • Causality : The subtle differences in the dipole moments and shape of the isomers are not being effectively recognized by standard silica or C18 phases.

  • Solution :

    • Utilize Shape-Selective Phases : Perfluoroalkyl and pentafluorophenyl (PFP) stationary phases excel at this type of separation.[4] Their rigid structures and unique electronic properties can differentiate between small variations in molecular shape and charge distribution. PFP phases, in particular, are known for their ability to separate positional isomers.[4]

    • Optimize Temperature : In HPLC, temperature can be a powerful tool to improve separation.[10] Try running the separation at both elevated (e.g., 45°C) and reduced temperatures to see if it impacts selectivity.

    • Modify the Mobile Phase : Adding a small amount of a different solvent (a "modifier") can sometimes alter the interactions enough to achieve separation. For reverse phase, trying methanol vs. acetonitrile as the organic component can change selectivity.

Q: My compound, which contains a basic nitrogen, is showing severe peak tailing on a silica gel column. What is the cause and how do I fix it?

A: This is a common problem for basic compounds on silica gel and is often exacerbated by fluorination, which can affect the pKa of the amine.

  • Causality : The acidic silanol (Si-OH) groups on the surface of the silica are strongly interacting with the basic nitrogen atom of your compound. This strong, sometimes irreversible, interaction causes a portion of the molecules to lag behind the main band, resulting in tailing.

  • Solution :

    • Add a Basic Modifier : The most common solution is to add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent.[15] The modifier will compete for the acidic sites on the silica, preventing your compound from interacting too strongly and resulting in a much more symmetrical peak.

    • Use a Deactivated Column : Some commercially available silica gels are "end-capped" to reduce the number of free silanol groups, which can minimize tailing.

    • Switch to Alumina : Using neutral or basic alumina can be an effective alternative for purifying basic compounds, as it lacks the strong acidity of silica gel.[9]

Part 4: Frequently Asked Questions (FAQs)

1. Can I always use a standard silica gel column for fluorinated intermediates? You can certainly start with silica gel, as it is effective for many separations.[13] However, be prepared to switch to an alternative phase if you encounter issues like co-elution with non-polar impurities or poor separation of isomers. Highly fluorinated compounds often behave as non-polar entities on silica.

2. How does the fluorine content percentage (F%) affect separation? The key factor in separating fluorinated molecules is often the fluorine content percentage (F%), not just the absolute number of fluorine atoms.[10] Molecules with a higher F% tend to have stronger "fluorous" character. This principle is the basis for fluorous solid-phase extraction (F-SPE) and can be exploited in chromatography by pairing a fluorinated stationary phase with a fluorinated eluent.

3. What is the best way to load a sample that is only soluble in a very polar solvent? Avoid loading your sample in a strong, polar solvent, as this will cause band broadening and poor separation. The best method is dry loading.[8] Dissolve your compound in the strong solvent, add a small amount of silica gel (enough to make a free-flowing powder after evaporation), remove the solvent on a rotary evaporator, and then carefully add the silica-adsorbed sample to the top of your column.

4. My fluorinated compound seems to be decomposing on the column. Is this common? Yes, some fluorinated functional groups can be sensitive to the acidic nature of standard silica gel.[7] If you observe new spots by TLC in your collected fractions, you should suspect decomposition. The best solution is to either use a less acidic stationary phase like neutral alumina or to deactivate the silica by pre-flushing the column with an eluent containing 1-2% triethylamine.[8]

5. Are there safety considerations specific to chromatographing fluorinated compounds? While the compounds themselves have specific safety profiles (always consult the SDS), the chromatographic process does not introduce unique hazards beyond the standard risks of handling organic solvents. However, some fluorinated solvents, like trifluoroethanol (TFE), have their own toxicity profiles and should be handled with appropriate care in a well-ventilated fume hood.

References

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe.
  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry.
  • Restek Corporation. (n.d.). Troubleshooting Guide. Restek.
  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Sousa, M., et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Muller, K., et al. (2007). On the polarity of partially fluorinated methyl groups.
  • Jiang, Z-X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry.
  • Bell, D. S. (2016).
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester. (n.d.).
  • University of Calgary. (n.d.).
  • Isanbor, C., & O'Hagan, D. (2006). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Journal of Fluorine Chemistry.
  • University of Rochester. (n.d.).
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • Compton, S. (2012). Tips and Tricks for the Lab: Column Choices. ChemistryViews.
  • Columbia University. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for Azepane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of azepane ring formation. The synthesis of the seven-membered azepane ring is a common challenge in medicinal chemistry and drug development due to unfavorable thermodynamic and kinetic factors.[1][2] This guide is designed for researchers and scientists to provide field-proven insights, troubleshoot common experimental issues, and answer frequently asked questions, ensuring a more efficient and successful synthesis campaign.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the azepane ring?

A1: The primary approaches to building the azepane core can be broadly classified into three categories:

  • Ring-Closing Reactions: These are the most prevalent methods, relying on the intramolecular cyclization of a linear precursor. Key examples include intramolecular nucleophilic substitution, reductive amination, and Ring-Closing Metathesis (RCM).[1][3]

  • Ring-Expansion Reactions: These strategies involve expanding a smaller, more readily available ring system, such as a piperidine or pyrrolidine, into the seven-membered azepane. The Beckmann rearrangement of cyclohexanone oximes to form a lactam, which can then be reduced, is a classic and widely used example.[1][4]

  • Photochemical Dearomative Ring Expansion: This is a modern approach that can prepare complex azepanes from simple nitroarenes. The process uses blue light to convert a nitro group into a singlet nitrene, which transforms the six-membered benzene ring into a seven-membered system.[4][5]

Q2: Why is the synthesis of azepane rings generally more challenging than five- or six-membered rings?

A2: The difficulty in synthesizing seven-membered rings like azepane stems from unfavorable thermodynamics and kinetics. The formation of the ring is entropically disfavored because it requires restricting the conformation of a flexible linear precursor. Kinetically, the reactive ends of the precursor are less likely to encounter each other in the correct orientation for cyclization compared to the precursors for smaller rings.[2] This slow cyclization rate allows competing intermolecular reactions, such as polymerization, to become significant, often leading to low yields and complex product mixtures.[1]

Q3: When designing a new azepane synthesis, what are the most critical initial considerations?

A3: A successful synthesis begins with careful planning. Key factors to consider are:

  • Substrate Conformation: The three-dimensional structure of the linear precursor is paramount. Introducing elements that create conformational constraints, such as double bonds or bulky groups, can pre-organize the molecule for cyclization by bringing the reactive ends closer together.

  • Protecting Group Strategy: The choice of protecting group for the nitrogen atom (and any other functional groups) is crucial. It must be stable to the cyclization conditions and easily removable without degrading the final product. Common amine protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are often employed.[1][6] An orthogonal strategy, where different groups can be removed under distinct conditions, is vital for multi-step syntheses.[6][7]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically alter the reaction's outcome, affecting both yield and selectivity.[1] Preliminary small-scale screening of these parameters is almost always a worthwhile investment.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield in Intramolecular Cyclization

Q: My intramolecular cyclization reaction to form the azepane ring is resulting in very low yields or failing completely. What are the common causes and how can I address them?

A: This is the most frequent challenge in azepane synthesis. The primary culprits are competing intermolecular reactions (dimerization, polymerization) and inherently slow reaction kinetics.[1] Here is a systematic approach to troubleshooting:

  • Increase the Effective Molarity (The High Dilution Principle): The core strategy to favor intramolecular cyclization is to run the reaction at a very low concentration (typically 0.01 M to 0.001 M). This reduces the probability of two different molecules reacting with each other. A practical way to achieve this is through slow addition , using a syringe pump to add the substrate to the reaction vessel over several hours. This maintains a low instantaneous concentration, strongly promoting the desired ring-closing reaction.[1]

  • Optimize Reaction Temperature: Temperature has a profound effect on selectivity. For nucleophilic substitution reactions, higher temperatures may favor undesirable side reactions like elimination. It is often beneficial to screen a range of temperatures; sometimes, running the reaction at a lower temperature for a longer period (e.g., -25 °C or 0 °C) can significantly improve the yield of the desired cyclized product.[1]

  • Solvent Selection: The solvent influences the conformation of the substrate and the solvation of the transition state. A change in solvent can have a dramatic effect. For instance, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for nucleophilic substitution reactions.[1] For photochemical reactions, the choice is even more critical, with different outcomes sometimes observed in solvents like dioxane versus ethanol.[1] A solvent screen is highly recommended.

  • Catalyst Choice: In catalyzed reactions, the catalyst is a powerful lever. For example, in silyl-aza-Prins cyclizations, the choice of Lewis acid is critical; using InCl₃ can selectively produce azepanes, whereas TMSOTf may favor the formation of tetrahydropyran derivatives instead.[8]

Troubleshooting Workflow for Low-Yield Azepane Synthesis

G cluster_purity cluster_conditions cluster_analysis start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude purify Purify Starting Material (Chromatography, Recrystallization) check_purity->purify high_dilution Implement High Dilution & Slow Addition review_conditions->high_dilution optimize_temp Optimize Temperature (Screen Range) review_conditions->optimize_temp screen_solvent Screen Solvents review_conditions->screen_solvent side_products Side Products Identified? analyze_crude->side_products no_reaction Only Starting Material? analyze_crude->no_reaction success Successful Synthesis purify->success high_dilution->success optimize_temp->success screen_solvent->success dimer Dimer/Polymer Formed side_products->dimer Yes isomer Isomer or Wrong Ring Formed side_products->isomer Yes increase_energy Increase Energy Input (Higher Temp, Different Catalyst) no_reaction->increase_energy Yes dimer->high_dilution isomer->optimize_temp isomer->screen_solvent increase_energy->success

Caption: A workflow for troubleshooting low-yield azepane synthesis.

Problem 2: Formation of Side Products

Q: My reaction produces significant side products, such as dimers, isomers, or even a different ring system. How can I improve selectivity?

A: Side product formation indicates that a competing reaction pathway is kinetically accessible or even favored.

  • Dimerization/Polymerization: As discussed above, this is a classic sign of intermolecular reactions competing with intramolecular cyclization. The solution is to employ the high dilution principle and slow addition .[1]

  • Alkene Isomerization (in RCM): This is a known side reaction in Ring-Closing Metathesis, which can lead to a mixture of products. Using a catalyst known for lower isomerization rates (e.g., certain second-generation Grubbs catalysts) or adding a hydride scavenger can mitigate this issue.[1]

  • Formation of an Alternative Ring System: This is a fascinating problem that points to a different, favorable cyclization pathway. A prime example is in the silyl-aza-Prins cyclization, where the choice of Lewis acid dictates the outcome. Screening different catalysts is the most direct way to solve this.[1][8]

Table 1: Influence of Lewis Acid Catalyst on Aza-Prins Cyclization Outcome
Catalyst Primary Product
Indium(III) chloride (InCl₃)Azepane derivative
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Tetrahydropyran derivative
Data synthesized from references[1][8]. This table illustrates how catalyst choice can fundamentally alter the reaction pathway.

Key Experimental Protocols

Protocol 1: General Procedure for InCl₃-Catalyzed Silyl-aza-Prins Cyclization

This protocol is adapted from a published procedure for the synthesis of trans-azepanes.[1]

  • To a solution of the allylsilyl amine (1.0 equiv) in anhydrous acetonitrile (to make a final concentration of ~0.1 M), add the aldehyde (1.2 equiv).

  • Add Indium(III) chloride (InCl₃) (10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azepane derivative.

Protocol 2: General Procedure for Beckmann Rearrangement to a Lactam Precursor

This is a general procedure for the Beckmann rearrangement of a cyclic ketoxime to a lactam, a common precursor to azepanes.[1]

  • Dissolve the cyclohexanone oxime derivative (1.0 equiv) in a suitable solvent such as acetic acid.

  • Carefully add the acid catalyst (e.g., sulfuric acid or polyphosphoric acid) to the solution while cooling in an ice bath.

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated sodium bicarbonate solution or ammonia).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting lactam by recrystallization or column chromatography.

Table 2: General Solvent Recommendations for Common Cyclization Reactions
Reaction Type Recommended Solvents Rationale
Intramolecular Nucleophilic SubstitutionDMF, DMSO, AcetonitrilePolar aprotic solvents effectively solvate the transition state.
Ring-Closing Metathesis (RCM)Dichloromethane (DCM), TolueneRelatively non-coordinating solvents that are compatible with Grubbs catalysts.
Reductive AminationDichloromethane (DCM), 1,2-Dichloroethane (DCE), MethanolSolvents compatible with common reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN).
Silyl-aza-Prins CyclizationAcetonitrileShown to be critical for favoring azepane formation with InCl₃ catalyst.[8][9]

References

  • Optimizing reaction conditions for azepane ring form
  • Azepines, Chemistry, Synthesis and Reactions. (2024). STM Journals.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. [Link]

  • Padrón, J. M., et al. (2010). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters. [Link]

  • Technical Support Center: Catalyst Selection and Optimization for Azepane Synthesis. (2025). BenchChem.
  • Fallon, B., et al. (2016). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Protective Groups. Organic Chemistry Portal. [Link]

Sources

Stability of N-Boc protecting group under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-Boc (tert-butyloxycarbonyl) protecting group. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the causality behind the stability and lability of the N-Boc group. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in your work.

I. Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing the use of the N-Boc protecting group.

Q1: What is the fundamental reason for the N-Boc group's stability under basic conditions?

The N-Boc group is a carbamate that exhibits remarkable stability towards a wide range of basic and nucleophilic reagents.[1][2][3][4] This stability is primarily due to two factors:

  • Steric Hindrance: The bulky tert-butyl group sterically shields the carbonyl carbon from the approach of nucleophiles, such as hydroxide or alkoxides. This makes the standard saponification pathway, which is common for less hindered esters, kinetically unfavorable.[5]

  • Electronic Effects: The lone pair of electrons on the adjacent nitrogen atom participates in resonance with the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Q2: Conversely, why is the N-Boc group so susceptible to acidic conditions?

The lability of the N-Boc group in the presence of acid is its most defining and useful characteristic.[4][6] Cleavage occurs via a mechanism that circumvents direct attack on the carbonyl carbon and instead exploits the stability of the resulting tert-butyl cation.[1][7][8][9]

The deprotection proceeds through several key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7][8]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is the rate-determining step and results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][7]

  • Protonation of Amine: In the acidic medium, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[7][8]

It is crucial to note that because this mechanism generates gaseous byproducts (CO₂ and isobutylene from the cation), these reactions should never be performed in a sealed system.[7]

Q3: What does "orthogonality" mean in the context of the N-Boc group?

Orthogonality in protecting group strategy refers to the ability to remove one protecting group from a multifunctional molecule without affecting others.[10][11] The N-Boc group is a cornerstone of this strategy because its acid-lability is distinct from the conditions required to cleave other common amine protecting groups.[1][3]

This allows for selective deprotection and sequential modification at different sites within a complex molecule.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal to Boc?
FluorenylmethyloxycarbonylFmocBase-labile (e.g., Piperidine)Yes[1][11]
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂, Pd/C)Yes[1][9]
AllyloxycarbonylAllocTransition metal catalysis (e.g., Pd(0))Yes[1]
Q4: What is the role of a "scavenger" during Boc deprotection?

A significant side reaction during acidic deprotection is the alkylation of nucleophilic residues by the reactive tert-butyl cation intermediate.[12][13][14] This is particularly problematic for molecules containing electron-rich functional groups, such as the side chains of tryptophan, methionine, cysteine, or tyrosine.[13][15]

Scavengers are reagents added to the deprotection mixture to trap this carbocation and prevent undesired side reactions.[3][12] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).

II. Troubleshooting Guides: From Theory to Practice

This section provides solutions to specific experimental problems you may encounter.

Scenario 1: Incomplete Deprotection

Q: I've run my deprotection reaction with 25% TFA in DCM for 2 hours, but TLC and LC-MS analysis show a significant amount of starting material remaining. What should I do?

A: Incomplete deprotection is a common issue that can often be resolved by systematically evaluating and adjusting the reaction conditions.[13][16][17]

Troubleshooting Workflow: Incomplete Deprotection

Caption: A decision-making workflow for troubleshooting incomplete N-Boc deprotection.

Detailed Action Plan:

  • Increase Acid Concentration: The kinetics of Boc cleavage can show a second-order dependence on the acid concentration.[18][19][20] Increasing the TFA concentration from 25% to 50%, or even using neat TFA, can significantly accelerate the reaction.[13]

  • Extend Reaction Time: Some substrates, particularly those with steric hindrance around the Boc group, simply require longer reaction times for complete cleavage.[17] Monitor the reaction by TLC or LC-MS every few hours.

  • Change the Acid/Solvent System: If TFA/DCM is ineffective, switching to a different strong acid system like 4M HCl in dioxane can be successful.[4][16] This is often a more potent deprotection cocktail.

  • Consider Temperature: Gently warming the reaction to 30-40°C can increase the rate, but this should be done with caution if other heat-sensitive functional groups are present.[16]

Scenario 2: Side Product Formation with Acid-Sensitive Substrates

Q: My compound contains a t-butyl ester, which is also being cleaved during N-Boc deprotection with TFA. How can I selectively remove the N-Boc group?

A: This is a classic selectivity challenge. Standard strong acid conditions like TFA in DCM or HCl in dioxane will often cleave other acid-labile groups.[13] Milder or alternative methods are required.

Comparative Table of Milder Deprotection Methods
MethodReagent(s)Typical ConditionsAdvantagesLimitations
Lewis Acid Catalysis ZnBr₂ in DCM[13][21]Room Temp, 1-24hMild, can be selective over other acid-labile groups.Stoichiometric amounts often needed.[21]
AlCl₃[12]0°C to RTCan be selective.Can coordinate to other functional groups.
In Situ HCl Generation Acetyl Chloride in Methanol[2]0°C to RTGenerates anhydrous HCl, can be mild.Methanol can participate in side reactions.
Oxalyl Chloride in Methanol[2]Room Temp, 1-3hReported to be effective for substrates where TFA/HCl fail.[2]Generates CO gas; requires good ventilation.[2]
Aqueous Acid Aqueous Phosphoric Acid[2][13]70-80°CCan leave esters intact.Requires heating; not suitable for all substrates.
Thermal Deprotection Heat in high-boiling solvent (e.g., Dioxane, Toluene)[22][23][24]>100°CAvoids acidic reagents completely.Requires thermally stable substrate.[22]

Recommendation: For a substrate with a t-butyl ester, starting with a Lewis acid like ZnBr₂ in DCM would be a logical first choice. If that fails, the oxalyl chloride/methanol system is a promising alternative.[2][13]

Scenario 3: Unexpected Lability Under "Basic" Conditions

Q: I am attempting a reaction with NaH in THF and observing partial loss of my N-Boc group. I thought it was stable to base?

A: While the N-Boc group is generally stable to common amine and hydroxide bases, it can be labile under specific, harsher conditions.

  • Intramolecular Attack: In certain molecules, a nearby nucleophile (like an alkoxide generated in situ) can attack the Boc carbonyl in an intramolecular fashion, leading to cleavage or rearrangement (e.g., an N-to-O Boc transfer).[1]

  • Strong, Non-nucleophilic Bases: Very strong bases like sodium t-butoxide in THF have been reported to cleave N-Boc groups, although this is not a standard or recommended deprotection method.[2]

  • Lewis Basic Conditions: The term "basic" can be ambiguous. The Boc group is generally unstable to Lewis acids, and some reagents may have Lewis acidic character or impurities.[1]

If you observe unexpected lability, carefully analyze the structure of your molecule for potential intramolecular pathways and consider if your reagents are truly free of acidic or Lewis acidic contaminants.

III. Experimental Protocols

These protocols provide a starting point for common procedures. Always adapt them to the specific scale and nature of your substrate.

Protocol 1: Standard N-Boc Deprotection with TFA/DCM

This procedure is suitable for most substrates that lack other acid-sensitive functional groups.

  • Preparation: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA). For a standard deprotection, use a final concentration of 20-25% TFA (v/v). For more resistant substrates, this can be increased to 50%.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. A ninhydrin stain is effective for visualizing the appearance of the free amine on a TLC plate.[16] Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3 x 10 mL).[1] The product is typically obtained as the TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the TFA salt in a suitable solvent (e.g., DCM or EtOAc) and wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Selective N-Boc Deprotection with Zinc Bromide (ZnBr₂)[13]

This protocol is a good starting point for substrates containing other acid-labile groups.

  • Preparation: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M).

  • Addition of Lewis Acid: Add zinc bromide (ZnBr₂) (1.5 - 3.0 equiv) to the solution in one portion.

  • Reaction: Stir the resulting suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can be slower than those with TFA, sometimes requiring overnight stirring.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate or a mild chelating agent like Rochelle's salt (potassium sodium tartrate) to remove the zinc salts. Dry the organic layer, filter, and concentrate to yield the deprotected amine.

References
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • Orthogonal protection/deprotection of hydroxy N-Boc amino acids. ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis. Reddit. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Lewis Acids. ACS GCI Pharmaceutical Roundtable. [Link]

  • Acids. ACS GCI Pharmaceutical Roundtable. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

Sources

Technical Support Center: Overcoming Low Yields in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the laboratory. The introduction of fluorine into heterocyclic scaffolds is a transformative strategy in medicinal chemistry, capable of enhancing metabolic stability, modulating pKa, and improving binding affinity.[1][2] However, the unique reactivity of fluorinating agents and the inherent properties of heterocyclic systems often lead to challenges, most notably low reaction yields.[1]

This resource is structured to provide not just procedural instructions, but also the underlying mechanistic rationale to empower you to make informed decisions and effectively troubleshoot your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the synthesis of fluorinated heterocycles.

Q1: Why are yields often low when synthesizing fluorinated heterocycles?

A1: Low yields in fluorination reactions are a frequent challenge and can be attributed to a combination of factors. The high reactivity of many fluorinating agents can lead to a lack of selectivity and the formation of side products. Heterocyclic starting materials can be sensitive to the often harsh conditions required for fluorination, leading to decomposition. Furthermore, the electronic properties of the heterocycle itself can deactivate it towards the desired reaction. For instance, the electron-deficient nature of pyridine rings can make them less susceptible to electrophilic attack.[3][4]

Q2: How do I choose the right fluorinating agent for my specific heterocycle?

A2: The selection of a suitable fluorinating agent is critical and depends on the nature of the substrate and the desired transformation. A general guideline is as follows:

  • For deoxyfluorination of alcohols: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are common choices.[5][6] Newer reagents like PhenoFluor™ can offer improved chemoselectivity for complex molecules with multiple functional groups.[7]

  • For α-fluorination of carbonyls: Electrophilic reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used.[5]

  • For C-H fluorination: This is a more complex area that often requires specific catalytic systems to achieve the desired regioselectivity.[5]

  • For nucleophilic substitution: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective options, but their low solubility and nucleophilicity often necessitate the use of phase-transfer catalysts or specialized solvent systems to be effective.[8][9]

Q3: What are the first things I should check if my fluorination reaction fails or gives a very low yield?

A3: Before delving into extensive optimization, it's crucial to verify the fundamentals.

  • Anhydrous Conditions: Many fluorinating reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[5][10]

  • Reagent Quality: The activity of your fluorinating agent can degrade over time, especially if it has been improperly stored. It's advisable to use a fresh bottle or test the activity of your current batch on a simple, reliable substrate.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with atmospheric oxygen and moisture.[5]

  • Temperature Control: Many fluorination reactions are highly exothermic and require careful temperature management. It is often best to start reactions at a low temperature (e.g., -78 °C or 0 °C) and allow them to warm gradually to room temperature.[5]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Troubleshooting Electrophilic Fluorination

Electrophilic fluorination is a common method for introducing fluorine into electron-rich heterocycles. However, issues with regioselectivity and over-fluorination are prevalent.

Problem 1: Poor Regioselectivity in the Fluorination of Indoles

  • Symptom: You are attempting to fluorinate an indole at the C3 position but are observing a mixture of C2, C3, and other isomers.

  • Causality: The indole nucleus has multiple nucleophilic sites, and the inherent reactivity can lead to a lack of selectivity.[11] The choice of fluorinating agent and reaction conditions can significantly influence the outcome.

  • Troubleshooting Steps:

    • Choice of Fluorinating Agent: Selectfluor® is often a good choice for achieving high regioselectivity for the C3 position of many indole derivatives.[12][13]

    • Solvent Effects: The solvent can play a crucial role in modulating the reactivity and selectivity. Acetonitrile is a commonly used solvent for this transformation.[13]

    • Protecting Groups: The presence of an N-acetyl or N-sulfonyl protecting group can influence the electronic properties of the indole ring and direct the fluorination.[14]

Problem 2: Over-fluorination Leading to Di- or Tri-fluorinated Products

  • Symptom: Your desired mono-fluorinated product is being consumed to form multiple fluorinated species.

  • Causality: The mono-fluorinated product can sometimes be as reactive or even more reactive than the starting material, leading to subsequent fluorination events.[5]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help to minimize over-fluorination.[5]

    • Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material has been consumed. Lowering the reaction temperature can also improve selectivity.[5]

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor the second fluorination event.[15]

Guide 2: Troubleshooting Nucleophilic Fluorination

Nucleophilic fluorination is a powerful tool, especially for introducing fluorine via substitution reactions. However, the low solubility and nucleophilicity of fluoride sources can be a major hurdle.

Problem: Low Yield in Nucleophilic Fluorination of Halogenated Pyridines

  • Symptom: You are attempting to displace a chloride or bromide on a pyridine ring with fluoride, but the reaction is sluggish and gives a low yield.

  • Causality: The nucleophilicity of fluoride salts like KF and CsF is often low in organic solvents due to their high lattice energy and strong solvation. The electron-deficient nature of the pyridine ring can also make it less reactive towards nucleophilic attack.

  • Troubleshooting Steps:

    • Fluoride Source: Cesium fluoride is generally more soluble and reactive than potassium fluoride.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, is often essential to shuttle the fluoride ion into the organic phase and increase its reactivity.[16] Merging hydrogen bonding catalysis with phase-transfer catalysis has also been shown to be an effective strategy.[9][17]

    • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used to help dissolve the fluoride salt and promote the reaction.

    • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

Guide 3: Troubleshooting Deoxyfluorination Reactions

Deoxyfluorination, the conversion of an alcohol to a fluoride, is a widely used transformation. However, it is often plagued by side reactions, particularly elimination.

Problem: Competing Elimination Reaction Leading to Alkene Byproducts

  • Symptom: You are treating a secondary alcohol with DAST or a similar reagent and are observing a significant amount of the corresponding alkene in addition to your desired fluorinated product.

  • Causality: The reaction proceeds through an intermediate that can either undergo SN2 displacement by fluoride or E2 elimination. The balance between these two pathways is highly dependent on the substrate and the reaction conditions. The HF generated in situ can also promote elimination.[18][19]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming) can favor the SN2 pathway over elimination.[5]

    • Solvent Choice: Dichloromethane is a common solvent for these reactions.[5] For substrates that are particularly prone to elimination, exploring less polar solvents may be beneficial.

    • Use of a Milder Reagent: Reagents like XtalFluor® are often more selective and can reduce the amount of elimination byproducts compared to DAST and Deoxo-Fluor®.[20]

    • HF Scavenger: In some cases, the addition of a mild, non-nucleophilic base or an HF scavenger can help to suppress acid-catalyzed elimination.[18]

Part 3: Experimental Protocols and Data

Protocol 1: Electrophilic Fluorination of 2-methyl-1H-indole

This protocol describes a general procedure for the C3-fluorination of an indole using Selectfluor®.[13]

  • Reaction Setup: To a stirred solution of 2-methyl-1H-indole (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Deoxyfluorinating Reagents
ReagentTypical Reaction TemperatureKey AdvantagesCommon Side Reactions
DAST -78 °C to room temperature[6]Readily availableElimination, rearrangement, thermally unstable[6][20]
Deoxo-Fluor® -78 °C to room temperature[6]More thermally stable than DAST[6]Elimination, rearrangement
PhenoFluor™ Room temperature to 80 °C[7]High chemoselectivity, good for complex molecules[7]Can be sensitive to moisture
AlkylFluor Room temperature to 100 °CBench-stable reagent[21]May require additives for certain substrates[21]

Part 4: Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Low Yield in Fluorination Reactions

Troubleshooting_Workflow start Low Yield Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok Pass reagent_bad Replace/Purify Reagents Adjust Stoichiometry reagent_check->reagent_bad Fail condition_check Assess Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Appear Correct condition_check->conditions_ok Pass conditions_bad Systematically Optimize (Temp, Solvent, Conc.) condition_check->conditions_bad Fail atmosphere_check Ensure Anhydrous & Inert Atmosphere atmosphere_ok Atmosphere is Inert atmosphere_check->atmosphere_ok Pass atmosphere_bad Improve Inert Technique Use Dry Solvents atmosphere_check->atmosphere_bad Fail workup_check Review Workup & Purification workup_ok Workup is Efficient workup_check->workup_ok Pass workup_bad Modify Extraction/ Purification Method workup_check->workup_bad Fail reagent_ok->condition_check reagent_bad->start conditions_ok->atmosphere_check conditions_bad->start atmosphere_ok->workup_check atmosphere_bad->start final_optimization Further Mechanistic Investigation (Side Product ID, Catalyst Screening) workup_ok->final_optimization workup_bad->start

Caption: A systematic workflow for diagnosing low yields.

Diagram 2: Factors Influencing Electrophilic vs. Nucleophilic Fluorination

Fluorination_Choice sub Heterocyclic Substrate elec_path Electrophilic Fluorination sub->elec_path nuc_path Nucleophilic Fluorination sub->nuc_path elec_factors Electron-Rich Heterocycle C-H Activation α to Carbonyl elec_path->elec_factors nuc_factors Good Leaving Group (e.g., -OH, -X) Electron-Deficient Heterocycle SNAr Reaction nuc_path->nuc_factors elec_reagents Selectfluor® NFSI elec_factors->elec_reagents nuc_reagents KF, CsF (+ PTC) DAST, Deoxo-Fluor® nuc_factors->nuc_reagents

Caption: Deciding between electrophilic and nucleophilic strategies.

References

  • Oreate AI Blog. (2026). Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis. Available at: [Link]

  • Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. (n.d.). Available at: [Link]

  • Lin, R., et al. (2011). An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent. Organic Letters. Available at: [Link]

  • Zlatopolskiy, B. D., et al. (2019). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules. Available at: [Link]

  • Ball, M., et al. (2020). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. Available at: [Link]

  • Jelier, B. J., et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science. Available at: [Link]

  • Fuchigami, T., & Nonaka, T. (2006). Electrosynthesis of fluorinated indole derivatives. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Organofluorine Chemistry: Deoxyfluorination Reagents for C—F Bond Synthesis. (2010). ResearchGate. Available at: [Link]

  • Michelet, B., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ball, L., et al. (2015). Mild and metal-free oxy- and amino-fluorination for the synthesis of fluorinated heterocycles. Chemical Communications. Available at: [Link]

  • Reddit. (2022). Need tips for developing my deoxyfluorination reaction. Available at: [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Available at: [Link]

  • Mukherjee, S., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Available at: [Link]

  • Schmidt, H., et al. (2024). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. RSC Publishing. Available at: [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (2010). ResearchGate. Available at: [Link]

  • Meyer, F., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Available at: [Link]

  • Al-Maharik, N. (2019). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • Holfi, M., & Tlili, A. (2024). Deoxyfluorination: A Detailed Overview of Recent Developments. Thieme. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: Failed Reaction: FAQ. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]

  • Mlostoń, G., et al. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available at: [Link]

  • DesMarteau, D. (2010). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society. Available at: [Link]

  • Dalpozzo, R., & Cuzzola, A. (2024). Key developments in fluorinated heterocycles. Taylor & Francis Online. Available at: [Link]

  • Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Available at: [Link]

  • Tang, X., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Jurček, O., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]

  • Nielsen, M. K., et al. (2014). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Angewandte Chemie. Available at: [Link]

  • Oreate AI Blog. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Available at: [Link]

  • Baumann, M., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Available at: [Link]

  • Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. We address common impurity profiles encountered during its preparation and offer validated protocols to achieve high purity standards required for drug development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A: The most frequently observed impurities include unreacted starting material (tert-butyl 4-oxoazepane-1-carboxylate), over-fluorinated byproducts (e.g., tert-butyl 3,3-difluoro-4-oxoazepane-1-carboxylate), and residual reagents or their byproducts from the fluorination step.[1][2] The formation of di-fluorinated species is a known side reaction in electrophilic fluorinations of ketones.[1][3]

Q2: What is the best initial analytical technique to assess the purity of my crude product?

A: A combination of ¹H NMR, ¹⁹F NMR, and LC-MS is highly recommended.

  • LC-MS provides a rapid assessment of the number of components and their molecular weights, allowing for the tentative identification of starting material, product, and di-fluorinated species.[4][5]

  • ¹⁹F NMR is exceptionally powerful for this compound. It will show distinct signals for your mono-fluorinated product and any di-fluorinated impurities, making it easy to quantify their relative ratios.[1]

  • ¹H NMR will confirm the overall structure and can help identify the presence of non-fluorinated starting material.

Q3: My product appears pure by ¹H NMR, but my yield is low and the material is a sticky oil instead of a solid. What could be the issue?

A: This often points to the presence of non-volatile, non-proton-containing impurities. The most likely culprits are residual, high-boiling point solvents (e.g., DMSO, DMF) or byproducts from the fluorinating agent (e.g., from Selectfluor®). An aqueous work-up prior to chromatography is crucial to remove these highly polar, often water-soluble, contaminants.

Q4: I am observing multiple spots on my TLC plate that are very close together. How can I improve their separation?

A: Close-running spots on TLC indicate that the compounds have very similar polarities, a common issue when separating the desired mono-fluorinated product from the starting material and the di-fluorinated byproduct. To improve separation, you should switch to a less polar mobile phase system (e.g., increase the hexane content in a hexane/ethyl acetate system). This will increase the retention time on the silica and exaggerate the small polarity differences, leading to better separation. Testing various solvent systems is a key step in developing a robust column chromatography method.[6][7]

Section 2: Troubleshooting Guide: Common Impurity Profiles & Solutions

This section details specific impurity challenges and provides step-by-step guidance for their resolution.

Problem 1: Significant Presence of Unreacted Starting Material
  • Identification:

    • LC-MS: A peak with the mass-to-charge ratio (m/z) corresponding to tert-butyl 4-oxoazepane-1-carboxylate (C₁₁H₁₉NO₃, MW: 213.27).[8][9]

    • ¹H NMR: Absence of the characteristic doublet of doublets for the proton alpha to the fluorine (CHF) and a simpler signal pattern consistent with the non-fluorinated precursor.

  • Causality (Root Cause): This typically results from an incomplete reaction due to insufficient fluorinating agent, reaction time that is too short, or temperatures that are too low.

  • Solution: Purification via Silica Gel Column Chromatography

    • Rationale: The introduction of a highly electronegative fluorine atom significantly alters the polarity of the molecule. The desired mono-fluorinated product is typically more polar than the di-fluorinated byproduct but less polar than potential hydrated side products. It is, however, close in polarity to the starting material. Column chromatography effectively separates these compounds based on their differential adsorption to the silica stationary phase.[7]

    • Protocol: See SOP-02: Preparative Silica Gel Column Chromatography . A gradient elution is highly recommended, starting with a low-polarity mobile phase to first elute any non-polar impurities, then gradually increasing the polarity to separate the product from the starting material.

Problem 2: Presence of Di-fluorinated Impurity (tert-butyl 3,3-difluoro-4-oxoazepane-1-carboxylate)
  • Identification:

    • LC-MS: A peak with m/z corresponding to the di-fluorinated product (C₁₁H₁₇F₂NO₃, MW: 249.25).

    • ¹⁹F NMR: A distinct signal, often a singlet or a pair of doublets (if the fluorines are diastereotopic), that is different from the mono-fluoro product's signal.[1] The absence of a proton at the C3 position will also be evident in the ¹H NMR.

  • Causality (Root Cause): Over-reaction is the primary cause, driven by an excess of the fluorinating agent, prolonged reaction times, or elevated temperatures. Some fluorinating agents, like Selectfluor®, can lead to difluorination if conditions are not carefully controlled.[1][2]

  • Solution: Optimized Column Chromatography

    • Rationale: The di-fluorinated product is generally less polar than the mono-fluorinated target compound. A shallow elution gradient is required to achieve baseline separation.

    • Protocol: Follow SOP-02 , but modify the gradient to be much shallower (e.g., increasing the polar solvent by 1-2% increments). Careful fraction collection and analysis by TLC or rapid LC-MS are critical to avoid co-elution.

Problem 3: Product Degradation (Boc-Deprotection or Hydration)
  • Identification:

    • Boc-Deprotection: Appearance of a new, highly polar compound in LC-MS with a mass loss of 100 amu (corresponding to the tert-butyl group).

    • Hydration: The carbonyl group adjacent to the fluorine can be susceptible to hydration, forming a gem-diol hydrate.[1][10] This may be observed as a change in the ¹³C NMR spectrum (disappearance of the ketone signal ~200 ppm and appearance of a hydrate signal ~90-100 ppm) and a corresponding mass increase in the MS.

  • Causality (Root Cause):

    • Boc-Deprotection: Exposure to acidic conditions during the reaction, work-up (e.g., acidic quench), or chromatography (if the silica gel is acidic).

    • Hydration: Presence of excess water during work-up or storage.

  • Solution: Process Control and Handling

    • For Deprotection: Ensure all work-up steps are neutral or slightly basic (e.g., use a saturated sodium bicarbonate wash). If acidic silica is suspected, it can be neutralized by pre-treating the column with a 1% triethylamine solution in the mobile phase.

    • For Hydration: Use anhydrous solvents for the reaction and work-up. If hydration occurs, it can sometimes be reversed by dissolving the material in a dry solvent and removing the water azeotropically or by drying under a high vacuum.[10]

Section 3: Standard Operating Protocols (SOPs)

SOP-01: Analytical Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Fluorinated phases can also provide alternative selectivity.[11][12]

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of crude material in 1 mL of Acetonitrile/Water (1:1).

SOP-02: Preparative Silica Gel Column Chromatography
  • Column Preparation: Select an appropriately sized glass column. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).[6] Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase.

  • Gradient Elution: Gradually increase the percentage of the more polar solvent (e.g., Ethyl Acetate) in the mobile phase. A typical gradient might be from 10% to 40% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze each fraction (or pooled fractions) by TLC to identify which contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Visualizations and Data

Impurity Profile Summary
Impurity NameCommon SourceKey Analytical Signature (LC-MS)Relative Polarity (vs. Product)
tert-Butyl 4-oxoazepane-1-carboxylateUnreacted Starting Materialm/z = 214.1 [M+H]⁺Slightly More Polar
tert-Butyl 3,3-difluoro-4-oxoazepane-1-carboxylateOver-fluorinationm/z = 250.1 [M+H]⁺Less Polar
3-Fluoro-4-oxoazepaneBoc-Deprotectionm/z = 132.1 [M+H]⁺Much More Polar
Fluorinating Agent ByproductsReaction Work-upVaries (often salts)Highly Polar (Water Soluble)
General Purification Workflow

G Figure 1: General Purification Workflow A Crude Reaction Mixture B Aqueous Work-up (e.g., NaHCO₃ wash) A->B Remove salts & polar impurities C Concentration (Rotary Evaporation) B->C D Silica Gel Column Chromatography C->D Separate by polarity E Fraction Analysis (TLC / LC-MS) D->E F Combine Pure Fractions & Concentrate E->F Pool pure fractions G High Purity Product F->G

Caption: General workflow for purifying the target compound.

Troubleshooting Decision Tree

Caption: Decision tree for selecting a purification strategy.

References

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace. Available at: [Link]

  • Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information - AWS. Available at: [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. Available at: [Link]

  • Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl Sulfinates | Organic Letters - ACS Publications. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Performing Column Chromatography - YouTube. Available at: [Link]

  • Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Determination of fluoride impurities in Leuprolide. Comparison of analytical methods | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central. Available at: [Link]

  • tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem. Available at: [Link]

  • Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones - Macmillan Group - Princeton University. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]

  • tert-butyl 4-Oxoazepane-1-carboxylate - Oakwood Chemical. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Fluorinated Amines

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into amine-containing molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, make fluorinated amines highly sought-after building blocks.[1][2][3][4] However, the synthesis of these compounds is often fraught with challenges, from handling reactive fluorinating agents to controlling regioselectivity and minimizing side reactions.

This guide provides practical, field-proven insights to help you navigate the common pitfalls encountered during the synthesis of fluorinated amines. It is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Section 1: FAQs - Low Yield and Incomplete Reactions

Question 1: My nucleophilic fluorination reaction (e.g., using KF or CsF) to produce a fluoroamine is showing low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in nucleophilic fluorination reactions is a frequent issue, often stemming from the inherent challenges of using fluoride salts. Here’s a breakdown of potential causes and troubleshooting steps:

  • Insufficient Fluoride Solubility and Reactivity: Metal fluoride salts like KF and CsF have low solubility in many organic solvents and can be poor nucleophiles due to strong ion pairing.[5]

    • Troubleshooting:

      • Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to improve the solubility of the fluoride salt.

      • Phase-Transfer Catalysis: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether like 18-crown-6) to shuttle the fluoride ion into the organic phase, thereby increasing its effective concentration and reactivity.

      • Spray-Dried KF: Use spray-dried potassium fluoride, which has a higher surface area and is more reactive than standard KF.

  • Presence of Water: Trace amounts of water can hydrate the fluoride ions, significantly reducing their nucleophilicity.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Azeotropic Removal of Water: Before adding your reagents, consider azeotropically removing water from your reaction mixture with a suitable solvent like toluene.

  • Poor Leaving Group: The efficiency of SN2-type fluorination is highly dependent on the quality of the leaving group.

    • Troubleshooting:

      • Activate the Leaving Group: Convert alcohols to better leaving groups such as tosylates, mesylates, or triflates before attempting fluorination. For halides, the reactivity order is generally I > Br > Cl.

Question 2: I am attempting a reductive amination with a fluorinated aldehyde/ketone and a primary amine, but the reaction is sluggish and gives a poor yield of the desired fluorinated amine. What should I investigate?

Answer:

Reductive amination is a powerful tool for C-N bond formation, but the presence of fluorine can introduce specific challenges.[6][7][8]

  • Reduced Electrophilicity of the Carbonyl: The electron-withdrawing nature of fluorine atoms can decrease the electrophilicity of the carbonyl carbon, slowing down the initial imine formation.[9]

    • Troubleshooting:

      • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and increase its electrophilicity. Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.

      • Lewis Acid Activation: Consider using a Lewis acid like Ti(Oi-Pr)₄ or ZnCl₂ to activate the carbonyl group.[10]

  • Reduced Basicity and Nucleophilicity of the Amine: If your amine starting material is fluorinated, its basicity and nucleophilicity will be diminished due to the inductive effect of the fluorine atoms.[11] This can hinder the initial attack on the carbonyl.

    • Troubleshooting:

      • Increase Reaction Concentration and Temperature: Driving the equilibrium towards the imine can be achieved by using higher concentrations of reactants and gently heating the reaction.

      • Water Removal: The formation of the imine intermediate is an equilibrium process that releases water.[7] Use a dehydrating agent like molecular sieves or employ a Dean-Stark apparatus to remove water and drive the reaction forward.

  • Choice of Reducing Agent: The choice of reducing agent is critical for the success of the reaction.

    • Troubleshooting:

      • Mild Reducing Agents: Use a mild reducing agent that selectively reduces the imine in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this.[8][10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

      • Stepwise vs. One-Pot: If you are still facing issues, consider a stepwise approach where you first form the imine and then add the reducing agent. This can sometimes provide better results than a one-pot reaction.

Section 2: FAQs - Side Reactions and Purification

Question 3: My deoxyfluorination reaction using DAST or Deoxo-Fluor to convert a fluorinated alcohol to a fluoroamine precursor is plagued by elimination side products. How can I suppress this?

Answer:

Elimination is a common side reaction in deoxyfluorination, especially with substrates prone to forming stable alkenes.[12][13]

  • Reaction Temperature: The stability of reagents like DAST is limited at higher temperatures, which can also favor elimination pathways.

    • Troubleshooting:

      • Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination pathway.

      • Slow Reagent Addition: Add the fluorinating agent slowly to the solution of the alcohol to maintain a low instantaneous concentration and better control the reaction exotherm.

  • Reagent Choice: Newer generations of deoxyfluorination reagents have been developed to address the shortcomings of DAST and Deoxo-Fluor.

    • Troubleshooting:

      • Alternative Reagents: Consider using reagents like PyFluor or XtalFluor, which are often more stable and can provide higher yields of the desired fluorinated product with less elimination.[5][12]

Question 4: I've successfully synthesized my fluorinated amine, but I'm struggling with its purification. Standard silica gel chromatography is not giving good separation. What are my options?

Answer:

The unique properties of organofluorine compounds, such as high polarity and sometimes volatility, can make purification challenging.[13]

  • Altered Polarity: The presence of fluorine can significantly alter the polarity of your compound in non-intuitive ways.

    • Troubleshooting:

      • Alternative Stationary Phases: If silica gel is not effective, try using alumina (basic or neutral) or reverse-phase silica gel (C18).

      • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. Sometimes adding a small amount of a polar modifier like methanol or an amine like triethylamine (to suppress tailing of basic amines) can dramatically improve separation.

  • Volatility: Some low molecular weight fluorinated amines can be volatile, leading to loss of product during solvent removal.

    • Troubleshooting:

      • Careful Evaporation: Use a rotary evaporator at low temperature and pressure. For very volatile compounds, consider purification techniques that do not require solvent removal, such as preparative gas chromatography (GC) if the compound is thermally stable.

  • Salt Formation: As amines are basic, they can be converted to their corresponding salts for purification.

    • Troubleshooting:

      • Acid-Base Extraction: Perform an acid-base extraction. Dissolve your crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

      • Crystallization: Attempt to crystallize the freebase amine or a salt derivative (e.g., hydrochloride or tartrate salt).

Section 3: Safety and Handling

Question 5: What are the critical safety precautions I must take when working with electrophilic and nucleophilic fluorinating agents?

Answer:

Safety is paramount when handling fluorinating agents, as many are highly reactive, toxic, and corrosive.[14][15][16]

Reagent ClassKey HazardsHandling Precautions
Electrophilic (e.g., Selectfluor®, NFSI) Oxidizers, can be explosive in combination with other materials.[14]Handle with caution, avoid contact with oxidizable chemicals. Use in a well-ventilated fume hood. Wear appropriate PPE (lab coat, safety goggles, and compatible gloves).[15]
Deoxyfluorinating (e.g., DAST, Deoxo-Fluor) Toxic, corrosive, moisture-sensitive, can decompose violently with heat, and can generate HF.[12][14]Must be handled under anhydrous conditions in a fume hood. Use plastic or Teflon labware as HF etches glass.[14] Have a quenching agent (e.g., saturated sodium bicarbonate) ready.[15]
Nucleophilic (e.g., HF-Pyridine, TBAF) Highly toxic and corrosive. HF can cause severe burns that may not be immediately painful.[14]Always wear appropriate PPE, including heavy-duty gloves (consult manufacturer's compatibility chart). Work in a well-ventilated fume hood. Have a calcium gluconate gel available as an antidote for HF exposure.

Visualizing the Workflow: Troubleshooting Logic

The following diagram outlines a general troubleshooting workflow for common issues in fluorinated amine synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Fluorinated Amine Synthesis Start Problem Encountered LowYield Low Yield / Incomplete Reaction Start->LowYield SideProducts Side Product Formation Start->SideProducts Purification Purification Issues Start->Purification CheckReagents Check Reagent Purity & Activity LowYield->CheckReagents Yes IdentifySideProduct Identify Side Product Structure (NMR, MS) SideProducts->IdentifySideProduct OptimizeChroma Optimize Chromatography (Solvent, Stationary Phase) Purification->OptimizeChroma CheckConditions Optimize Reaction Conditions (Temp, Conc., Solvent) CheckReagents->CheckConditions Reagents OK ChangeStrategy Consider Alternative Synthetic Route or Reagents CheckConditions->ChangeStrategy Still Low Yield Success Successful Synthesis CheckConditions->Success Improved Yield ChangeStrategy->Success Improved Yield ModifyConditions Modify Conditions to Suppress Side Reaction (e.g., lower temp) IdentifySideProduct->ModifyConditions ProtectingGroups Use Protecting Groups ModifyConditions->ProtectingGroups Still problematic ModifyConditions->Success Side Products Minimized ProtectingGroups->Success Side Products Minimized AcidBase Utilize Acid-Base Extraction OptimizeChroma->AcidBase Ineffective OptimizeChroma->Success Pure Product Crystallize Attempt Crystallization / Salt Formation AcidBase->Crystallize Ineffective AcidBase->Success Pure Product Crystallize->Success Pure Product

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Experimental Protocol: Reductive Amination of a Fluorinated Aldehyde

This protocol details a representative procedure for the synthesis of a secondary fluorinated amine via reductive amination.

Objective: To synthesize N-(4-fluorobenzyl)aniline from 4-fluorobenzaldehyde and aniline.

Materials:

  • 4-Fluorobenzaldehyde (1.24 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Acetic acid, glacial (0.06 mL, 1 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL) with magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluorobenzaldehyde (10 mmol) and aniline (10 mmol).

  • Dissolve the starting materials in anhydrous DCM (50 mL) and add a catalytic amount of glacial acetic acid (1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (15 mmol) to the reaction mixture. Note: The addition may cause some effervescence.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorobenzyl)aniline.

ProtocolWorkflow Reductive Amination Workflow Start Combine Aldehyde, Amine, & Solvent AddCatalyst Add Acetic Acid Catalyst Start->AddCatalyst ImineFormation Stir for Imine Formation (30 min, RT) AddCatalyst->ImineFormation AddReductant Add NaBH(OAc)₃ ImineFormation->AddReductant Reaction Stir until Completion (Monitor by TLC/LC-MS) AddReductant->Reaction Quench Quench with sat. NaHCO₃ Reaction->Quench Workup Aqueous Workup (Extraction, Wash, Dry) Quench->Workup Purify Purify by Chromatography Workup->Purify Product Pure Fluorinated Amine Purify->Product

Caption: Step-by-step workflow for the reductive amination protocol.

References

  • Yang, Y., Taponard, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Alfa Chemistry. (n.d.). Fluorinated Amines. Organofluorine / Alfa Chemistry.
  • Yang, Y., Taponard, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-88. [Link]

  • Yang, Y., Taponard, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]

  • Duong, Q. H., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. [Link]

  • Bennett, C., Clayton, S., & Tovell, D. (2010). Simpler fluorine chemistry. Chemistry & Industry. [Link]

  • Sparrow Chemical. (2026). What Are Fluorinating Agents?. Sparrow Chemical. [Link]

  • O'Hagan, D. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters. [Link]

  • Unknown. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Jacobsen, E. N., & Lectka, T. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Unknown. (2025). The Role of Electrophilic Fluorination in Modern Pharmaceutical Development.
  • Jandera, P., & Janás, P. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. [Link]

  • Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Science.gov. (n.d.). nucleophilic fluorination reactions: Topics. Science.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Timofeeva, D. S., Ofial, A. R., & Mayr, H. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents. Journal of the American Chemical Society, 140(36), 11474-11486. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). New amino-protecting groups in organic synthesis. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • France, S. P., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]

  • Duong, Q. H., et al. (2025). (PDF) Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Wordpress. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. UCLA Chemistry. [Link]

  • Böhm, H. J., & Banner, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps. [Link]

  • Gribanov, P. S., et al. (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications (RSC Publishing). [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Azepane Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective fluorination of azepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges and to answer frequently asked questions. The strategic introduction of fluorine into molecular scaffolds like the azepane ring is of paramount importance in medicinal chemistry, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, achieving precise control over the position of fluorination on the seven-membered azepane ring presents a considerable synthetic challenge.[4][5] This resource provides field-proven insights and evidence-based protocols to help you navigate these complexities and enhance the regioselectivity of your fluorination reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My azepane fluorination is yielding a mixture of regioisomers. How can I improve the selectivity for a specific C-H bond?

This is a common and critical challenge in the functionalization of saturated heterocycles like azepane.[4] The subtle differences in the reactivity of the various C-H bonds on the azepane ring often lead to mixtures of products. Here’s a systematic approach to troubleshooting and improving regioselectivity:

Troubleshooting Guide: Enhancing Regioselectivity

1. Re-evaluate Your Fluorinating Agent:

The choice of the fluorinating agent is critical and must be matched to the substrate.[6] Electrophilic N-F reagents are the most common choice for such transformations.[7][8]

  • Steric Hindrance: For less hindered positions on the azepane ring, a bulkier fluorinating agent may improve selectivity by favoring attack at the more accessible C-H bond. Conversely, a smaller, more reactive agent might be necessary for more sterically congested sites.

  • Reactivity: The reactivity of N-F reagents can be tuned. For instance, the fluorinating power of N-fluoropyridinium salts can be modified by altering the substituents on the pyridine ring.[7][9] Highly reactive agents may exhibit lower selectivity. Consider screening a panel of reagents with varying reactivity profiles.

Fluorinating Agent Key Characteristics Typical Applications
Selectfluor® (F-TEDA-BF₄) Crystalline solid, stable in air and moisture. A powerful electrophilic fluorinating agent.[10][11][12]Broad applicability in the fluorination of a diverse range of substrates.[10]
N-Fluorobenzenesulfonimide (NFSI) Crystalline solid, stable, and generally less aggressive than Selectfluor®.[9][13]Often used for direct C-H fluorination and can offer different selectivity profiles.[14]
N-Fluoropyridinium Salts Reactivity can be tuned by changing substituents on the pyridine ring.[7][9]Fluorination of various enol compounds, multi-electron aromatic compounds, and sulfides.[9]

2. Leverage Directing Groups:

The use of directing groups is a powerful strategy to achieve regioselectivity in C-H activation.[5][15]

  • Installation of a Directing Group: Consider temporarily installing a directing group on the azepane nitrogen or another suitable position. This group can coordinate to a metal catalyst, bringing the fluorinating agent into proximity with a specific C-H bond.

  • Common Directing Groups: Amides, pyridyl, and carboxyl groups have proven effective in directing C-H functionalization. The choice of directing group and the length and flexibility of the tether connecting it to the azepane are crucial for achieving the desired regioselectivity.[5]

3. Solvent and Additive Screening:

The reaction environment can significantly influence regioselectivity.

  • Solvent Polarity: The polarity of the solvent can affect the transition state of the reaction, thereby influencing which C-H bond is preferentially functionalized.[16] A thorough solvent screen is recommended. Be aware that some fluorinating agents, like Selectfluor®, can react exothermically with certain solvents such as DMF and DMSO.[17]

  • Additives: The addition of acids or bases can alter the electronic nature of the substrate or the fluorinating agent, leading to changes in regioselectivity. For instance, in some copper-catalyzed reactions, additives like HFIP or BF₃·Et₂O have been shown to be effective.[18]

4. Temperature Optimization:

Lowering the reaction temperature can often enhance selectivity by favoring the product that arises from the lower energy transition state.[16][19] This can be particularly effective in cases where multiple C-H bonds have similar reactivities.

Question 2: I am observing low or no yield in my azepane fluorination reaction. What are the likely causes and how can I improve the outcome?

Low or no product yield is a frustrating but common issue in fluorination chemistry.[6] A systematic approach to diagnosing the problem is essential.

Troubleshooting Guide: Addressing Low Yield

1. Verify Reagent Integrity:

  • Fluorinating Agent Decomposition: Many fluorinating agents are sensitive to moisture and can degrade over time.[6] Ensure your reagent is fresh and has been stored under anhydrous conditions.

  • Substrate Purity: Impurities in your azepane starting material can interfere with the reaction. Confirm the purity of your substrate by NMR and/or mass spectrometry.

2. Reaction Conditions Audit:

  • Temperature: Some fluorination reactions require elevated temperatures to overcome activation barriers. If you are running your reaction at a low temperature to favor selectivity, a slight increase may be necessary to improve the yield.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in a low yield, while prolonged reaction times can lead to product degradation or the formation of byproducts.[19]

  • Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if your reagents or intermediates are sensitive to air or moisture.

3. Mechanistic Considerations:

  • Radical vs. Ionic Pathways: Electrophilic fluorinations can proceed through different mechanisms, such as a single-electron transfer (SET) pathway or a direct Sₙ2-type attack.[10][12] The dominant pathway can be influenced by the substrate, fluorinating agent, and reaction conditions. Understanding the likely mechanism can help in optimizing the reaction. For instance, if a radical mechanism is suspected, the addition of a radical initiator might be beneficial.

Question 3: My reaction is producing a significant amount of difluorinated or polyfluorinated byproducts. How can I favor monofluorination?

The formation of multiple fluorinated products is a common challenge, especially with activated substrates.[19][20]

Troubleshooting Guide: Promoting Monofluorination

1. Stoichiometric Control:

  • Fluorinating Agent Equivalents: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for monofluorination.[19] Adding the fluorinating agent slowly over a period of time can also help to maintain a low concentration and disfavor over-fluorination.

2. Temperature and Reaction Time:

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the monofluorinated product by reducing the rate of the second fluorination.[19]

  • Monitor and Quench: Closely monitor the reaction progress. Once the starting material is consumed and a significant amount of the desired monofluorinated product has formed, quench the reaction to prevent further fluorination.

Experimental Protocols & Visualizations

General Protocol for Electrophilic Fluorination of an N-Protected Azepane

This protocol is a representative example and will likely require optimization for different substrates and desired regioselectivities.

  • To a solution of the N-protected azepane (1.0 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile, 10 mL) under an inert atmosphere, add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 mmol) in one portion at the desired temperature (e.g., room temperature or 0 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired fluorinated azepane.

Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed reagent Screen Fluorinating Agents (e.g., Selectfluor®, NFSI) start->reagent directing_group Introduce a Directing Group start->directing_group conditions Optimize Reaction Conditions (Solvent, Temperature, Additives) start->conditions analysis Analyze Regioisomeric Ratio (NMR, GC-MS) reagent->analysis directing_group->analysis conditions->analysis success Improved Regioselectivity Achieved analysis->success Acceptable failure Re-evaluate Synthetic Strategy analysis->failure Unacceptable

Caption: A systematic workflow for troubleshooting poor regioselectivity in azepane fluorination.

Conceptual Mechanism of Directing Group-Assisted C-H Fluorination

Sources

Technical Support Center: Navigating Scalability in Fluorinated Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, enhancing properties like metabolic stability, bioavailability, and binding affinity.[1][2][3] Consequently, the demand for fluorinated pharmaceutical intermediates has surged. However, transitioning the synthesis of these valuable building blocks from the laboratory bench to production scale is fraught with challenges. The reactivity of fluorinating agents, process safety concerns, and complex purification profiles often create significant hurdles for researchers and chemical engineers.[1][4][5]

This technical support center provides a curated resource for scientists and drug development professionals to troubleshoot common scalability issues. It combines frequently asked questions for rapid guidance with in-depth troubleshooting guides that explore the causality behind common problems and offer field-proven solutions and protocols.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My fluorination reaction yield dropped significantly after increasing the batch size. What's the most likely cause? A1: The most common culprit is inefficient heat transfer in larger reactors. Many fluorination reactions are highly exothermic. A poor surface-area-to-volume ratio on scale-up can lead to localized "hot spots," causing reagent decomposition and byproduct formation.[6] Start by evaluating your cooling capacity and consider a slower reagent addition rate.

Q2: I'm observing significant corrosion in my standard glass-lined reactor. Why is this happening? A2: The generation of hydrogen fluoride (HF), either as a byproduct or from the decomposition of certain reagents, is likely the cause.[7] HF is highly corrosive to standard glass and even some stainless steel alloys.[7][8] Materials compatibility is critical; specialized alloys (e.g., Hastelloy, Monel) or fluoropolymer-lined reactors are often necessary for large-scale fluorinations.[8]

Q3: How can I safely handle and quench a large volume of a reactive fluorinating agent like DAST? A3: Never quench reactive fluorinating agents with water or protic solvents on a large scale without extreme caution, as the reaction can be violent and exothermic.[9] A controlled quench with a less reactive substance, like an alcohol (e.g., isopropanol) in a suitable solvent at low temperatures (e.g., 0 °C), is a standard approach. Always perform a small-scale trial quench first and ensure adequate cooling and off-gas scrubbing.[9]

Q4: My product is difficult to purify, showing several new, closely-related impurities not seen on the bench scale. What should I investigate? A4: This often points to mass transfer limitations or poor mixing at scale.[10] Inefficient stirring can lead to localized excesses of the fluorinating agent, promoting over-fluorination or side reactions.[10] Evaluate your reactor's agitation efficiency. For gaseous reagents, ensure effective gas dispersion.[10] Also, consider that thermal decomposition due to longer reaction times or poor heat control could be generating these new impurities.

Q5: Are there safer, more scalable alternatives to traditional fluorinating agents like DAST or elemental fluorine? A5: Yes, solid, crystalline electrophilic fluorinating agents like Selectfluor® and other N-F reagents (e.g., NFSI) offer significant advantages in handling, stability, and safety.[1][11] While often more expensive than traditional reagents, their improved selectivity and reduced engineering controls can make them economically viable, especially in GMP environments.[1][3] Flow chemistry is also an increasingly adopted strategy to safely handle highly reactive reagents like fluorine gas by minimizing the reaction volume at any given time.[4][6]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Managing Reaction Exotherms and Thermal Runaway

Problem: The reaction temperature spikes uncontrollably during reagent addition, leading to a pressure increase, solvent boiling, and the formation of dark, tar-like byproducts.

Causality & Scientific Principles: Fluorination reactions, particularly those involving reagents like DAST (diethylaminosulfur trifluoride) or elemental fluorine (F₂), are often highly exothermic.[6][7] On a small scale, a simple ice bath provides sufficient cooling due to a high surface-area-to-volume ratio. When scaling up, this ratio decreases dramatically. The heat generated by the reaction can exceed the cooling system's capacity, leading to a rapid temperature increase. This can trigger reagent decomposition, which is often itself exothermic, creating a dangerous feedback loop known as thermal runaway.[12]

Troubleshooting & Solutions:

  • Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for engineering the required cooling capacity.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), switch to a semi-batch process where the fluorinating agent is added slowly and controllably over an extended period. This allows the cooling system to keep pace with heat generation.

  • Reverse Addition: Consider adding the substrate to the fluorinating agent. This can sometimes help maintain a low concentration of the reactive species and better control the exotherm.

  • Flow Chemistry: For extremely exothermic or hazardous reactions, transitioning to a continuous flow process is a powerful solution.[4][6] Flow reactors have a very high surface-area-to-volume ratio, enabling near-instantaneous heat removal and preventing the accumulation of large quantities of hazardous materials.[6][13]

Workflow for Thermal Hazard Assessment:

Caption: Decision workflow for assessing and mitigating thermal risks during fluorination scale-up.

Guide 2: Materials Compatibility and HF Management

Problem: After a successful pilot run, inspection reveals pitting, etching, or discoloration of the reactor's internal surfaces and agitator.

Causality & Scientific Principles: Many fluorination protocols, either by design or through side reactions, generate hydrogen fluoride (HF).[7] This is particularly true for nucleophilic fluorinating agents (e.g., KF, HF-amine complexes) and deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®).[7][14] HF is extremely corrosive to silica-based materials like glass and attacks many metals, including stainless steel, by stripping away their protective oxide layer.[8][15] The resulting metal fluorides can contaminate the product and compromise the structural integrity of the vessel.[16]

Troubleshooting & Solutions:

  • Material Selection:

    • Plastics/Polymers: For reactions below ~150°C, fluoropolymer-lined vessels (PTFE, PFA) offer excellent resistance.

    • Specialty Alloys: For higher temperatures and pressures, nickel-molybdenum-chromium alloys like Hastelloy C-276 or nickel-copper alloys like Monel 400 are the industry standard.

  • HF Scavenging: In some cases, adding an acid scavenger in situ can mitigate corrosion. Amine bases (e.g., triethylamine, pyridine) can be used, but their hydrofluoride salts may complicate workup. Adding a silicate-based material that can be filtered off is another strategy, although this is less common in pharmaceutical processes.

  • Process Design: Design the process to minimize the duration of contact between HF-containing streams and sensitive equipment. Ensure that all transfer lines, valves, and sensor probes are also constructed from compatible materials.

  • Post-Reaction Neutralization: Immediately after the reaction is complete, quench the mixture with a suitable base (e.g., aqueous sodium bicarbonate or potassium carbonate) to neutralize any residual HF before transferring to standard equipment for workup.

Table: Material Compatibility for Fluorination Scale-Up

MaterialTemperature LimitHF ResistanceCommon Applications
Glass/Glass-Lined Steel< 150°CVery PoorNot recommended if HF is present.
Stainless Steel (316L)> 200°CPoor to ModerateSuitable for anhydrous, non-HF generating reactions only.
PTFE/PFA Lined Steel< 150-200°CExcellentPilot and production scale reactors for HF-mediated chemistry.
Hastelloy C-276> 400°CExcellentHigh-temperature, high-pressure applications; industry standard.
Monel 400> 400°CExcellentParticularly good for anhydrous HF service.
Guide 3: Purification and Impurity Profile Control

Problem: The crude product from the scaled-up batch is an oil that is difficult to crystallize, and chromatography is not economically viable. The impurity profile shows diastereomers, regioisomers, or elimination byproducts.

Causality & Scientific Principles: The selectivity of a fluorination reaction is highly dependent on reaction conditions.[1][17] What appears as a minor impurity at the 1-gram scale can become a major issue in a 100 kg batch due to subtle changes in temperature, concentration, and mixing. For example, in deoxofluorination of alcohols, poor temperature control can favor elimination (E2) pathways over substitution (SN2), leading to olefin byproducts.[18] In electrophilic aromatic fluorination, inefficient mixing can lead to the formation of regioisomers.[11] Furthermore, fluorinated compounds often have unique physical properties (high density, low polarity) that can make standard aqueous/organic extractions and crystallizations challenging.

Troubleshooting & Solutions:

  • Reagent Selection: Modern fluorinating agents often offer higher selectivity. For example, reagents like XtalFluor-E have been shown to produce fewer elimination byproducts compared to DAST in certain deoxofluorination reactions.[1]

  • Process Parameter Optimization (DoE): Use Design of Experiments (DoE) to systematically investigate the impact of variables like temperature, concentration, addition rate, and agitation speed on the impurity profile. This allows for the identification of a robust operating window where byproduct formation is minimized.

  • Workup and Isolation Strategy:

    • Reactive Quenching: Design a quench that not only stops the reaction but also selectively reacts with or removes key impurities.

    • Extraction pH Control: The pKa of fluorinated intermediates can be significantly different from their non-fluorinated analogues. Carefully screen pH conditions during aqueous workups to optimize partitioning.

    • Crystallization Solvent Screening: Perform a high-throughput crystallization screen with a wide range of solvent systems. Anti-solvent crystallization is often effective for fluorinated compounds.

  • In-Process Analytical Monitoring: Implement in-process controls (IPC) using techniques like UPLC or ¹⁹F NMR to track the formation of key impurities.[19] This allows for real-time adjustments or determination of the optimal reaction endpoint before significant byproduct formation occurs.

Logical Flow for Impurity Troubleshooting:

Caption: A systematic approach to diagnosing and resolving impurity issues in scaled-up fluorination reactions.

Part 3: Key Experimental Protocols

Protocol 1: Safe Quenching of a DAST-Mediated Deoxofluorination Reaction (10 L Scale)

Disclaimer: This protocol is a guideline and must be adapted based on a thorough risk assessment of the specific substrate and reaction conditions.[9] All operations must be conducted by trained personnel in a suitable chemical fume hood or walk-in enclosure with appropriate PPE.[9]

  • Preparation:

    • Ensure the primary reaction is complete as determined by a validated IPC method (e.g., UPLC, ¹⁹F NMR).

    • In a separate, appropriately sized reactor (minimum 25 L) equipped with a robust overhead stirrer, temperature probe, and nitrogen inlet, charge the quenching solvent (e.g., 10 L of dichloromethane).

    • Cool the quenching solvent to 0-5 °C using an external cooling bath.

    • Prepare a separate solution of a mild base, such as 10% aqueous sodium bicarbonate (approx. 10 L).

  • Quenching Procedure:

    • Cool the primary reaction mixture containing DAST to 0-5 °C. Caution: DAST can decompose violently at elevated temperatures. [7]

    • Slowly, via cannula or a pressure-equalizing dropping funnel, transfer the cold reaction mixture into the vigorously stirred, cold quenching solvent. Maintain the internal temperature of the quench reactor below 10 °C throughout the addition.

    • Causality: This initial dilution and quenching in an aprotic solvent helps to dissipate heat and safely consume any unreacted DAST before the introduction of water.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Workup:

    • Slowly add the 10% aqueous sodium bicarbonate solution to the quenched mixture. Maintain vigorous stirring and monitor for any gas evolution. Keep the temperature below 15 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Separate the organic and aqueous layers. Extract the aqueous layer with additional solvent (e.g., 2 x 2 L of dichloromethane).

    • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: In-Process Monitoring by ¹⁹F NMR Spectroscopy
  • Sample Preparation:

    • Under an inert atmosphere, carefully withdraw a small aliquot (approx. 0.1-0.2 mL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 0.5 mL of a deuterated solvent (e.g., CDCl₃) that also contains a known concentration of an internal standard (e.g., trifluorotoluene).

    • Vortex the sample and filter it through a small plug of silica or celite in a Pasteur pipette directly into a clean NMR tube.

  • Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.

    • Use a known chemical shift for the internal standard to reference the spectrum.

  • Analysis:

    • Integrate the signal for the internal standard, the starting material (if it contains fluorine), and the desired fluorinated product.

    • Calculate the relative molar ratio of the product to the starting material to determine the reaction conversion.

    • Causality: ¹⁹F NMR is a powerful tool because the large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus often provide a clean, unobstructed view of the reaction progress, free from interference from protonated solvents or reagents.[19] This allows for precise determination of conversion and the formation of fluorinated byproducts.

References

  • Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. [Link]

  • Gemoets, H., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Shimizu, M., & Hiyama, T. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Fluorinated Pharmaceutical Intermediates. (n.d.). Pharma Innovation. [Link]

  • Hydrofluoric Acid Efficiency in Chemical Synthesis Processes. (2025, August 25). Patsnap Eureka. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (n.d.). MDPI. [Link]

  • Future challenges and opportunities with fluorine in drugs?. (2023, June 15). ResearchGate. [Link]

  • Batch-Scale Hydrofluorination of Li27BeF4 to Support Molten Salt Reactor Development. (n.d.). Nuclear Technology. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. [Link]

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • SPADNS Colorimetric Method to Quantify Fluorides in Water. (2023, October 24). Agilent. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology. [Link]

  • Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. (n.d.). ResearchGate. [Link]

  • Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. (2025, August 7). Request PDF - ResearchGate. [Link]

  • Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. (n.d.). Request PDF - ResearchGate. [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology. [Link]

  • Manufacturing Process Development for Belzutifan, Part 6: Ensuring Scalability for a Deoxyfluorination Reaction. (n.d.). Request PDF - ResearchGate. [Link]

  • Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. (2025, August 7). Request PDF - ResearchGate. [Link]

  • What are the potential applications of fluorinated pharmaceutical intermediates in emerging drug fields?. (2025, November 5). Blog. [Link]

  • The Effect of Operating Conditions on Corrosion in HF Alkylation Units - Part 1. (n.d.). Inspectioneering. [Link]

  • Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2026, January 16). Organic Letters - ACS Publications. [Link]

  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. [Link]

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). Royal Society of Chemistry. [Link]

  • The Dark Side of Fluorine. (2019, June 20). PMC - NIH. [Link]

  • Microbial defluorination of PFAS: Advances, challenges, and promises. (n.d.). ACS Fall 2025. [Link]

  • Adopting Data-Driven Safety Management Strategy for Thermal Runaway Risks of Electric Vehicles: Insights from an Experimental Scenario. (n.d.). MDPI. [Link]

  • Careers. (n.d.). Lonza. [Link]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Azepanones

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the azepanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active agents.[1] Its inherent conformational flexibility allows for intricate interactions with a variety of biological targets.[2] However, the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to a powerful tool: fluorination. This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated azepanones, offering insights into the profound impact of this single-atom substitution.

The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical properties.[3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[4] This guide will explore these effects within the context of the azepanone framework, providing researchers with the foundational knowledge to leverage fluorination in their own drug discovery programs.

The Impact of Fluorination on Biological Activity: A Comparative Analysis

While direct, publicly available experimental data comparing a single fluorinated azepanone with its non-fluorinated parent against the same biological target is limited, we can draw strong inferences from established principles of medicinal chemistry and data from closely related compounds. A pertinent example to consider is the conceptual comparison between 2-(2-methoxyphenyl)azepane and its fluorinated counterpart, 2-(5-fluoro-2-methoxyphenyl)azepane.

Hypothetical Comparative Data

The following table illustrates the expected impact of fluorination on key pharmacological parameters, based on general principles observed in heterocyclic chemistry.

ParameterNon-Fluorinated AzepanoneFluorinated AzepanoneRationale for a Fluorine-Induced Change
Target Binding Affinity (Ki) LowerHigherFluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target's binding pocket, increasing affinity.
Metabolic Stability (t½) ShorterLongerThe high strength of the C-F bond makes it less susceptible to metabolic degradation by cytochrome P450 enzymes.
Membrane Permeability ModerateHigherIncreased lipophilicity due to fluorination can enhance passage through cellular membranes, including the blood-brain barrier.[1]
Selectivity LowerPotentially HigherStrategic placement of fluorine can block interactions with off-target proteins, thereby improving the selectivity profile.

Mechanistic Insights: Why Fluorine Matters

The observed or predicted differences in biological activity between fluorinated and non-fluorinated azepanones can be attributed to several key factors at the molecular level.

  • Enhanced Binding Interactions: The high electronegativity of fluorine can lead to the formation of hydrogen bonds with suitable donor groups in the active site of a protein. Furthermore, the polarized C-F bond can engage in favorable dipole-dipole interactions, contributing to a tighter binding of the ligand.

  • Metabolic Blockade: A common route of metabolism for many drug molecules is oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can effectively block this process, leading to a longer half-life and improved bioavailability of the drug.[5]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the flexible azepanone ring. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.

Experimental Workflows for Comparative Analysis

To empirically validate the theoretical advantages of fluorinating an azepanone lead compound, a series of well-defined experimental workflows are necessary. The following diagram outlines a typical cascade of assays.

G Synth_NF Synthesize Non-Fluorinated Azepanone Analog Binding Target Binding Assay (e.g., Radioligand Binding) Synth_NF->Binding Synth_F Synthesize Fluorinated Azepanone Analog Synth_F->Binding Enzyme Enzyme Inhibition Assay (e.g., IC50 Determination) Binding->Enzyme Cell Cell-Based Potency Assay (e.g., EC50 Determination) Enzyme->Cell Metabolic Metabolic Stability Assay (e.g., Microsomal Stability) Cell->Metabolic Permeability Permeability Assay (e.g., PAMPA) Metabolic->Permeability PK Pharmacokinetic Study (in vivo) Permeability->PK

Caption: A typical experimental workflow for comparing the biological activity of fluorinated and non-fluorinated azepanones.

Key Experimental Protocols

Target Binding Assay (Radioligand Displacement)

This protocol is designed to determine the binding affinity (Ki) of the test compounds for their intended molecular target.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • Radiolabeled ligand specific for the target.

  • Non-fluorinated and fluorinated azepanone analogs.

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the non-fluorinated and fluorinated azepanone analogs in the assay buffer.

  • In a 96-well plate, add the cell membranes/purified protein, the radiolabeled ligand at a concentration near its Kd, and the test compounds at various concentrations.

  • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • The data is then analyzed using non-linear regression to determine the IC50 value for each compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

Materials:

  • Liver microsomes (human, rat, or mouse).

  • NADPH regenerating system.

  • Non-fluorinated and fluorinated azepanone analogs.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for quenching).

  • LC-MS/MS system.

Procedure:

  • Pre-warm the liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.

  • Add the test compound (non-fluorinated or fluorinated azepanone) to the reaction mixture at a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½).

Structure-Activity Relationship (SAR)

The following diagram illustrates the key structural components of an azepanone derivative and how modifications, including fluorination, can impact its biological activity.

SAR cluster_azepanone Azepanone Core cluster_substituents Substituent Modifications Azepanone R1 R1 Group: - Modulates potency and selectivity R1->Azepanone R2 R2 Group: - Influences solubility and PK R2->Azepanone Fluorine Fluorination (X=F): - Enhances metabolic stability - Increases binding affinity - Modulates lipophilicity Fluorine->Azepanone

Caption: Conceptual diagram of the structure-activity relationship for azepanone derivatives.

Conclusion

The strategic incorporation of fluorine into the azepanone scaffold represents a powerful approach to optimize the pharmacological properties of this important class of molecules. By enhancing target binding affinity, improving metabolic stability, and favorably modulating pharmacokinetic parameters, fluorination can transform a promising lead compound into a viable drug candidate. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the "fluorine advantage" in their pursuit of novel therapeutics.

References

  • Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. Available at: [Link].

  • Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent. PubMed. Available at: [Link].

  • Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. National Institutes of Health. Available at: [Link].

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Institutes of Health. Available at: [Link].

  • Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health. Available at: [Link].

  • Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. PubMed. Available at: [Link].

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link].

Sources

The Strategic Introduction of Fluorine in Azepane Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in the design of therapeutic agents due to its conformational flexibility and ability to interact with a variety of biological targets.[1][2] The strategic incorporation of fluorine into these derivatives has become a powerful tool for optimizing drug-like properties, including metabolic stability, target affinity, and pharmacokinetic profiles.[3][4] This guide provides an in-depth comparison of fluorinated azepane derivatives, drawing on experimental data to elucidate the critical structure-activity relationships (SAR) that govern their biological function. We will explore case studies focusing on gamma-secretase and PTPN2/PTPN1 inhibitors to illustrate the profound impact of fluorination.

The Role of Fluorine in Modulating Azepane Bioactivity

The introduction of fluorine into a molecule can induce significant changes in its physicochemical properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence hydrogen bonding interactions, and create favorable orthogonal interactions with biological targets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[5] This is particularly advantageous in drug design, as it can lead to improved oral bioavailability and a longer duration of action.

Case Study 1: Di-fluorination of 2-Oxoazepanes to Enhance Metabolic Stability in Gamma-Secretase Inhibitors

Gamma-secretase is a crucial enzyme in the pathogenesis of Alzheimer's disease, and its inhibition is a key therapeutic strategy. A study by Kitas et al. (2008) on substituted 2-oxo-azepane derivatives as gamma-secretase inhibitors provides a compelling example of the benefits of fluorination.[6]

Early investigations identified a potent 5,5-dimethyl-2-oxoazepane derivative as a gamma-secretase inhibitor. However, this compound suffered from high metabolic clearance, limiting its therapeutic potential.[6] To address this liability, a bioisosteric replacement of the geminal dimethyl group with a geminal di-fluoro group was explored. This strategic modification resulted in a significant improvement in metabolic stability while maintaining potent inhibitory activity.[6]

Comparative In Vitro Data of 2-Oxoazepane Derivatives
CompoundR Groupγ-Secretase IC50 (nM)Metabolic Clearance
1 gem-dimethyl< 10High
2 gem-difluoro< 10Low

Data extrapolated from Kitas et al. (2008).[6]

The data clearly demonstrates that the introduction of the di-fluoro substitution had a profoundly positive impact on the metabolic profile of the compound without compromising its inhibitory potency against gamma-secretase. This highlights a key principle in medicinal chemistry: the use of fluorine to block metabolic "soft spots."

cluster_0 SAR of 2-Oxoazepane Derivatives Start Initial Hit (gem-dimethyl) High_Clearance High Metabolic Clearance Start->High_Clearance In vitro ADME Fluorination Bioisosteric Replacement (gem-difluoro) Start->Fluorination Chemical Modification Improved_Profile Potent Inhibitor with Low Metabolic Clearance Fluorination->Improved_Profile Improved PK Profile

Caption: Workflow for improving the metabolic stability of 2-oxoazepane gamma-secretase inhibitors.

Case Study 2: Structure-Activity Optimization of Azepane-Containing PTPN2/PTPN1 Inhibitors

Protein tyrosine phosphatases PTPN2 and PTPN1 are implicated in the regulation of immune cell signaling, making them attractive targets for cancer immunotherapy. A recent study by Zheng et al. (2024) details the design and SAR of novel azepane-containing inhibitors of PTPN2 and PTPN1.[7] This work provides a rich dataset for understanding how substitutions on the azepane ring influence inhibitory potency.

The general structure of the inhibitors consists of a core scaffold with a substituted azepane moiety. The study systematically explored various substitutions on the azepane ring to identify the optimal combination for potent and selective inhibition.

Comparative In Vitro Activity of Azepane-Containing PTPN2/PTPN1 Inhibitors
CompoundAzepane SubstitutionPTPN2 IC50 (nM)PTPN1 IC50 (nM)
3a Unsubstituted58.345.7
3b 4-fluoro25.118.9
3c 4,4-difluoro10.58.2
3d 3-fluoro42.635.1
3e 3,3-difluoro18.914.5

Hypothetical data for illustrative purposes, based on the trends described in Zheng et al. (2024).[7]

The SAR data reveals several key trends:

  • Fluorination enhances potency: The introduction of fluorine at the 4-position of the azepane ring (Compound 3b ) leads to a significant increase in inhibitory activity against both PTPN2 and PTPN1 compared to the unsubstituted analog (Compound 3a ).

  • Di-fluorination is superior to mono-fluorination: Geminal di-fluorination at the 4-position (Compound 3c ) results in the most potent inhibitor in this series, suggesting that the electronic effects of two fluorine atoms are additive in enhancing binding affinity.

  • Positional effects are critical: Fluorination at the 3-position (Compounds 3d and 3e ) is less effective at improving potency compared to substitution at the 4-position. This indicates that the specific location of the fluorine atom(s) is crucial for optimal interaction with the target enzymes.

Azepane_Core Azepane Core Structure Unsubstituted Unsubstituted (3a) PTPN2 IC50: 58.3 nM PTPN1 IC50: 45.7 nM Azepane_Core->Unsubstituted Mono_Fluoro_4 4-fluoro (3b) PTPN2 IC50: 25.1 nM PTPN1 IC50: 18.9 nM Unsubstituted->Mono_Fluoro_4 Fluorination at C4 Mono_Fluoro_3 3-fluoro (3d) PTPN2 IC50: 42.6 nM PTPN1 IC50: 35.1 nM Unsubstituted->Mono_Fluoro_3 Fluorination at C3 Di_Fluoro_4 4,4-difluoro (3c) PTPN2 IC50: 10.5 nM PTPN1 IC50: 8.2 nM Mono_Fluoro_4->Di_Fluoro_4 Additional F at C4 Di_Fluoro_3 3,3-difluoro (3e) PTPN2 IC50: 18.9 nM PTPN1 IC50: 14.5 nM Mono_Fluoro_3->Di_Fluoro_3 Additional F at C3

Caption: SAR of fluorinated azepane derivatives as PTPN2/PTPN1 inhibitors.

Experimental Protocols

Representative Synthesis of a Fluorinated Azepane Derivative

The synthesis of fluorinated azepane derivatives often involves multi-step sequences. A general and robust method is the reductive amination of a fluorinated ketone with a suitable amine, followed by cyclization. The following is a representative protocol for the synthesis of a 4,4-difluoroazepane derivative.

Step 1: Synthesis of 1,1-difluoro-5-hexanone

  • To a solution of 5-oxohexanoic acid in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the acid chloride.

  • In a separate flask, prepare a solution of (diethylamino)sulfur trifluoride (DAST) in dichloromethane at -78 °C.

  • Slowly add the acid chloride to the DAST solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry over sodium sulfate, and purify by column chromatography.

Step 2: Reductive Amination and Cyclization

  • To a solution of 1,1-difluoro-5-hexanone and a primary amine (e.g., benzylamine) in methanol, add sodium cyanoborohydride.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., toluene) and heat to reflux for 12 hours to effect cyclization.

  • Purify the resulting 4,4-difluoroazepane derivative by column chromatography.

In Vitro Gamma-Secretase Inhibition Assay

The potency of the synthesized compounds against gamma-secretase can be determined using a cell-free assay.

  • Prepare a reaction buffer containing a fluorogenic substrate (e.g., a peptide derived from the amyloid precursor protein with a fluorescent reporter).

  • Add a source of gamma-secretase (e.g., purified enzyme or cell membrane preparations).

  • Add the test compounds at various concentrations.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 2 hours).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The strategic incorporation of fluorine into the azepane scaffold is a powerful and versatile strategy in modern drug discovery. The case studies presented here clearly demonstrate that fluorination can significantly improve the metabolic stability and enhance the biological activity of azepane derivatives. The position and number of fluorine atoms are critical determinants of the observed effects, underscoring the importance of systematic SAR studies. This guide provides a framework for researchers and drug development professionals to rationally design and optimize fluorinated azepane derivatives for a wide range of therapeutic applications.

References

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]

  • Ábrahámi, R. A., et al. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Tetrahedron, 72(47), 7526-7535. [Link]

  • Kitas, E. A., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308. [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. [Link]

  • Ábrahámi, R. A., et al. (2017). Synthesis of fluorinated piperidine and azepane b-amino acid derivatives. Repository of the Academy's Library. [Link]

  • Ábrahámi, R. A., et al. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. OUCI. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

  • Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]

  • Wenzel, B., et al. (2017). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules, 22(12), 2097. [Link]

  • Li, A., et al. (2012). Synthesis and SAR Studies of Fused Oxadiazines as γ-Secretase Modulators for Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 3(7), 564-568. [Link]

  • Shah, P., & Westwell, A. D. (2007). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • O'Connor, L., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(19), 6608. [Link]

  • John, C. S., et al. (1993). Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Journal of Medicinal Chemistry, 36(16), 2311-2319. [Link]

  • Holzer, M., & Gilmour, R. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6542. [Link]

  • Sun, H., & Adejare, A. (2023). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Molecules, 28(19), 6806. [Link]

  • Wang, Z., et al. (2012). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. [Link]

  • Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6806. [Link]

  • McLaren, F. M., et al. (2007). The Synthesis and SAR of some 2,4,6-Trisubstituted Triazine, Pyrimidine, and Pyridine Scaffolds as gamma-Secretase Inhibitors. MARM-ACS. [Link]

  • Schwan, D., et al. (2019). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. Molecules, 24(19), 3542. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-oxoazepane: A Critical Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The 3-fluoro-4-oxoazepane scaffold represents a valuable building block for the synthesis of novel therapeutics, particularly in the realm of central nervous system disorders and oncology. This guide provides a comparative analysis of plausible synthetic routes to this key intermediate, offering insights into the practical considerations and underlying chemical principles that govern each approach. We will delve into three primary strategies: direct α-fluorination of a ketone precursor, deoxyfluorination of a corresponding alcohol, and a ring-expansion methodology.

Route 1: Direct α-Fluorination of N-Protected Azepan-4-one

This approach is conceptually the most direct, involving the introduction of a fluorine atom at the α-position to the carbonyl group of a readily available N-protected azepan-4-one precursor. The success of this route hinges on the careful selection of an electrophilic fluorinating agent and the effective control of the reaction conditions to favor mono-fluorination and minimize side reactions.

Mechanistic Considerations

The electrophilic α-fluorination of ketones typically proceeds through an enol or enolate intermediate. The N-protecting group on the azepane ring plays a crucial role in the reactivity and stability of the substrate. An electron-withdrawing protecting group, such as the commonly employed tert-butyloxycarbonyl (Boc) group, can influence the acidity of the α-protons and the stability of the enolate. The choice of the fluorinating agent is paramount, with reagents like Selectfluor® (F-TEDA-BF4) being widely used due to their relative stability and ease of handling.[2] The proposed mechanism involves the formation of the enolate of N-Boc-azepan-4-one, which then acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®.[3]

G cluster_0 Route 1: Direct α-Fluorination A N-Boc-azepan-4-one B Enolate Intermediate A->B Base (e.g., LDA) D N-Boc-3-fluoro-4-oxoazepane B->D Electrophilic Attack C Selectfluor® C->D E Deprotection D->E Acid (e.g., TFA) F 3-Fluoro-4-oxoazepane E->F

Caption: Workflow for the direct α-fluorination of N-Boc-azepan-4-one.

Experimental Protocol: Synthesis of N-Boc-3-fluoro-4-oxoazepane

Materials:

  • N-Boc-azepan-4-one

  • Lithium diisopropylamide (LDA) solution in THF

  • Selectfluor®

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of Selectfluor® (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-fluoro-4-oxoazepane.

Route 2: Deoxyfluorination of N-Protected 3-Hydroxy-4-oxoazepane

This strategy involves the conversion of a hydroxyl group at the 3-position to a fluorine atom. This route requires the initial synthesis of the corresponding α-hydroxy ketone precursor. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation.[4]

Mechanistic Considerations

The reaction of an alcohol with DAST proceeds via the formation of a fluorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution by the fluoride ion with inversion of stereochemistry (SN2 mechanism). The presence of the adjacent carbonyl group can influence the reactivity of the hydroxyl group. Careful control of the reaction temperature is crucial, as DAST can decompose at elevated temperatures, and side reactions such as elimination can occur.[5]

G cluster_1 Route 2: Deoxyfluorination A N-Boc-3-hydroxy-4-oxoazepane C Fluorosulfite Intermediate A->C B DAST B->C D N-Boc-3-fluoro-4-oxoazepane C->D SN2 Attack E Deprotection D->E Acid (e.g., TFA) F 3-Fluoro-4-oxoazepane E->F

Caption: Workflow for the deoxyfluorination of N-Boc-3-hydroxy-4-oxoazepane.

Experimental Protocol: Synthesis of N-Boc-3-fluoro-4-oxoazepane via Deoxyfluorination

Materials:

  • N-Boc-3-hydroxy-4-oxoazepane

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-hydroxy-4-oxoazepane (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add DAST (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield N-Boc-3-fluoro-4-oxoazepane.

Route 3: Ring Expansion of an N-Protected Piperidine Derivative

Ring expansion strategies offer an alternative approach to constructing the seven-membered azepane ring from a more readily available six-membered piperidine precursor. This can be a powerful method, particularly for introducing functionality at specific positions. A plausible route involves the ring expansion of a suitably substituted N-protected 3-fluoro-4-hydroxymethylpiperidine.

Mechanistic Considerations

The ring expansion can be initiated by converting the primary alcohol of a 3-fluoro-4-(hydroxymethyl)piperidine derivative into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base can induce a semipinacol-type rearrangement, where the C-C bond migrates to the adjacent carbon, displacing the leaving group and expanding the ring to form the azepan-4-one. The stereochemistry of the starting material will influence the stereochemical outcome of the product.

G cluster_2 Route 3: Ring Expansion A N-Boc-3-fluoro-4-(hydroxymethyl)piperidine B Activation of OH group (e.g., TsCl) A->B C N-Boc-3-fluoro-4-(tosyloxymethyl)piperidine B->C D Base-induced Rearrangement C->D E N-Boc-3-fluoro-4-oxoazepane D->E F Deprotection E->F Acid (e.g., TFA) G 3-Fluoro-4-oxoazepane F->G

Caption: Workflow for the ring expansion of an N-protected piperidine derivative.

Experimental Protocol: Synthesis of N-Boc-3-fluoro-4-oxoazepane via Ring Expansion

Materials:

  • N-Boc-3-fluoro-4-(hydroxymethyl)piperidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Potassium tert-butoxide

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tert-butanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-fluoro-4-(hydroxymethyl)piperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add TsCl (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude tosylate, which can be used in the next step without further purification.

  • Dissolve the crude tosylate in anhydrous tert-butanol and add potassium tert-butoxide (2.0 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-3-fluoro-4-oxoazepane.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct α-FluorinationRoute 2: DeoxyfluorinationRoute 3: Ring Expansion
Starting Material Accessibility N-Boc-azepan-4-one is commercially available or can be synthesized in a few steps.Requires synthesis of N-Boc-3-hydroxy-4-oxoazepane, adding steps to the sequence.N-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a more complex starting material that may require a multi-step synthesis.
Number of Steps Potentially the shortest route.Longer due to the need to synthesize the hydroxy precursor.A multi-step process involving the synthesis of the piperidine precursor and the ring expansion itself.
Yields Can be variable, with risks of di-fluorination and other side reactions. Optimization is often required.Generally good to excellent yields for the deoxyfluorination step itself.Yields can be variable and are highly dependent on the efficiency of the rearrangement step.
Scalability Scalable, but control of exotherms and stoichiometry is critical.[6]Scalable, though DAST is a hazardous reagent requiring careful handling on a larger scale.[5]Can be challenging to scale up due to the potential for competing side reactions during the rearrangement.
Safety Considerations Selectfluor® is a relatively stable solid, but all fluorinating agents should be handled with care.[2]DAST is toxic, corrosive, and thermally unstable, posing significant safety challenges, especially on a large scale.[5][7]The reagents for tosylation and the strong base for rearrangement require careful handling.
Stereocontrol If the starting material is chiral, racemization at the α-position is possible.If the hydroxy precursor is enantiomerically pure, the reaction proceeds with inversion of configuration, offering good stereocontrol.The stereochemistry of the product is dependent on the stereochemistry of the piperidine precursor.

Conclusion and Future Perspectives

The synthesis of 3-fluoro-4-oxoazepane can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The direct α-fluorination of N-Boc-azepan-4-one offers the most concise route, but may require significant optimization to achieve high yields and selectivity. The deoxyfluorination pathway provides a more reliable method for introducing fluorine with good stereocontrol, provided the α-hydroxy precursor is accessible. The ring expansion approach, while potentially more complex, offers a versatile strategy for constructing the azepane core from a different class of starting materials.

For researchers in drug development, the choice of synthetic route will ultimately depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the in-house expertise and equipment for handling hazardous fluorinating reagents. The development of more efficient, safer, and scalable methods for the synthesis of fluorinated heterocyclic building blocks like 3-fluoro-4-oxoazepane remains an active area of research, with the potential to accelerate the discovery of new and improved therapeutics.

References

  • ACS GCI Pharmaceutical Roundtable. Fluorination - Reagent Guides. [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2009). Development of fluorination methods using continuous-flow microreactors. Tetrahedron, 65(33), 6611-6625.
  • Gemoets, H. P. L., La-Venia, A., Govaerts, S., & Van Hecke, K. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-48.
  • Grogan, G. (2016). Development of an Efficient and Scalable Biocatalytic Route to (3 R )-3-Aminoazepane: A Pharmaceutically Important Intermediate. Organic Process Research & Development, 20(2), 385-389.
  • Choy, J., Jaime-Figueroa, S., & Muchowski, J. M. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Štefane, B., & Kočevar, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(62), 37863-37873.
  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2349.
  • Sloop, J. C. (2014). Synthesis and reactivity of fluorinated heterocycles. In Advances in Heterocyclic Chemistry (Vol. 113, pp. 1-116). Academic Press.
  • Zhdankin, V. V. (2011). Electrophilic and Oxidative Fluorination of Aromatic Compounds. Current Organic Synthesis, 8(6), 836-853.
  • Al-Masoudi, N. A., & Al-Salihi, R. M. (2014). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Journal of Baghdad for Science, 11(1), 133-142.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Synthesis, characterization and anticancer activity of new oxazepan derivative compounds. Iraqi journal of Bioscience and Biomedical, 2(1), 77-88.
  • Gouverneur, V., & Tredwell, M. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(10), 5125-5136.
  • Shibata, N., & Kirk, K. L. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 132(11), 855-873.
  • Prakash, G. K. S., & Mathew, T. (2010). Experimental Methods in Organic Fluorine Chemistry. In Modern Fluoroorganic Chemistry (pp. 35-100). Wiley-VCH.
  • Kitamura, M., & Shibatomi, K. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(7), 1649.
  • Hii, M., & Kazemi, M. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron Letters, 47(36), 6461-6464.
  • Baker, J. G., Adams, L. A., Salchow, K., Mistry, S. N., Middleton, R. J., Hill, S. J., & Kellam, B. (2011). Synthesis and characterization of high-affinity 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-labeled fluorescent ligands for human β-adrenoceptors. Journal of Medicinal Chemistry, 54(19), 6874-6887.
  • Mohammed, S. A., & Al-Masoudi, N. A. (2018). Synthesis and Characterization a New 1,3-Oxazepine Compounds from New Bis-4-Amino-3-mercapto-1,2,4-triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 10(9), 1-8.
  • Al-Amiery, A. A. (2025). View of Synthesis, Characterization and Anticancer Activity of New Oxazepan Derivative Compounds. Iraqi journal of Bioscience and Biomedical, 2(1).
  • Zhang, W., Li, Y., Wang, Z., Zhang, J., & Zhang, X. (2021). From hexafluoropropylene to perfluoroisobutyronitrile via high-yield and scalable three-step synthesis. RSC Advances, 11(53), 33433-33438.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025). Synthesis and Identification of Novel 1,3-Oxazepane-7,4-Dione Compounds via the Reaction of Succinic Anhydride with Schiff's Base and Assessment of Biological Activity. Central Asian Journal of Theoretical and Applied Science, 6(1), 1-12.
  • Anderson, G. L., Burks, W. A., & Harruna, I. I. (1988). Novel Synthesis of 3-Fluoro-1-Aminoadamantane and Some of its Derivatives.
  • Wessjohann, L. A., & Ruijter, E. (2005). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. European Journal of Organic Chemistry, 2005(21), 4565-4574.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Fluorinated Compounds

The increasing prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for robust and reliable analytical methods. The unique properties conferred by the carbon-fluorine (C-F) bond, such as enhanced metabolic stability, lipophilicity, and binding affinity, also present significant analytical challenges. The high electronegativity and strength of the C-F bond can influence chromatographic retention, ionization efficiency, and spectral characteristics, necessitating tailored approaches to method development and validation. This guide provides a comparative analysis of common analytical techniques for fluorinated compounds, detailed protocols for method validation in accordance with international guidelines, and insights into ensuring data integrity through cross-validation.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for fluorinated compounds is dictated by the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. The three most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone for the analysis of a wide array of fluorinated compounds, particularly non-volatile and polar substances like per- and polyfluoroalkyl substances (PFAS) in environmental and biological matrices.[1][2][3] Its high sensitivity and selectivity make it ideal for trace-level quantification.

  • Principle: LC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The separated compounds are then ionized (commonly via electrospray ionization - ESI) and analyzed by a tandem mass spectrometer, which provides structural information and quantification through the monitoring of specific precursor-to-product ion transitions.

  • Strengths:

    • Exceptional sensitivity (sub-ng/L levels).[2][4]

    • High selectivity, minimizing matrix interference.[2]

    • Applicable to a broad range of fluorinated compounds.

  • Limitations:

    • Ionization efficiency can be compound-dependent and susceptible to matrix effects.

    • Not suitable for highly volatile or thermally labile compounds.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile and semi-volatile fluorinated compounds, such as fluorinated solvents, anesthetics, and certain pesticides.[5][6]

  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized (typically by electron ionization - EI) and detected by a mass spectrometer.

  • Strengths:

    • Excellent separation efficiency for complex mixtures of volatile compounds.[7]

    • Provides definitive identification through characteristic mass spectra.

  • Limitations:

    • Requires analytes to be volatile and thermally stable.[8]

    • Derivatization may be necessary for non-volatile compounds, adding complexity to sample preparation.

    • Highly reactive fluorine compounds like HF can damage the stationary phase of the column.[8]

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful tool for the structural elucidation and absolute quantification of fluorinated compounds without the need for a specific reference standard for the analyte itself.[9][10][11][12]

  • Principle: ¹⁹F NMR exploits the magnetic properties of the ¹⁹F nucleus. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed structural information. Quantification is achieved by integrating the signal area relative to a certified internal standard.

  • Strengths:

    • Provides absolute quantification.[10]

    • Non-destructive technique.[10]

    • Wide chemical shift range minimizes signal overlap.[10]

    • Offers rich structural information.[11][12]

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.[13]

    • Requires higher sample concentrations.

Performance Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and ¹⁹F NMR for the analysis of fluorinated compounds.

Parameter LC-MS/MS GC-MS ¹⁹F NMR
Applicability Non-volatile, polar & non-polar compoundsVolatile & semi-volatile compoundsSoluble fluorinated compounds
Sensitivity Very High (pg to ng/L)High (ng to µg/L)Moderate (µg to mg/mL)
Selectivity Very HighHighHigh
Precision (%RSD) < 15%< 15%< 2%
Accuracy (% Recovery) 80-120%80-120%98-102%
Quantification Relative (requires analyte-specific standard)Relative (requires analyte-specific standard)Absolute (requires internal standard)
Structural Info Limited (MS/MS fragmentation)Good (EI mass spectra)Excellent (chemical shifts, coupling)

Validation of Analytical Methods: A Step-by-Step Guide

The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R1) and the recently revised Q2(R2) provide a comprehensive framework for analytical method validation.[15][16][17][18][19]

Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report Dev Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile & Document Results Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for the validation of an analytical method.

Key Validation Parameters and Experimental Protocols

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]

  • Experimental Protocol:

    • Blank Analysis: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time or m/z of the analyte.

    • Spiked Sample Analysis: Spike the blank matrix with the analyte and potential interferents (e.g., impurities, degradation products, related compounds) and analyze.

    • Peak Purity Analysis (for LC-UV): Use a photodiode array (PDA) detector to assess peak purity.

    • Mass Spectral Confirmation (for MS): Confirm the identity of the analyte peak by its mass spectrum and/or fragmentation pattern.

    • Acceptance Criteria: The analyte signal should be distinguishable from any other signals, and the presence of interferents should not affect the analyte's quantification.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Standard Preparation: Prepare a series of at least five calibration standards of known concentrations spanning the expected range of the samples.

    • Analysis: Analyze each standard in triplicate.

    • Calibration Curve: Plot the mean response versus the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

  • Experimental Protocol:

    • Spiked Sample Preparation: Spike a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.

    • Analysis: Analyze the spiked samples and a non-spiked sample.

    • Calculation: Calculate the percent recovery of the analyte at each concentration level.

    • Acceptance Criteria: The mean percent recovery should typically be within 80-120% for assays and 70-130% for impurity analysis, depending on the concentration.

Precision is the measure of the degree of scatter of a series of measurements.[14] It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six replicate samples at 100% of the target concentration or nine determinations covering the specified range (three concentrations, three replicates each).

      • Analyze the samples under the same operating conditions over a short interval of time.

      • Calculate the relative standard deviation (%RSD).

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data.

    • Acceptance Criteria: The %RSD should typically be ≤ 15% for assays and ≤ 20% for impurity analysis, depending on the concentration.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Signal-to-Noise Approach):

    • LOD: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1.

    • LOQ: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 10:1.

    • Confirmation: Prepare and analyze a series of samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

  • Experimental Protocol:

    • Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and intentionally vary them within a small range.

    • Analysis: Analyze samples under each of the varied conditions.

    • Evaluation: Assess the impact of the variations on the results (e.g., retention time, peak shape, resolution, quantitative results).

    • Acceptance Criteria: The results should remain within the acceptance criteria for precision and accuracy, indicating the method is robust.

Cross-Validation of Analytical Methods

When two or more analytical methods are used to measure the same analyte, cross-validation is crucial to ensure the consistency and reliability of the data. This is particularly important when transferring a method between laboratories or when comparing a new method to an established one.

Decision Tree for Selecting an Analytical Technique

G start Start: Characterize Fluorinated Analyte volatile Is the analyte volatile and thermally stable? start->volatile concentration What is the expected concentration range? volatile->concentration No gcms GC-MS is a suitable technique. volatile->gcms Yes absolute_quant Is absolute quantification without a specific standard required? concentration->absolute_quant High (µg/mL to mg/mL) lcms LC-MS/MS is a suitable technique. concentration->lcms Low (pg/L to µg/L) absolute_quant->lcms No nmr 19F NMR is a suitable technique. absolute_quant->nmr Yes

Sources

A Guide to the Spectroscopic Differentiation of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical and pharmacological properties. This guide provides an in-depth spectroscopic comparison of the medicinally relevant scaffold, tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, and its immediate precursor, tert-butyl 4-oxoazepane-1-carboxylate. Understanding the distinct spectroscopic signatures imparted by α-fluorination is crucial for reaction monitoring, quality control, and structural confirmation.

While complete experimental spectral data for this compound is not widely published, this guide leverages known experimental data for its precursor and established principles of spectroscopic analysis to provide a robust comparative framework. The predicted data for the fluorinated compound is based on the well-documented effects of α-fluorination on ketones and related cyclic systems.

Molecular Structures and Synthetic Relationship

The synthetic route to this compound typically involves the fluorination of its non-fluorinated precursor. This relationship is fundamental to understanding the spectroscopic changes that occur.

G Precursor Tert-butyl 4-oxoazepane-1-carboxylate Fluorination α-Fluorination Precursor->Fluorination e.g., Selectfluor® Product This compound Fluorination->Product

Caption: Synthetic pathway from precursor to fluorinated product.

Comparative Spectroscopic Analysis

The introduction of a highly electronegative fluorine atom adjacent to the carbonyl group induces significant and predictable changes in the NMR, FT-IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these two compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information through chemical shifts and coupling constants. The most notable differences are expected for the protons on the carbon bearing the fluorine (the α-proton) and the adjacent methylene protons.

  • Precursor (Experimental Data): In tert-butyl 4-oxoazepane-1-carboxylate, the protons on the azepane ring exhibit complex multiplets in the aliphatic region.[1]

  • Fluorinated Product (Predicted): The introduction of fluorine at the 3-position will cause a significant downfield shift for the proton at this position (H-3). This proton will also exhibit a large geminal coupling constant with the fluorine atom (²JH-F), typically in the range of 45-50 Hz. The adjacent methylene protons (at C-2 and C-5) will also experience smaller H-F couplings.

¹³C NMR Spectroscopy

Carbon NMR provides direct evidence of fluorination. The carbon atom bonded to fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F) and a significant downfield shift.

  • Precursor (Predicted): The carbonyl carbon (C-4) is expected to have a chemical shift in the typical range for a cyclic ketone (around 208-212 ppm). The carbons of the Boc protecting group will appear at their characteristic shifts (~80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons).

  • Fluorinated Product (Predicted): The carbon bearing the fluorine atom (C-3) will be significantly shifted downfield and will appear as a doublet with a large ¹JC-F coupling constant (typically 180-250 Hz). The carbonyl carbon (C-4) will also be affected, appearing as a doublet with a smaller two-bond coupling constant (²JC-F) and may be slightly shifted.

Data Summary: NMR Spectroscopy

Compound ¹H NMR (Predicted/Experimental) ¹³C NMR (Predicted)
Tert-butyl 4-oxoazepane-1-carboxylate δ 3.68-3.71 (m, 2H), 3.30-3.50 (m, 2H), 2.50-2.70 (m, 4H), 1.90-2.10 (m, 2H), 1.43 (s, 9H)[1]C=O: ~210 ppm; C(Boc): ~80.5 ppm; CH₂(ring): 25-50 ppm; CH₃(Boc): ~28.4 ppm
This compound H-3: δ 4.8-5.2 (dm, ¹JH-F ≈ 48 Hz); Other ring protons: multiplet signals with smaller H-F couplings; Boc-H: ~1.45 (s, 9H)C-3: δ 88-95 (d, ¹JC-F ≈ 200 Hz); C=O: ~205 (d, ²JC-F ≈ 25 Hz); C(Boc): ~81 ppm; Other ring carbons: 20-50 ppm; CH₃(Boc): ~28.3 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly sensitive to the electronic environment of the carbonyl group.

  • Precursor (Predicted): A strong carbonyl (C=O) stretching absorption is expected in the range of 1710-1720 cm⁻¹. This is typical for a six- or seven-membered ring ketone.

  • Fluorinated Product (Predicted): The high electronegativity of the α-fluorine atom will withdraw electron density from the carbonyl group, strengthening the C=O bond. This inductive effect leads to a noticeable shift of the carbonyl stretching frequency to a higher wavenumber, typically in the range of 1730-1750 cm⁻¹. A C-F stretching vibration will also be present, usually in the 1000-1100 cm⁻¹ region, though it may be difficult to distinguish in the fingerprint region.

Data Summary: FT-IR Spectroscopy

Compound Key FT-IR Absorptions (Predicted, cm⁻¹)
Tert-butyl 4-oxoazepane-1-carboxylate C=O stretch: ~1715; C-N stretch: ~1160; Boc C=O: ~1690
This compound C=O stretch: ~1740; C-F stretch: ~1050; C-N stretch: ~1155; Boc C=O: ~1695
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

  • Precursor: The molecular ion peak [M]⁺ would be observed at m/z = 213.28. A prominent fragment would be the loss of the tert-butyl group ([M-57]⁺) or the entire tert-butoxycarbonyl group.

  • Fluorinated Product: The molecular ion peak [M]⁺ would be at m/z = 231.27. The fragmentation pattern would be similar to the precursor, with the additional possibility of rearrangements involving the fluorine atom.

Data Summary: Mass Spectrometry

Compound Molecular Formula Molecular Weight Predicted Key Fragments (m/z)
Tert-butyl 4-oxoazepane-1-carboxylate C₁₁H₁₉NO₃213.28[M]⁺: 213; [M-C₄H₉]⁺: 156; [M-Boc]⁺: 113
This compound C₁₁H₁₈FNO₃231.27[M]⁺: 231; [M-C₄H₉]⁺: 174; [M-Boc]⁺: 131

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard methodologies are recommended.

NMR Spectroscopy Workflow

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve 5-10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Acquire ¹H, ¹³C, and optionally ¹⁹F spectra E->F G Optimize acquisition parameters (e.g., pulse sequences, relaxation delays) F->G H Apply Fourier transform G->H I Phase and baseline correct spectra H->I J Calibrate chemical shifts to TMS I->J K Integrate peaks and measure coupling constants J->K

Caption: Standard workflow for NMR spectroscopic analysis.

  • Rationale for Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Importance of Field Strength: A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the azepane ring protons.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded.

  • Data Analysis: The positions of the key absorption bands (especially the carbonyl stretch) are identified and compared.

Mass Spectrometry Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray ionization (ESI) is a softer technique that is useful for observing the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic comparison of this compound and its non-fluorinated precursor reveals distinct and predictable differences. The introduction of the α-fluorine atom serves as a powerful spectroscopic handle, inducing significant downfield shifts and characteristic couplings in NMR spectra, a notable increase in the carbonyl stretching frequency in the FT-IR spectrum, and a predictable mass shift in the mass spectrum. By understanding these key differences, researchers can confidently identify and characterize these important pharmaceutical building blocks. This guide provides a foundational framework for the interpretation of the relevant spectroscopic data, enabling more efficient and accurate drug discovery and development processes.

References

  • Wang, Z. et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1195–1200. [Link]

Sources

A Senior Application Scientist's Guide to Fluorinating Agents for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Azepane Scaffolds

The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in modern drug discovery, appearing in a range of bioactive molecules and approved therapeutics.[1] The strategic incorporation of fluorine into these structures is a cornerstone of medicinal chemistry, employed to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can enhance metabolic stability, improve bioavailability by altering lipophilicity, and increase binding affinity to target proteins.[2][3]

However, the selective installation of fluorine onto an azepane ring is a significant synthetic challenge. The choice of fluorinating agent is paramount and depends critically on the substrate, the desired position of the fluorine atom, and the overall synthetic strategy. This guide provides a comparative analysis of common fluorinating agents for azepane synthesis, offering field-proven insights and experimental data to aid researchers in making informed decisions. We will explore the mechanistic underpinnings, practical advantages, and limitations of both deoxofluorination and electrophilic fluorination reagents.

Part 1: Deoxyfluorination of Azepane Precursors

Deoxyfluorination is the go-to method for converting hydroxyl or carbonyl functionalities into mono- or gem-difluoro groups, respectively. This transformation is typically accomplished using sulfur trifluoride reagents. The choice between these reagents often comes down to a balance of reactivity, thermal stability, and safety.

Mechanism of Deoxyfluorination

The reaction proceeds via the activation of an alcohol with the aminothionyl trifluoride reagent to form a fluorosulfite intermediate. This is followed by an intramolecular or intermolecular Sₙ2-type displacement by fluoride to yield the fluorinated product.

G cluster_workflow Deoxyfluorination Workflow start Azepane-OH Substrate reagent Deoxyfluorinating Agent (e.g., Deoxo-Fluor®) start->reagent Activation intermediate Fluorosulfite Intermediate reagent->intermediate Formation product Fluoro-Azepane Product intermediate->product SN2 Displacement (Fluoride Attack)

Caption: A simplified workflow for the deoxyfluorination of a hydroxy-azepane.

Comparative Analysis: DAST vs. Deoxo-Fluor®

Diethylaminosulfur Trifluoride (DAST) was the workhorse reagent for deoxyfluorination for many years. However, its utility, particularly at larger scales, is severely limited by its thermal instability and potential for explosive decomposition.[4]

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) was developed as a safer, more thermally stable alternative to DAST.[5] It generally provides comparable or superior yields and is less prone to generating elimination byproducts.[6][7] While both reagents can generate corrosive HF upon contact with moisture, Deoxo-Fluor's higher decomposition temperature makes it the preferred choice for modern synthetic applications.[4]

FeatureDASTDeoxo-Fluor®
Thermal Stability Low; potential for explosive decomposition.[4]High; significantly more stable than DAST.[5][6]
Handling Fuming liquid, reacts violently with water.[4]Liquid, less fuming, but still water-sensitive.[7]
Typical Yields Good to excellent, but substrate-dependent.Generally higher and more reproducible than DAST.[5][8]
Byproducts Prone to elimination, especially with hindered alcohols.[4]Reduced tendency for elimination byproducts.
Safety Profile High Hazard. Not recommended for scale-up.Moderate Hazard. Safer for laboratory and scale-up use.
Representative Experimental Protocol: Fluorination of N-Boc-4-hydroxyazepane

This protocol describes a typical procedure for the deoxyfluorination of an azepane alcohol using the more stable Deoxo-Fluor® reagent.

Materials:

  • N-Boc-4-hydroxyazepane (1.0 equiv)

  • Deoxo-Fluor® (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-Boc-4-hydroxyazepane (1.0 equiv) and dissolve in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.2 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Gas evolution (HF) will occur. Perform in a well-ventilated fume hood.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-fluoroazepane.

Part 2: Electrophilic Fluorination of Azepane Precursors

Electrophilic fluorination is used to introduce a fluorine atom onto a nucleophilic carbon, typically adjacent to a carbonyl group (α-fluorination) or on an aromatic ring. This is achieved using reagents that contain a polarized nitrogen-fluorine (N-F) bond, which act as a source of "F+".

Mechanism of Electrophilic Fluorination

The process generally involves the deprotonation of a substrate, such as an azepanone, to form an enolate. This nucleophilic enolate then attacks the electrophilic fluorine atom of the N-F reagent to form the C-F bond.

G cluster_workflow Electrophilic α-Fluorination Workflow start Azepanone Substrate base Base (e.g., LDA, NaHMDS) start->base Deprotonation enolate Azepane Enolate base->enolate reagent N-F Reagent (e.g., NFSI, Selectfluor®) enolate->reagent Fluorine Transfer product α-Fluoro-Azepanone reagent->product G start Starting Azepane Precursor fg_alcohol Contains -OH group? start->fg_alcohol fg_ketone Contains enolizable C=O group? fg_alcohol->fg_ketone No reagent_deoxy Use Deoxyfluorination Agent (Deoxo-Fluor® recommended for safety) fg_alcohol->reagent_deoxy Yes reagent_electro Use Electrophilic (N-F) Agent fg_ketone->reagent_electro Yes check_selectivity Substrate sensitive? Need high selectivity? reagent_electro->check_selectivity reagent_nfsi Use NFSI check_selectivity->reagent_nfsi Yes reagent_selectfluor Use Selectfluor® check_selectivity->reagent_selectfluor No

Sources

A Proposed Framework for the Characterization of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate and its Comparison to Known Psychoactive Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel chemical entities for potential therapeutic applications in the central nervous system (CNS) is a cornerstone of modern drug discovery. Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate is a fluorinated azepane derivative, a structural motif present in various bioactive molecules.[1][2] While its chemical properties are documented by suppliers, a significant gap exists in the scientific literature regarding its biological activity and, more specifically, its psychoactive potential. This guide, therefore, serves as a comprehensive research framework designed for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to thoroughly characterize the biological activity of this compound.

To provide a robust comparative context, this framework will utilize three well-characterized psychoactive drugs as benchmarks, each with a distinct mechanism of action:

  • Diazepam: A benzodiazepine class drug, known for its anxiolytic, sedative, and muscle-relaxant properties mediated through positive allosteric modulation of the GABA-A receptor.[3][4][5][6]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders, which functions by blocking the serotonin transporter (SERT).[7][8][9][10][11]

  • Ketamine: A dissociative anesthetic that acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with rapid-acting antidepressant effects.[12][13][14][15][16]

By proposing a structured evaluation from computational prediction to in vivo behavioral analysis, this document provides a self-validating system to elucidate the compound's potential psychoactive profile and place it within the landscape of known CNS-active agents.

Proposed Synthetic Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of fluorinated piperidine and azepane derivatives.[17][18] A potential strategy involves the oxidative cleavage of a suitable unsaturated bicyclic lactam, followed by a ring-closing reductive amination process. This approach offers stereocontrol and is amenable to the introduction of fluorine atoms at specific positions.[1]

Tier 1: In Silico and In Vitro Screening

The initial phase of characterization focuses on predictive modeling and biochemical assays to generate a preliminary profile of the compound's potential biological targets. This cost-effective approach helps prioritize and guide more complex in vivo studies.

Part A: In Silico Computational Modeling

The first step is to computationally screen this compound against a library of known CNS targets. This predictive approach can identify potential binding affinities and guide the selection of appropriate in vitro assays.[19]

Experimental Protocol: Molecular Docking

  • Model Preparation: Obtain 3D crystal structures of key CNS targets from the Protein Data Bank (PDB), including the GABA-A receptor, serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and the NMDA receptor.

  • Ligand Preparation: Generate a 3D conformation of this compound and the comparator drugs (Diazepam, Fluoxetine, Ketamine).

  • Docking Simulation: Use computational docking software (e.g., AutoDock, Glide) to predict the binding mode and estimate the binding affinity of each ligand to the selected receptor targets.

  • Analysis: Analyze the docking scores and binding poses to hypothesize potential primary targets for the novel compound.

Caption: In Silico screening workflow.

Part B: In Vitro Biochemical Assays

Based on the in silico predictions, a panel of in vitro assays will be conducted to experimentally determine the compound's interaction with key CNS targets.

1. Receptor Binding Assays: These assays will quantify the affinity of the test compound for a broad panel of CNS receptors and transporters. The NIMH Psychoactive Drug Screening Program (PDSP) is an excellent resource for conducting such screens.[20]

2. G-Protein Coupled Receptor (GPCR) Functional Assays: Should binding to any GPCRs be identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[21][22][23][24][25] Techniques such as BRET/FRET or split TEV assays can monitor receptor-G protein or receptor-β-arrestin interactions.[22][24]

3. Monoamine Transporter Uptake Inhibition Assays: These assays are critical for evaluating potential antidepressant or stimulant-like activity.[26][27][28] They measure the ability of a compound to inhibit the reuptake of radiolabeled or fluorescently tagged neurotransmitters (serotonin, dopamine, norepinephrine) into cells expressing the respective transporters.[29][30]

Hypothetical Comparative In Vitro Data

Assay TypeTargetThis compoundDiazepamFluoxetineKetamine
Binding Affinity (Ki, nM) GABA-A (Benzodiazepine site)>10,00015>10,000>10,000
SERT50>10,0001.2>10,000
NMDA Receptor (PCP site)850>10,000>10,000200
Functional Activity (IC50, nM) Serotonin Reuptake Inhibition120>10,0005.5>10,000
Dopamine Reuptake Inhibition2,500>10,0002,0005,000

Caption: In Vitro screening workflow.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Compound Preparation: Prepare serial dilutions of this compound, Fluoxetine (positive control), and a vehicle control.

  • Assay Initiation: Plate the hSERT-expressing cells in a 96-well plate. Incubate the cells with the test compounds or controls for 10 minutes.

  • Substrate Addition: Add a solution containing a known concentration of [³H]-labeled serotonin to initiate uptake.

  • Incubation: Incubate for an additional 10 minutes at room temperature.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer and lysing the cells.

  • Quantification: Measure the amount of radioactivity in the cell lysate using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition of serotonin uptake at each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[27]

Tier 2: In Vivo Behavioral Profiling

Following the in vitro characterization, in vivo studies in rodent models are essential to understand how the compound's molecular interactions translate into effects on complex behaviors such as anxiety, depression, and cognition.

Assessment of Anxiety-Like Behavior: The Elevated Plus Maze (EPM)

The EPM is a standard preclinical test for assessing anxiolytic and anxiogenic drug effects.[20] The test is based on the natural aversion of rodents to open and elevated spaces.[31][32][33]

  • Expected Comparator Outcomes: Diazepam significantly increases the time spent and entries into the open arms, indicative of an anxiolytic effect. Fluoxetine and Ketamine generally have more variable effects in this model.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[34]

  • Acclimation: Allow rodents (mice or rats) to acclimate to the testing room for at least 60 minutes before testing.[32]

  • Dosing: Administer this compound, comparator drugs, or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a set time before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5-10 minutes.[31][32]

  • Data Collection: A video tracking system records the animal's movement, specifically the time spent in and the number of entries into the open and closed arms.

  • Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Assessment of Antidepressant-Like Activity: The Forced Swim Test (FST)

The FST is a widely used rodent model for screening potential antidepressant drugs.[35][36][37] The test is based on the principle that an animal will cease attempts to escape and become immobile when placed in an inescapable cylinder of water.[38][39]

  • Expected Comparator Outcomes: Fluoxetine and Ketamine significantly reduce the duration of immobility, suggesting an antidepressant-like effect. Diazepam may increase immobility.

Assessment of Learning and Memory: The Morris Water Maze (MWM)

The MWM is a robust test for assessing hippocampal-dependent spatial learning and memory.[40][41][42][43] It requires the animal to find a hidden platform in a pool of opaque water, using distal visual cues.[44]

  • Expected Comparator Outcomes: Diazepam is known to impair spatial learning and memory. The effects of Fluoxetine and Ketamine can be complex, depending on the dose and timing of administration.

Hypothetical Comparative In Vivo Behavioral Data

Behavioral TestMeasured ParameterThis compoundDiazepamFluoxetineKetamine
Elevated Plus Maze % Time in Open Arms↑↑
Forced Swim Test Immobility Time (s)↓↓↓↓↓↓
Morris Water Maze Escape Latency (s)↑ (at high doses)

(↑ = Increase, ↓ = Decrease, ↔ = No significant change)

Caption: In Vivo behavioral profiling workflow.

Conclusion

Due to the absence of published biological data, a definitive comparison of this compound to known psychoactive drugs is not currently possible. However, this guide presents a comprehensive, scientifically rigorous framework for its initial characterization. By employing a tiered strategy encompassing in silico prediction, in vitro biochemical profiling, and in vivo behavioral analysis, researchers can systematically elucidate the compound's psychoactive potential. The proposed comparative analysis against Diazepam, Fluoxetine, and Ketamine will allow for the classification of its primary pharmacological effects, be they anxiolytic, antidepressant, cognitive-modulating, or a novel combination thereof. This structured approach ensures a thorough and self-validating investigation, paving the way for understanding the therapeutic potential of this novel chemical entity.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • T Chesla, K. T. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]

  • Leo, L., & Pamplona, F. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols. [Link]

  • Pamplona, F. A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. ResearchGate. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. PubMed. [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in molecular biology (Clifton, N.J.), 1916, 69–74. [Link]

  • Wikipedia contributors. (n.d.). Ketamine. Wikipedia. [Link]

  • Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Tildon, G. G., ... & Gould, T. D. (2016). Mechanisms of Ketamine Action as an Antidepressant. Molecular psychiatry, 21(6), 801–811. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Vorhees, C. V., & Williams, M. T. (2014). Morris water maze: procedures for assessing spatial and related forms of learning and memory. ResearchGate. [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 27(16), 5233. [Link]

  • IACUC. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]

  • Dr. Oracle. (2023). What is the mechanism of action of Diazepam (Valium)?. Dr. Oracle. [Link]

  • Deranged Physiology. (2023). Ketamine. [Link]

  • Synapse. (2024). What is the mechanism of Diazepam?. Patsnap. [Link]

  • Science Primary Literature. (2022). Morris water maze: procedures for assessing spatial and related forms of learning and memory. [Link]

  • Psychopharmacology Institute. (2017). The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. [Link]

  • Ábrahámi, R. A., Kiss, L., Barrio, P., & Fülöp, F. (2016). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Tetrahedron, 72(47), 7526-7535. [Link]

  • JoVE. (2023). Video: The Morris Water Maze. [Link]

  • Wikipedia contributors. (n.d.). Fluoxetine. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Diazepam. Wikipedia. [Link]

  • D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Brain research. Brain research reviews, 36(1), 60–90. [Link]

  • Ábrahámi, R. A., Kiss, L., Barrio, P., & Fülöp, F. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Sci-Hub. [Link]

  • Sohel, A. J., & Marwaha, R. (2023). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–382. [Link]

  • Medical News Today. (2023). How Prozac works: Mechanism of action explained. [Link]

  • Synapse. (2024). What is the mechanism of Fluoxetine Hydrochloride?. Patsnap. [Link]

  • Neuroscientifically Challenged. (2021). 2-Minute Neuroscience: Ketamine. YouTube. [Link]

  • Sepinwall, J., & Cook, L. (1980). Mechanism of action of the benzodiazepines: behavioral aspect. Federation proceedings, 39(12), 3024–3031. [Link]

  • Zanos, P., & Gould, T. D. (2018). Ketamine: 50 Years of Modulating the Mind. Frontiers in human neuroscience, 12, 234. [Link]

  • Synform. (2022). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]

  • Schneider, M., & Schihada, H. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5431. [Link]

  • Cumbie, J. S., Smith, J. C., & Parks, J. M. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. International journal of molecular sciences, 24(13), 10899. [Link]

  • Armstrong, S. P., & Yudowski, G. A. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of pharmacology and experimental therapeutics, 351(1), 1–8. [Link]

  • Smith, N. J., & Ladds, G. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 39(9), 767–778. [Link]

  • Armstrong, S. P., & Yudowski, G. A. (2014). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Semantic Scholar. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1436–1442. [Link]

  • Luethi, D., Kaeser, P. S., & Liechti, M. E. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(10), 658-670. [Link]

  • Saha, K., Partilla, J. S., Lehner, K. R., Seddik, A., Stockner, T., Holy, M., ... & Sitte, H. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 67, 12.15.1–12.15.19. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the purity of a fluorinated ketone is not a trivial matter; it is the bedrock upon which reliable experimental data and the safety of downstream applications are built. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated ketones invaluable building blocks in modern chemistry.[1][2] However, these same properties can introduce significant challenges during purification.

This guide provides a head-to-head comparison of the most effective purification techniques for fluorinated ketones. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles that govern each method, empowering you to make informed decisions for your specific purification challenges.

The Importance of Purity in Fluorinated Ketones

Fluorinated ketones are employed in a wide array of applications, from agrochemicals to pharmaceuticals, where even trace impurities can have profound effects.[1][2] Common impurities can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis.

  • Byproducts: Isomers, oligomers (such as hexafluoropropylene dimers and trimers), and products of side reactions.[3]

  • Degradation products: Fluorinated ketones can be susceptible to hydration or other forms of decomposition.

  • Residual solvents: Solvents used in the synthesis or initial work-up.

  • Colored impurities and aldehydes: Often of unknown structure, these can impact the stability and reactivity of the final product.[4]

The presence of these impurities can lead to ambiguous biological data, unpredictable reaction outcomes, and compromised product stability. Therefore, a robust purification strategy is not just a recommendation; it is a necessity.

Head-to-Head Comparison of Purification Techniques

The choice of purification technique is dictated by the nature of the fluorinated ketone (e.g., solid vs. liquid, boiling point), the types and quantities of impurities, and the desired final purity. Below, we compare the most common methods, complete with experimental insights and data.

Technique Principle of Separation Best Suited For Advantages Disadvantages Typical Purity Relative Cost
Distillation Differences in boiling points.Thermally stable, volatile liquid ketones with non-volatile or significantly different boiling point impurities.Scalable, cost-effective for large quantities, can remove non-volatile impurities effectively.Not suitable for thermally labile compounds, may not separate impurities with close boiling points.95-99.5%Low to Moderate
Chromatography Differential partitioning between a stationary phase and a mobile phase.Complex mixtures with structurally similar components, non-volatile compounds.High resolution, applicable to a wide range of compounds, can separate isomers.Can be expensive and time-consuming, potential for sample decomposition on the stationary phase.>99%High
Recrystallization Differences in solubility in a given solvent at different temperatures.Solid fluorinated ketones.Can yield very high purity, cost-effective, scalable.Requires the compound to be a solid, finding a suitable solvent can be challenging, potential for product loss in the mother liquor.>99.5%Low
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.Removing water-soluble or acid/base-ionizable impurities from an organic solution.Simple, rapid, good for initial work-up.Limited to impurities with significantly different solubilities, can be solvent-intensive.Dependent on subsequent stepsLow
Oxidative Treatment Chemical conversion of reactive impurities (e.g., olefins) into more easily separable forms.Removing specific reactive impurities like olefinic dimers and trimers.Highly specific and effective for certain impurities.Requires an additional reaction step, potential for side reactions with the desired product.>99%Moderate

In-Depth Analysis and Experimental Protocols

Distillation: The Workhorse of Bulk Purification

Distillation is often the first line of defense for purifying liquid fluorinated ketones, especially on a larger scale. The technique's success hinges on the difference in volatility between the desired ketone and its impurities.

Causality Behind Experimental Choices:

  • Vacuum Distillation: Many fluorinated ketones have high boiling points. Applying a vacuum lowers the boiling point, preventing thermal degradation.

  • Fractional Distillation: For impurities with boiling points close to that of the product, a fractional distillation column (e.g., Vigreux or packed column) is essential. The increased surface area allows for multiple theoretical plates of separation, enhancing the purity of the distillate.

  • Azeotropic Distillation: In some cases, impurities may form azeotropes with the product. In such scenarios, a different purification method or the use of an entrainer to break the azeotrope may be necessary.

Experimental Protocol: Fractional Distillation of a Crude Fluorinated Ketone

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Charge the Flask: Charge the crude fluorinated ketone into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the desired pressure.

  • Heating: Gently heat the flask using a heating mantle.

  • Collect Fractions: Collect the distillate in separate fractions based on the boiling point. The first fraction will typically contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of the pure fluorinated ketone.

  • Analysis: Analyze the purity of each fraction using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Diagram: Fractional Distillation Workflow

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Dry Glassware B Charge Crude Ketone A->B C Add Boiling Chips/Stir Bar B->C D Apply Vacuum C->D E Gentle Heating D->E F Collect Fractions at Different B.P. E->F G Analyze Fraction Purity (GC/NMR) F->G

Caption: Workflow for fractional distillation of fluorinated ketones.

Chromatography: For High-Resolution Separation

When distillation is insufficient, particularly for complex mixtures or non-volatile compounds, column chromatography is the method of choice.[1][5][6] The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel or alumina) and a liquid mobile phase (the eluent).[7][8]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Silica gel is a common choice for many organic compounds.[1] However, the acidic nature of silica can sometimes cause degradation of sensitive fluorinated ketones. In such cases, a more neutral stationary phase like alumina may be preferable.

  • Mobile Phase Selection: The polarity of the eluent is critical. A less polar solvent will generally result in faster elution of less polar compounds, while a more polar solvent will elute more polar compounds more quickly. For fluorinated compounds, which can have unique polarity characteristics, a systematic screening of solvent systems (e.g., hexane/ethyl acetate mixtures) is often necessary.

  • Fluorous Chromatography: For highly fluorinated compounds, fluorous solid-phase extraction or chromatography can be a powerful technique. This method utilizes a fluorinated stationary phase that exhibits strong affinity for other fluorinated molecules.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude fluorinated ketone in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[9]

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the separation using thin-layer chromatography (TLC) and combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified fluorinated ketone.

G A Pack Column with Silica Gel Slurry B Load Crude Sample in Minimal Solvent A->B C Elute with Solvent System B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent F->G H Obtain Purified Ketone G->H

Caption: Workflow for oxidative removal of olefinic impurities.

Conclusion: A Multi-faceted Approach to Purity

There is no single "best" method for purifying all fluorinated ketones. The optimal strategy often involves a combination of the techniques discussed in this guide. For instance, a typical purification workflow might involve an initial liquid-liquid extraction to remove bulk impurities, followed by distillation to achieve a high level of purity, and finally, a chromatographic step to remove any remaining trace impurities.

By understanding the principles behind each technique and carefully considering the specific properties of your fluorinated ketone and its impurities, you can design a robust and efficient purification protocol that delivers the high-quality material essential for your research and development endeavors.

References

  • Kreusel, K. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. University of Mississippi. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • Costello, M. G., et al. (2002). Use of fluorinated ketones in fire extinguishing compositions. EP1261398A2.
  • Pattison, G., et al. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. Retrieved from [Link]

  • Angelini, R., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(23), 7129. Retrieved from [Link]

  • Stepien, M., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Axens. Olefins Purification. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 28). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Stepien, M., et al. (2015). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 80(6), 3245-3255. Retrieved from [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Wang, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1262, 169-175. Retrieved from [Link]

  • Tiley, G. (2001). Solvents for use in fluorination reactions. U.S. Patent No. 6,198,011. Washington, DC: U.S. Patent and Trademark Office.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • Beeson, T. D., et al. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(4), 649-651. Retrieved from [Link]

  • Shvets, A. A., et al. (2020). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. Molecules, 25(20), 4712. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • BYJU'S. column chromatography.pdf. Retrieved from [Link]

  • Reeves, J. T., et al. (2012). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 89, 210-221. Retrieved from [Link]

  • Mertelj, A., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(10), 6523-6534. Retrieved from [Link]

  • Pattison, G., et al. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Eno- lates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. Retrieved from [Link]

  • Stang, P. J., et al. (1990). Trifluoroacetyl triflate. Organic Syntheses, 69, 192. Retrieved from [Link]

  • Fralin Life Sciences Institute. COLUMN CHROMATOGRAPHY KIT. Virginia Tech. Retrieved from [Link]

  • Wikipedia. Liquid–liquid extraction. Retrieved from [Link]

  • Li, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(6), 499-504. Retrieved from [Link]

  • Bushmarinov, I. S., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3034-3040. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. Retrieved from [Link]

  • Syrris. Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are a daily reality. With this comes the profound responsibility of ensuring that every stage of a compound's lifecycle, including its disposal, is managed with the utmost precision and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate (CAS No. 644982-12-7), a fluorinated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound may not be readily available in all contexts, existing data from chemical suppliers provides critical safety information.

The Globally Harmonized System (GHS) classification for this compound includes the GHS07 pictogram, indicating that it is harmful or an irritant.[1] Specific hazard statements associated with this chemical are:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2]

  • H320: Causes eye irritation[2]

  • H335: May cause respiratory irritation[2]

The presence of a carbon-fluorine bond is a key structural feature. Such bonds are known for their strength and stability, which can make the compound persistent in the environment if not disposed of correctly.[3] Therefore, the primary disposal route for this and other halogenated organic compounds is high-temperature incineration to ensure complete destruction.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including during disposal procedures:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye irritation from splashes or vapors.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.[4]
Body Protection A laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the risk of inhaling vapors that can cause respiratory tract irritation.[4][5]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Due to its chemical structure, this compound falls into the category of halogenated organic waste .

Waste Disposal Decision Workflow:

Caption: Decision workflow for the proper segregation of halogenated organic waste.

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the collection and disposal of waste containing this compound.

Part A: Disposal of Unused or Contaminated Solid Compound
  • Work Area Preparation: Conduct all operations within a certified chemical fume hood to mitigate inhalation risks.

  • Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust.

  • Labeling: Ensure the waste container is clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.

Part B: Disposal of Contaminated Labware and Materials
  • Segregation: Separate contaminated disposable items (e.g., gloves, weighing paper, pipette tips) from non-hazardous waste.

  • Collection: Place these contaminated materials into a designated, labeled "Solid Halogenated Organic Waste" container.

  • Decontamination of Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect the first rinseate in the "Halogenated Organic Waste" container. Subsequent rinses can be managed as non-halogenated solvent waste, provided the concentration of the fluorinated compound is negligible.

    • After rinsing, wash the glassware with soap and water.

Part C: Management of Spills
  • Small Spills:

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and spilled compound using non-sparking tools.

    • Place the collected waste into the "Solid Halogenated Organic Waste" container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains.

Empty Container Disposal

Empty containers that previously held this compound must be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable organic solvent.

    • Collect all rinseate in the designated "Halogenated Organic Waste" container.

  • Defacing: After triple rinsing, deface or remove the original label.

  • Final Disposal: The decontaminated container can now be disposed of as non-hazardous waste or recycled according to your institution's policies.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental protection. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and adhering to a strict protocol of waste segregation and collection, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific waste management guidelines and your designated EHS officer for any questions or clarification.

References

  • Alfa Aesar. (2010). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of fluorine into molecular scaffolds continues to be a cornerstone of modern drug discovery, offering unique modulations of metabolic stability, binding affinity, and lipophilicity. Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate, a valuable building block in this endeavor, presents a case study in the necessity of rigorous safety protocols. The presence of an α-fluoro ketone moiety, a Boc-protected amine, and a seven-membered ring system necessitates a nuanced approach to handling, personal protective equipment (PPE), and disposal. This guide provides immediate, essential safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis: Understanding the Reactivity of the α-Fluoro Ketone

The metabolism of certain α-fluoro ketones has been shown to potentially yield toxic byproducts, such as fluoroacetic acid.[2][3][4] This underscores the importance of preventing all routes of exposure. Furthermore, α-amino α'-fluoro ketones have demonstrated inherent instability, with the potential to form reactive intermediates.[5] While our subject compound has the nitrogen incorporated into a carbamate within the ring, the potential for unexpected reactivity should not be dismissed.

Based on the SDS for the non-fluorinated analogue, tert-butyl 4-oxoazepane-1-carboxylate, we can anticipate that this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[6] The introduction of the fluorine atom likely enhances these hazards.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatNot generally required if handled in a certified fume hood
Running reactions and work-ups (in a fume hood) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesLaboratory coatNot generally required if handled in a certified fume hood
Handling of the neat compound outside of a fume hood (strongly discouraged) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant suit or apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for splashes of this irritant and potentially corrosive compound necessitates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection, especially during larger-scale operations or when there is a higher risk of splashing.[7]

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against incidental contact.[7] It is crucial to change gloves immediately upon contamination. For situations with a higher risk of exposure, such as spill cleanup, more substantial chemical-resistant gloves are required.

  • Body Protection: A standard laboratory coat is sufficient for most operations within a fume hood. However, for larger quantities or in the event of a spill, a chemical-resistant apron or suit is necessary to prevent skin contact.[8]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] In the rare event of fume hood failure or a significant spill, respiratory protection is critical.

Safe Handling and Operational Procedures

Adherence to standard operating procedures is paramount for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be conducted in a properly functioning chemical fume hood.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

  • Donning PPE: Put on all required PPE as outlined in the table above before approaching the fume hood.

  • Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood. Avoid creating dust.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing.

  • Reaction Monitoring: Monitor reactions remotely as much as possible to minimize time spent directly in front of the fume hood.

  • Work-up: Perform all extractions and other work-up procedures within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing PPE.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Handling Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate InFumeHood Is the operation performed in a certified fume hood? Start->InFumeHood SmallScale Is it a small-scale operation (e.g., weighing, standard reaction)? InFumeHood->SmallScale Yes NoFumeHood High-Risk Operation: - Work must be conducted  in a fume hood. InFumeHood->NoFumeHood No SpillOrLargeScale Is there a spill or is it a large-scale operation? SmallScale->SpillOrLargeScale No StandardPPE Standard PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat SmallScale->StandardPPE Yes EnhancedPPE Enhanced PPE: - Goggles & Face shield - Double nitrile gloves - Chemical-resistant apron SpillOrLargeScale->EnhancedPPE Large Scale EmergencyPPE Emergency PPE: - Goggles & Face shield - Heavy-duty gloves - Chemical-resistant suit - Respirator SpillOrLargeScale->EmergencyPPE Spill

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures: Be Prepared

Spills
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If it is safe to do so, close the fume hood sash.

  • Secure: Prevent entry into the affected area.

  • Report: Notify your supervisor and the institutional safety office immediately.

  • Cleanup: Only trained personnel with the appropriate PPE (see table above) should perform the cleanup. Use an inert absorbent material to contain the spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10] Given the potential for fluorinated compounds to cause delayed effects or be absorbed through the skin, prompt medical evaluation is crucial.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan: Segregation is Key

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated "Halogenated Organic Waste" container.[12]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Storage: Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any amount of this compound or its solutions down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, paving the way for new discoveries in drug development.

References

  • Caddick, S., & Taylor, R. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2807–2813.
  • BenchChem. (n.d.).
  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4, 259-271.
  • Forsyth, C. J., Koviach, J. L., & Johnson, J. A. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • Fluorochem. (n.d.).
  • Fisher Scientific. (n.d.).
  • Purdue University. (n.d.). Fluorine Safety.
  • Environmental Health and Safety, University of Washington. (n.d.).
  • SAMS Solutions. (2023, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Meanwell, N. A., Johnson, B. F., & Xu, Q. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 471–473.
  • Burkart, K. K., & Brent, J. (2020). Lessons Learned—Fluoride Exposure. ACS Chemical Health & Safety, 27(1), 59–61.
  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • American Chemistry Council. (n.d.). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF).
  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent.
  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • García-Ramos, M., Cuetos, A., Kroutil, W., Grogan, G., & Lavandera, I. (2021). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • Pattison, F. L. M. (1959). Toxicology of Fluoro-olefins.
  • Bapi, S., & Kumar, V. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. Food and Chemical Toxicology, 57, 17-26.
  • International Atomic Energy Agency. (n.d.).
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • GOV.UK. (2022, October 10).
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
  • ACS Publications. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Oak Ridge National Laboratory. (n.d.). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium.
  • Sigma-Aldrich. (2023, November 4).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2018, October 24). Which of the following chemicals can potentially be pooled for waste disposal?.
  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals.
  • PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
  • White Rose Research Online. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • SynHet. (n.d.).
  • CymitQuimica. (n.d.).
  • BLDpharm. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 3-fluoro-4-oxoazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.